(Fmoc-Cys-OSu)2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWVOZABQSEGS-ZPGRZCPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38N4O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (Fmoc-Cys-OSu)2: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nα'-Bis(Fmoc)-L-cystine di-N-hydroxysuccinimide ester, commonly referred to as (Fmoc-Cys-OSu)2. This bifunctional crosslinking agent is a valuable tool in peptide synthesis, bioconjugation, and the development of novel drug delivery systems. Its unique structure, featuring two Fmoc-protected cysteine residues activated with N-hydroxysuccinimide (OSu) esters, allows for the efficient and controlled formation of disulfide bonds, a critical feature for the structural integrity and biological activity of many peptides and proteins.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | C44H38N4O12S2[1][2] |
| Molecular Weight | 878.92 g/mol [1][2] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate[1] |
| CAS Number | 112514-60-0[2] |
| Appearance | White to off-white solid |
| Storage Temperature | +4°C[3] |
Chemical Structure
The chemical structure of this compound consists of two Fmoc-protected L-cysteine residues linked by a disulfide bond. The carboxyl group of each cysteine is activated as an N-hydroxysuccinimide ester.
(Image of the chemical structure of this compound would be placed here if image generation were supported)
Physicochemical Properties
While specific quantitative data for the solubility and stability of this compound is not extensively published in publicly available literature, general principles for similar Fmoc-protected amino acid derivatives can be applied.
Solubility: Fmoc-protected amino acids and their activated esters generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | General Solubility |
| N,N-Dimethylformamide (DMF) | Generally high solubility |
| Dimethyl sulfoxide (DMSO) | Generally high solubility |
| N-Methyl-2-pyrrolidone (NMP) | Generally high solubility |
Stability: The stability of this compound is influenced by the lability of its protecting and activating groups.
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is readily cleaved by secondary amines such as piperidine. This is a fundamental step in Fmoc-based solid-phase peptide synthesis (SPPS).
-
OSu Ester: The N-hydroxysuccinimide ester is a reactive group susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. Therefore, the compound should be stored in a dry environment.
-
Disulfide Bond: The disulfide bond is relatively stable but can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Experimental Protocols
Detailed experimental protocols for the direct use of this compound are not widespread in the literature, which more commonly describes the use of other protected cysteine derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for the synthesis of cyclic peptides. However, the following represents a generalized workflow for its potential application in the synthesis of a cyclic disulfide-bridged peptide via solution-phase cyclization.
Protocol: Synthesis of a Cyclic Disulfide-Bridged Peptide
Objective: To synthesize a cyclic peptide containing a disulfide bridge using this compound as a key reagent for introducing the disulfide-linked cysteine residues.
Materials:
-
Linear peptide with free amino groups at both the N-terminus and a side chain (e.g., lysine).
-
This compound
-
Dry, amine-free N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Methodology:
-
Linear Peptide Synthesis: The linear peptide precursor is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is designed to have two free amino groups for subsequent cyclization.
-
Cleavage from Resin: The linear peptide is cleaved from the solid support using a standard TFA cleavage cocktail.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude product is purified by RP-HPLC.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in dry DMF at a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add this compound (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the peptide solution.
-
Stir the reaction at room temperature and monitor its progress by RP-HPLC and mass spectrometry.
-
-
Fmoc Deprotection: Once the cyclization is complete, remove the Fmoc groups by adding a 20% piperidine solution in DMF.
-
Final Purification: Purify the final cyclic peptide by RP-HPLC to remove any remaining reagents and byproducts.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Applications
The unique bifunctional nature of this compound makes it a valuable reagent in several areas of research and development.
Peptide Synthesis: The primary application of this compound is in the synthesis of peptides containing a disulfide bridge.[4] This is crucial for creating cyclic peptides, which often exhibit enhanced stability, receptor affinity, and biological activity compared to their linear counterparts. The pre-formed disulfide bond simplifies the synthetic strategy by eliminating the need for a separate oxidation step to form the disulfide bridge.[4]
Bioconjugation: The N-hydroxysuccinimide esters of this compound can react with primary amino groups on proteins and other biomolecules to form stable amide bonds. This allows for the introduction of a protected disulfide-linked moiety that can be further functionalized after the removal of the Fmoc groups. This approach can be used for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[4]
Drug Delivery: Self-assembling peptides, often containing aromatic moieties like the Fmoc group, are being explored for the development of novel drug delivery systems. The ability of this compound to facilitate the formation of specific peptide architectures could be leveraged in the design of self-assembling peptide-based hydrogels or nanoparticles for controlled drug release.[5][6]
Signaling Pathways and Experimental Workflows
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its application in creating bioactive peptides can be visualized in the context of experimental workflows.
Caption: A generalized experimental workflow for the synthesis and evaluation of a cyclic peptide using this compound.
This guide provides a foundational understanding of the chemical structure and properties of this compound. While specific quantitative data remains limited in publicly accessible domains, the provided information on its applications and a generalized experimental protocol offers a strong starting point for researchers and professionals in the fields of peptide chemistry, bioconjugation, and drug development.
References
(Fmoc-Cys-OSu)2 synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of (Fmoc-Cys-OSu)₂
This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-bis(9-fluorenylmethoxycarbonyl)-L-cystine di-N-succinimidyl ester, herein referred to as (Fmoc-Cys-OSu)₂. This homobifunctional crosslinking agent is of significant interest to researchers, scientists, and drug development professionals for its utility in conjugating molecules containing primary amine groups, thereby forming stable amide bonds while incorporating a disulfide linkage that can be cleaved under reducing conditions. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and methods for characterization.
Synthetic Methodology
The synthesis of (Fmoc-Cys-OSu)₂ is proposed via a two-step process. The first step involves the synthesis of the key intermediate, N,N'-bis(Fmoc)-L-cystine, through the oxidation of Fmoc-L-cysteine. The second step is the activation of both carboxylic acid functionalities of the cystine derivative with N-hydroxysuccinimide (NHS) to yield the final product.
Step 1: Synthesis of N,N'-bis(Fmoc)-L-cystine
The initial step focuses on the formation of a disulfide bond from two molecules of N-α-Fmoc-L-cysteine. Air oxidation in a slightly basic aqueous solution is a common and effective method for this transformation.
Experimental Protocol:
-
Dissolution: Dissolve Fmoc-L-cysteine (2 equivalents) in a suitable solvent mixture, such as 1:1 dimethylformamide (DMF)/water.
-
pH Adjustment: Adjust the pH of the solution to approximately 8.5 by the dropwise addition of a mild base, such as ammonium hydroxide. The slightly alkaline condition facilitates the deprotonation of the thiol group, promoting oxidation.
-
Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Upon completion of the reaction, acidify the solution to a pH of approximately 2-3 with 1 M hydrochloric acid. The product, N,N'-bis(Fmoc)-L-cystine, will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of (Fmoc-Cys-OSu)₂
The second step involves the conversion of the dicarboxylic acid intermediate into its corresponding di-N-succinimidyl ester. This is achieved through a condensation reaction with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. To minimize the risk of racemization, which can be a concern with cysteine derivatives, the reaction should be conducted under anhydrous conditions and at a controlled temperature.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-bis(Fmoc)-L-cystine (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Byproduct Removal: The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction solvent and will precipitate. Remove the DCU by filtration.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (Fmoc-Cys-OSu)₂.
Purification Methodology
The crude product from the synthesis typically requires purification to remove any unreacted starting materials, byproducts, and side products. Silica gel chromatography and recrystallization are effective methods for obtaining high-purity (Fmoc-Cys-OSu)₂.
Purification by Silica Gel Chromatography
Flash column chromatography is a standard method for purifying Fmoc-protected amino acid derivatives.[1]
Experimental Protocol:
-
Column Preparation: Pack a silica gel column with a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane or dichloromethane. The polarity of the eluent should be gradually increased to separate the components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (Fmoc-Cys-OSu)₂.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds, provided a suitable solvent system can be identified.[1]
Experimental Protocol:
-
Solvent Selection: Identify a suitable solvent system. For Fmoc-amino acid derivatives, mixtures like ethyl acetate/hexane or dichloromethane/hexane are often effective.[1] The compound should be soluble in the first solvent at an elevated temperature and insoluble in the second (non-solvent) at a low temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).
-
Crystallization: Slowly add the non-solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Data Presentation
The following tables summarize the key parameters for the synthesis and the expected characteristics of the final product.
Table 1: Materials and Reaction Conditions for Synthesis
| Parameter | Step 1: Oxidation | Step 2: Esterification |
| Starting Material | Fmoc-L-cysteine | N,N'-bis(Fmoc)-L-cystine |
| Key Reagents | Ammonium hydroxide | N-hydroxysuccinimide, DCC |
| Solvent | DMF/Water | Anhydrous THF or DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 - 48 hours | 14 - 18 hours |
| Stoichiometry | - | Fmoc-cystine:NHS:DCC (1:2.2:2.2) |
Table 2: Representative Characterization Data
| Property | N,N'-bis(Fmoc)-L-cystine | (Fmoc-Cys-OSu)₂ |
| Appearance | White solid | White to off-white solid |
| Molecular Formula | C₃₆H₃₂N₂O₈S₂ | C₄₄H₃₈N₄O₁₂S₂ |
| Molecular Weight | 684.78 g/mol [2] | 878.92 g/mol |
| Purity (HPLC) | >95% | >95% |
| ¹H NMR (DMSO-d₆) | Signals for Fmoc group, α-H, β-CH₂ | Signals for Fmoc group, α-H, β-CH₂, succinimide protons |
| MS (ESI+) | m/z = 685.17 [M+H]⁺ | m/z = 879.20 [M+H]⁺ |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.
Conclusion
This technical guide outlines a feasible and robust methodology for the synthesis and purification of (Fmoc-Cys-OSu)₂, a valuable homobifunctional crosslinker. By following the detailed protocols for the two-step synthesis—oxidation of Fmoc-L-cysteine followed by DCC/NHS-mediated esterification—and subsequent purification via chromatography or recrystallization, researchers can obtain this reagent in high purity. The provided data and workflows serve as a comprehensive resource for scientists and professionals in the fields of peptide chemistry, bioconjugation, and drug development.
References
Navigating the Labyrinth of Disulfide Bridging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bridges are critical covalent linkages that play a pivotal role in dictating the three-dimensional structure, stability, and biological activity of peptides and proteins. The precise and efficient formation of these bonds is a cornerstone of synthetic peptide chemistry and the development of therapeutic proteins and antibody-drug conjugates (ADCs).
This technical guide addresses the core principles and methodologies for achieving disulfide bridging. While the specific reagent (Fmoc-Cys-OSu)2 does not appear to be a commercially available or commonly documented reagent for this application, this guide will provide an in-depth exploration of the established and robust mechanisms and protocols that are central to the field. The foundational reaction governing disulfide bond formation is thiol-disulfide exchange, a versatile and controllable process that can be harnessed through various strategic approaches.
The Core Mechanism: Thiol-Disulfide Exchange
The formation of a disulfide bond from two thiol groups is an oxidation reaction. In the context of bioconjugation and peptide cyclization, this is often achieved through a thiol-disulfide exchange mechanism. This process involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and the release of a different thiol.
Caption: General mechanism of disulfide bond formation through oxidation.
Strategic Approaches to Disulfide Bridge Formation
The controlled formation of specific disulfide bridges, especially in peptides containing multiple cysteine residues, relies on the strategic use of orthogonal protecting groups for the cysteine thiol side chains. This allows for the selective deprotection and oxidation of specific cysteine pairs.
Orthogonal Protection of Cysteine Residues
An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions, without affecting other protecting groups on the peptide. This is crucial for the regioselective formation of multiple disulfide bonds.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM); Cleaved during final resin cleavage with standard TFA cocktails. | Cost-effective for routine synthesis of peptides with free thiols upon cleavage.[1][2] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf). | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt and Mmt.[1] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM). More acid-labile than Trt. | Allows for selective on-resin deprotection in the presence of Trt and Acm groups. |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂. | Stable to TFA and iodine oxidation, providing another layer of orthogonality.[2] |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols like DTT, phosphines). | Stable to TFA. Can be removed on-resin. |
On-Resin vs. In-Solution Disulfide Bridging
The formation of disulfide bonds can be performed while the peptide is still attached to the solid-phase support (on-resin) or after it has been cleaved and purified (in-solution).
-
On-Resin Cyclization: This method is often preferred as it can minimize intermolecular side reactions, such as dimerization and polymerization, due to the pseudo-dilution effect of the resin-bound peptides.[3]
-
In-Solution Cyclization: This approach is typically performed at high dilution to favor intramolecular cyclization. It allows for the purification of the linear, protected peptide prior to the final disulfide bond formation.[1]
Experimental Protocols
The following are detailed methodologies for common disulfide bridging experiments.
Protocol 1: On-Resin Disulfide Bond Formation from Cys(Trt) Residues using Iodine
This protocol describes the deprotection of Trityl groups and subsequent on-resin oxidation to form a disulfide bridge.
Materials:
-
Peptide-resin containing two Cys(Trt) residues.
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Iodine (I₂).
-
Methanol (MeOH).
-
1 M aqueous solution of ascorbic acid.
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Trityl Group Deprotection:
-
Wash the resin thoroughly with DCM (5 times).
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the washings.
-
Wash the resin thoroughly with DCM (5 times) and then with DMF (5 times) to remove all traces of acid.[1]
-
-
On-Resin Oxidation:
-
Prepare a 0.1 M solution of iodine in DMF.
-
Add the iodine solution to the resin and shake at room temperature for 1-2 hours.
-
Filter the reaction solution and wash the resin extensively with DMF (5 times) and DCM (5 times).[1]
-
-
Cleavage and Final Deprotection:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.
-
-
Purification: Purify the cyclic peptide by reversed-phase HPLC.
Protocol 2: In-Solution Disulfide Bond Formation from a Peptide with Free Thiols by Air Oxidation
This protocol is for the formation of a disulfide bridge in solution after the peptide has been cleaved from the resin and purified.
Materials:
-
Lyophilized linear peptide with two free cysteine residues.
-
Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5).
-
Acetonitrile (ACN).
-
Hydrochloric acid (HCl) for pH adjustment.
Methodology:
-
Peptide Dissolution: Dissolve the lyophilized peptide in a mixture of the ammonium bicarbonate buffer and an organic co-solvent like ACN to a final concentration of 0.1-1.0 mg/mL. The high dilution favors intramolecular cyclization.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, at room temperature. The dissolved oxygen in the buffer will act as the oxidant.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by RP-HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.
-
Quenching and Lyophilization: Once the reaction is complete (typically 12-48 hours), acidify the solution to pH 3-4 with HCl to stop the reaction. Lyophilize the solution to remove the volatile ammonium bicarbonate buffer.
-
Purification: Purify the final cyclic peptide by reversed-phase HPLC.
Visualization of Experimental Workflow
References
An In-depth Technical Guide to Fmoc-Protected Cysteine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected cysteine derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). Cysteine's unique thiol side chain is pivotal for the structural and functional integrity of many peptides and proteins, primarily through the formation of disulfide bridges. Effective protection of this reactive group is critical for successful peptide synthesis, preventing unwanted side reactions and enabling precise control over disulfide bond formation. This document details the properties of common Fmoc-cysteine derivatives, provides experimental protocols for their use, and outlines strategies for the synthesis of complex cysteine-containing peptides.
Core Concepts: The Imperative of Cysteine Protection
The sulfhydryl group (-SH) of cysteine is highly nucleophilic and susceptible to oxidation, alkylation, and other side reactions under the conditions of peptide synthesis.[1] Uncontrolled oxidation can lead to a heterogeneous mixture of products with incorrect disulfide linkages, significantly complicating purification and compromising the biological activity of the target peptide. To circumvent these issues, the thiol group must be masked with a protecting group that is stable throughout the iterative steps of peptide chain elongation but can be selectively removed under specific conditions.[1] The choice of this protecting group is a critical strategic decision in the synthesis of cysteine-containing peptides.[2]
Comparative Analysis of Common Fmoc-Cysteine Derivatives
The selection of an appropriate Fmoc-cysteine derivative is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture and the need for orthogonal protection schemes. The following tables provide a comparative summary of the key quantitative performance indicators for commonly used derivatives.
Table 1: Physicochemical and Performance Properties of Fmoc-Cysteine Derivatives
| Derivative | Thiol Protecting Group | Molecular Weight ( g/mol ) | Key Characteristics & Applications |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | 585.72 | Most common and cost-effective for routine synthesis of peptides with free thiols.[2] Acid-labile, removed during final TFA cleavage.[3] Prone to racemization with certain coupling reagents.[4] |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | 414.47 | Stable to TFA, enabling purification of the protected peptide.[5] Used in orthogonal strategies for multiple disulfide bonds.[6] Less prone to racemization than Trt.[7] |
| Fmoc-Cys(StBu)-OH | S-tert-butylthio (StBu) | 431.57 | Stable to TFA, offering an orthogonal protection strategy.[8] Removed by reduction with thiols or phosphines.[8] |
| Fmoc-Cys(tBu)-OH | tert-Butyl (tBu) | 399.51 | Stable to TFA and iodine oxidation.[9] Requires strong acid for removal. Useful in complex orthogonal schemes.[9] |
| Fmoc-Cys(Mmt)-OH | 4-Methoxytrityl (Mmt) | 615.75 | Highly acid-labile, allowing for selective on-resin deprotection with dilute TFA.[9] Ideal for on-resin disulfide bond formation. |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | - | Reduces racemization and side reactions compared to Trt.[10] Stable to 1% TFA in DCM. |
Table 2: Racemization of Fmoc-Cysteine Derivatives Under Various Coupling Conditions
| Derivative | Coupling Reagent/Condition | % Racemization (D-isomer) | Notes |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | Standard carbodiimide coupling leads to notable racemization.[4] |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | Increased racemization with phosphonium/uronium reagents and heat.[4] | |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | Temperature significantly impacts racemization.[4] | |
| Fmoc-Cys(Acm)-OH | - | Generally less prone to racemization compared to Fmoc-Cys(Trt)-OH.[6] | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | Offers significant advantage in minimizing racemization.[10] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | Higher racemization compared to Trt and Thp derivatives. |
Table 3: Stability of Cysteine Protecting Groups to Deprotection Reagents
| Protecting Group | Reagent | Time | Temperature | % Deprotection |
| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) |
| Diphenylmethyl (Dpm) | 1-3% TFA in DCM | On-resin | Room Temp. | Stable |
| 95% TFA | 2 hours | Room Temp. | >95% (complete) | |
| Acetamidomethyl (Acm) | 95% aq. TFA | - | Room Temp. | Stable |
| Iodine (I₂) | 30-60 min | Room Temp. | >95% (complete) | |
| S-tert-butylthio (StBu) | 95% aq. TFA | - | Room Temp. | Stable |
| Dithiothreitol (DTT) | - | Room Temp. | >95% (complete) | |
| tert-Butyl (tBu) | 95% aq. TFA | - | Room Temp. | Stable |
Note: Quantitative solubility data for Fmoc-cysteine derivatives in specific SPPS solvents is not extensively tabulated in the literature and is often determined empirically. Generally, most Fmoc-amino acids exhibit good solubility in DMF and NMP, which can be enhanced by gentle warming or the addition of co-solvents like DMSO if needed.[11]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key Fmoc-cysteine derivatives and their application in SPPS.
Synthesis of Fmoc-Protected Cysteine Derivatives
Protocol 1: Synthesis of Fmoc-Cys(Acm)-OH [12]
This one-pot protocol involves the S-alkylation of L-cysteine followed by N-protection with Fmoc-OSu.
-
S-Alkylation:
-
In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
Stir the reaction mixture at 0-10°C for 18-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
N-Fmoc Protection:
-
To the aqueous solution of Cys(Acm)-OH from the previous step, add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in acetone.
-
Adjust the pH of the reaction mixture to 7-8 using a sodium bicarbonate solution.
-
Allow the reaction to proceed until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
Extract the crude product from the aqueous reaction mixture with ethyl acetate.
-
Wash the organic layer with a brine solution.
-
Acidify the organic layer with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield Fmoc-Cys(Acm)-OH.
-
Protocol 2: Synthesis of Fmoc-Cys(StBu)-OH (General Procedure) [13]
This is a multi-step synthesis, with a representative procedure outlined below.
-
Formation of S-tert-butyl-L-cysteine: This step typically involves the reaction of L-cysteine with a source of the tert-butylthio group.
-
N-Fmoc Protection:
-
Dissolve S-tert-butyl-L-cysteine in a mixture of acetone and water.
-
Add sodium carbonate to adjust the pH.
-
Add a solution of Fmoc-OSu in acetone and stir at a controlled temperature (e.g., 50°C).
-
-
Work-up and Purification: The product is typically isolated by extraction and precipitation, followed by purification techniques like chromatography if necessary.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Protocol 3: Standard Fmoc-SPPS Cycle for Fmoc-Cysteine Derivative Incorporation [3]
This protocol outlines a manual workflow for incorporating an Fmoc-cysteine derivative into a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 3-5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-cysteine derivative (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction completion using a qualitative method such as the Kaiser test (a negative result indicates completion).
-
If the reaction is incomplete, the coupling step can be repeated.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection [4]
This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). The presence of scavengers like EDT is crucial to prevent re-attachment of the Trt group and other side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove scavengers and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Disulfide Bond Formation Protocols
Protocol 5: On-Resin Disulfide Bond Formation with Iodine
This method is suitable for forming a disulfide bridge while the peptide is still attached to the solid support, often using an Mmt-protected cysteine pair that has been selectively deprotected.
-
Selective Deprotection: If using an orthogonal strategy, selectively deprotect the desired cysteine pair (e.g., remove Mmt groups with 1-2% TFA in DCM).
-
Resin Preparation: Wash the resin thoroughly with DCM and then DMF.
-
Oxidation:
-
Prepare a 0.1 M solution of iodine (I₂) in a suitable solvent (e.g., DMF).
-
Add the iodine solution (5-10 equivalents per cysteine pair) to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess iodine.
-
Cleavage: Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail as described in Protocol 4.
Protocol 6: Solution-Phase Disulfide Bond Formation (Air Oxidation)
This is a common method for forming disulfide bonds after the peptide has been cleaved and purified.
-
Peptide Dissolution: Dissolve the purified linear peptide containing free thiols in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8), at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.
-
Oxidation: Stir the solution gently, open to the atmosphere, at room temperature for 12-48 hours.
-
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the formation of the cyclic product.
-
Lyophilization: Once the reaction is complete, lyophilize the solution to obtain the final cyclic peptide.
Visualization of Key Workflows and Pathways
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis of cysteine-containing peptides.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Signaling Pathway
Cysteine residues are central to redox signaling, acting as molecular switches that respond to cellular oxidative stress. The reversible oxidation of their thiol groups can modulate protein function, localization, and interaction with other molecules.
Caption: Simplified overview of cysteine-mediated redox signaling.
Conclusion
Fmoc-protected cysteine derivatives are indispensable tools for the synthesis of a vast array of peptides for research and therapeutic development. A thorough understanding of the properties of different protecting groups, coupled with optimized protocols for their incorporation and for disulfide bond formation, is essential for achieving high yields of pure, correctly folded peptides. The choice between derivatives like the acid-labile Fmoc-Cys(Trt)-OH for routine synthesis and orthogonally protected variants such as Fmoc-Cys(Acm)-OH for more complex targets must be made strategically. By carefully considering the factors of racemization, side reactions, and the desired final product, researchers can successfully navigate the challenges of synthesizing cysteine-containing peptides.
References
- 1. Cysteines as Redox Molecular Switches and Targets of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FMOC-CYS(STBU)-OH synthesis - chemicalbook [chemicalbook.com]
Stability and Storage of (Fmoc-Cys-OSu)2: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the integrity of reagents is paramount. (Fmoc-Cys-OSu)2, a homobifunctional crosslinker, is a valuable tool for introducing disulfide bonds and conjugating molecules via its amine-reactive N-hydroxysuccinimide (NHS) esters. However, the inherent reactivity of the NHS ester and the nature of the disulfide bond necessitate a thorough understanding of its stability and appropriate storage conditions to ensure experimental success and reproducibility. This technical guide provides a comprehensive overview of the stability profile of this compound, detailed experimental protocols for stability assessment, and recommended storage conditions.
Core Stability Profile: The Susceptibility of the NHS Ester
The primary mode of degradation for this compound is the hydrolysis of the N-hydroxysuccinimide esters. This reaction, in which water acts as a nucleophile, cleaves the ester bond, yielding the corresponding carboxylic acid and free N-hydroxysuccinimide (NHS). This hydrolysis is a competing reaction to the desired aminolysis (reaction with a primary amine) and is significantly influenced by environmental factors, most notably pH and the presence of moisture.
The Fmoc protecting group on the α-amino group is generally stable under acidic conditions but is readily cleaved by bases, typically secondary amines like piperidine.[1] This basic lability is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).[]
Quantitative Analysis of NHS Ester Hydrolysis
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from publicly available information on the hydrolysis rates of NHS esters.[3][4][5][6]
As the data indicates, the rate of hydrolysis increases dramatically with a rise in pH.[7] This is a critical consideration for reaction buffer selection, where a compromise must be struck between maintaining the nucleophilicity of the target amine (favored at higher pH) and the stability of the NHS ester.[7]
Disulfide Bond Stability
The disulfide bond within the this compound molecule is susceptible to cleavage by reducing agents. Thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol, as well as phosphines like tris(2-carboxyethyl)phosphine (TCEP), can readily reduce the disulfide bond to yield two free thiol groups. This reactivity is fundamental to many biochemical assays and protein chemistry techniques. For applications where the integrity of the disulfide linkage is crucial, exposure to reducing agents must be strictly avoided.
Recommended Storage Conditions
To maximize the shelf-life and ensure the reactivity of this compound, the following storage conditions are recommended:
| Condition | Recommendation |
| Solid Form | Store at -20°C or below in a desiccated environment. |
| Keep the container tightly sealed to minimize exposure to atmospheric moisture. | |
| Purging the container with an inert gas (e.g., argon or nitrogen) before sealing is ideal. | |
| In Solution | Prepare stock solutions in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). |
| Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and moisture contamination. | |
| Store stock solutions at -20°C or -80°C. |
Before use, it is crucial to allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Experimental Protocols for Stability Assessment
Regular assessment of the activity of this compound, especially for older batches or those that may have been exposed to suboptimal conditions, is a good laboratory practice. The following protocols detail methods for quantifying the stability of the NHS ester.
Protocol 1: HPLC-Based Stability Assay
This method allows for the direct quantification of the intact this compound and its hydrolysis byproducts.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Aqueous buffers of varying pH (e.g., phosphate buffer at pH 6.0, 7.0, and 8.0)
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector.[8]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into separate vials. To each vial, add an equal volume of the desired aqueous buffer to initiate hydrolysis. Incubate the samples at a controlled temperature (e.g., room temperature).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction in one of the vials by adding an equal volume of 1% TFA in acetonitrile. This will acidify the sample and effectively stop further hydrolysis.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas corresponding to the intact this compound and its hydrolysis product. The percentage of remaining active ester at each time point can be calculated. Plotting the natural logarithm of the concentration of the active ester versus time will allow for the determination of the hydrolysis rate constant and the half-life under the tested conditions.
Visualizing Experimental and Reaction Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and chemical transformations.
Caption: Workflow for the HPLC-based stability assessment of this compound.
Caption: Reaction pathway for the bioconjugation of a primary amine-containing biomolecule with this compound and the competing hydrolysis reaction.
Conclusion
The utility of this compound as a crosslinking and labeling reagent is intrinsically linked to the stability of its reactive NHS esters and the disulfide bond. By understanding the factors that contribute to its degradation, particularly hydrolysis, and by adhering to strict storage and handling protocols, researchers can ensure the integrity and reactivity of this compound. The implementation of routine stability testing, as outlined in the provided protocols, can further enhance the reliability of experimental outcomes in peptide synthesis and drug development applications.
References
- 1. nbinno.com [nbinno.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. interchim.fr [interchim.fr]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Solubility of (Fmoc-Cys-OSu)2 in common organic solvents
An In-depth Technical Guide on the Solubility of (Fmoc-Cys-OSu)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Fmoc-Cys-OSu)₂, the N,N'-bis(fluorenylmethyloxycarbonyl)-L-cystine-bis(N-hydroxysuccinimide ester), is a homobifunctional crosslinking reagent used in bioconjugation and peptide synthesis. Its utility is fundamentally linked to its solubility in organic solvents, which dictates its handling, reaction efficiency, and purification. This guide provides a comprehensive overview of the solubility characteristics of (Fmoc-Cys-OSu)₂, detailed experimental protocols for solubility determination, and a logical workflow for its synthesis.
The solubility of Fmoc-protected amino acids is primarily governed by the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, which generally imparts good solubility in many organic solvents.[1] However, the overall structure of the molecule, including the two polar N-hydroxysuccinimide (OSu) esters and the disulfide bond of the cystine core, influences its behavior in different solvent environments.
Data Presentation: Solubility Profile
Precise quantitative solubility data for (Fmoc-Cys-OSu)₂ is not extensively published. The following table consolidates qualitative and estimated solubility information based on the general principles of Fmoc-amino acid chemistry and data from related compounds, such as Fmoc-OSu.[1][2][3] It is crucial for researchers to experimentally verify these characteristics for their specific applications.[4]
| Solvent | Type | Expected Solubility | Common Applications in Peptide Chemistry |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble (Expected >25 mg/mL) | Primary solvent for solid-phase peptide synthesis (SPPS) and coupling reactions.[1][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble (Expected >20 mg/mL) | Used to dissolve reagents and for challenging sequences prone to aggregation; can be used as a co-solvent.[2][4][6] |
| N-Methyl-2-Pyrrolidone (NMP) | Polar Aprotic | Highly Soluble (Expected) | An alternative primary solvent to DMF in SPPS with excellent solvating properties.[4][6] |
| Dichloromethane (DCM) | Nonpolar / Halogenated | Moderately to Highly Soluble (Expected) | Used in synthesis, purification, and for dissolving reagents; common in solid-phase synthesis for swelling resins.[5][7][8] |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate Solubility (Expected) | Primarily used as a component of the mobile phase in reverse-phase HPLC purification.[1][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate Solubility (Expected) | Used in some "green" SPPS protocols and as a reaction solvent, though its solvating power can be lower than DMF.[1][6] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Limited Solubility | Commonly used for extraction and recrystallization of Fmoc-protected amino acids.[7] |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble to Insoluble | Generally not a primary solvent for Fmoc-amino acid derivatives due to potential side reactions; used in purification.[10] |
| Water | Polar Protic | Sparingly Soluble to Insoluble | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[2][11] |
Note: The expected solubility values are estimations based on related compounds like Fmoc-OSu and general principles for Fmoc-protected amino acids. Actual solubility can be influenced by factors such as temperature, purity, and the presence of water in the solvent.
Experimental Protocols
For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[1]
Protocol: Determination of Equilibrium Solubility via Shake-Flask Method
1. Materials:
-
(Fmoc-Cys-OSu)₂
-
High-purity organic solvents of interest (e.g., DMF, DMSO, DCM)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of (Fmoc-Cys-OSu)₂ with known concentrations in the solvent of interest. These will be used to generate a calibration curve for quantitative analysis.[1]
-
Sample Preparation: Add an excess amount of (Fmoc-Cys-OSu)₂ to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[1]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24-48 hours.[1]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved (Fmoc-Cys-OSu)₂.
-
Calculation: Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. This value represents the solubility of (Fmoc-Cys-OSu)₂ in the chosen solvent at the specified temperature.
Mandatory Visualization
Logical Workflow for the Synthesis of (Fmoc-Cys-OSu)₂
The following diagram illustrates a plausible synthetic pathway for (Fmoc-Cys-OSu)₂. The process involves two key transformations: the N-protection of L-cystine with Fmoc-OSu, followed by the activation of the resulting dicarboxylic acid with N-hydroxysuccinimide (HOSu) to form the active esters.
Caption: Logical workflow for the synthesis of (Fmoc-Cys-OSu)₂.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 11. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Chemical principles of N-hydroxysuccinimide ester activation
An In-depth Technical Guide to the Chemical Principles of N-hydroxysuccinimide Ester Activation
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and highly efficient method for covalently linking molecules. It is widely employed by researchers, scientists, and drug development professionals for applications ranging from protein labeling and immunoassays to the synthesis of antibody-drug conjugates (ADCs).[1][2] The core principle involves the "activation" of a carboxyl group (-COOH) to form a reactive NHS ester, which is then susceptible to nucleophilic attack by a primary amine (-NH₂), resulting in the formation of a stable and irreversible amide bond.[3]
This technique is favored for its high reactivity and specificity towards primary amines, the relative stability of the NHS-ester intermediate in aqueous environments, and the versatility offered by a wide array of commercially available NHS-ester-functionalized reagents.[2][4] This guide provides a detailed exploration of the fundamental chemical principles, critical reaction parameters, experimental protocols, and logical workflows that govern NHS ester activation.
Core Chemical Principles
The formation of an amide bond via NHS ester chemistry is typically a two-stage process facilitated by a carbodiimide, most commonly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[5][6]
Stage 1: Carboxyl Group Activation The process begins with the activation of a carboxyl group by EDC. This reaction is most efficient under acidic conditions (pH 4.5–6.0) and forms a highly reactive, yet unstable, O-acylisourea intermediate.[5][7] This intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[7][8]
Stage 2: NHS Ester Formation and Amine Coupling To enhance stability and efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[6][8] This amine-reactive intermediate is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction.[8] The NHS ester then reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[3][4] This second step is most efficient at a physiological to slightly alkaline pH (7.2–8.5).[5][9]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Peptide Cyclization via Disulfide Bridge Formation
Topic: A Step-by-Step Guide for Peptide Cyclization Using Fmoc-Protected Cysteine
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Introduction
Peptide cyclization is a critical strategy in drug discovery and development to enhance the stability, activity, and target specificity of peptide-based therapeutics.[1][2] One of the most common and naturally occurring methods for cyclization is the formation of a disulfide bridge between two cysteine residues.[1][3] This covalent bond constrains the peptide's conformation, which can lead to improved proteolytic resistance and binding affinity.[4][5]
This guide provides detailed protocols for synthesizing cyclic disulfide-bridged peptides using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The process involves the synthesis of a linear peptide precursor containing two orthogonally protected cysteine residues, followed by selective deprotection and oxidation to form the intramolecular disulfide bond. Both on-resin and solution-phase cyclization strategies are covered.
While the specific reagent (Fmoc-Cys-OSu)2 is not a standard agent for inducing cyclization of a linear peptide, the synthesis of cyclic peptides is routinely achieved by incorporating Fmoc-protected cysteine residues (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) into the peptide sequence, followed by an oxidation step.[2][6]
Principle of the Method
The synthesis of disulfide-bridged cyclic peptides relies on the use of cysteine residues with sulfhydryl (thiol) side chains protected by groups that are stable to the repetitive Fmoc-deprotection steps (typically 20% piperidine in DMF).[2] These protecting groups, such as Trityl (Trt) or Acetamidomethyl (Acm), are considered "orthogonal" because they can be removed under specific conditions that do not affect other protecting groups on the peptide or cleave the peptide from the solid support.
Once the linear peptide is assembled, these specific cysteine protecting groups are selectively removed to expose the free thiol groups. Subsequent oxidation of these thiols under controlled conditions leads to the formation of the desired intramolecular disulfide bond.
Experimental Protocols
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol outlines the standard Fmoc-SPPS procedure to assemble the linear peptide on a solid support.
-
Resin Selection and Swelling:
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with a solution of 20% piperidine in DMF.[2][7]
-
Perform the treatment twice: first for 1-3 minutes, drain, and then for 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), including the required Fmoc-Cys(Trt)-OH or other protected cysteine derivatives at the desired positions.
-
Activation is typically performed using a coupling agent like HCTU (3.9 equivalents) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser or Ninhydrin test). A negative test indicates a complete reaction.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence until the full linear peptide is assembled.
-
Protocol 2: On-Resin Peptide Cyclization
This method forms the disulfide bridge while the peptide is still attached to the solid support, which can favor intramolecular cyclization by minimizing intermolecular reactions.
-
Selective Cysteine Deprotection:
-
Wash the fully assembled peptidyl-resin with Dichloromethane (DCM).
-
To remove the Trityl (Trt) protecting groups from the cysteine residues, treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIPS) in DCM.[4][10] TIPS is a scavenger used to capture the released trityl cations.
-
Perform the treatment in short intervals (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the trityl cation is no longer observed upon addition of fresh deprotection solution.
-
Wash the resin thoroughly with DCM, then DMF.
-
-
On-Resin Oxidation:
-
Suspend the resin in DMF.
-
Add an oxidizing agent. A common and mild oxidant is N-Chlorosuccinimide (NCS) (2 equivalents).[4][6] Allow the reaction to proceed for 15-30 minutes at room temperature.[6]
-
Alternatively, other reagents like iodine can be used, though conditions must be carefully controlled.
-
Monitor the reaction for the disappearance of free thiols using the Ellman's test.
-
-
Cleavage and Global Deprotection:
-
Once cyclization is complete, wash the resin with DMF and DCM, and dry it under vacuum.
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIPS. Note: Do not use thiol-based scavengers like 1,2-ethanedithiol (EDT) as they will reduce the newly formed disulfide bond.[6]
-
Incubate the resin in the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry.
-
Protocol 3: Solution-Phase Peptide Cyclization
In this approach, the linear peptide is first cleaved from the resin and then cyclized in a dilute solution.
-
Cleavage of the Linear Peptide:
-
Cleave the linear peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS).
-
Precipitate, wash, and dry the crude linear peptide as described above.
-
-
Purification of Linear Precursor (Optional but Recommended):
-
Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove impurities that could interfere with cyclization.
-
-
Solution-Phase Oxidation:
-
Dissolve the linear peptide in a suitable aqueous buffer (e.g., ammonium bicarbonate) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over polymerization.
-
Perform oxidation using one of the following methods:
-
Air Oxidation: Stir the solution vigorously while it is open to the atmosphere for 24-48 hours. The pH should be slightly basic (pH 8-8.5) to facilitate thiol oxidation.
-
Iodine Oxidation: Dissolve the peptide in an aqueous organic solvent mixture (e.g., methanol/water). Add a solution of iodine dropwise until a persistent yellow color is observed. Quench the excess iodine with an ascorbic acid solution.[2]
-
Other Reagents: Dimethyl sulfoxide (DMSO) can also be used as a mild oxidant in aqueous solutions.
-
-
-
Final Purification:
-
After cyclization, purify the crude cyclic peptide by RP-HPLC to isolate it from any remaining linear peptide, oligomers, or other impurities.[2]
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Data Presentation: Cyclization Parameters
The table below summarizes typical conditions for the key cyclization steps.
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization (Air Oxidation) |
| Peptide State | Covalently attached to solid support | Free in dilute solution |
| Concentration | High effective concentration on resin | Low concentration (0.1-1 mg/mL) required |
| Solvent | DMF or DCM | Aqueous buffer (pH 8-8.5) |
| Oxidizing Agent | N-Chlorosuccinimide (NCS), Iodine | Atmospheric Oxygen |
| Typical Reagent Excess | 2-5 equivalents | N/A |
| Reaction Time | 15 minutes - 2 hours | 24 - 48 hours |
| Monitoring | Ellman's Test | RP-HPLC, Mass Spectrometry |
| Key Advantage | Pseudo-dilution effect minimizes oligomerization | Allows for purification of linear precursor first |
| Key Disadvantage | Difficult to monitor reaction progress directly | Risk of intermolecular disulfide formation (dimers) |
Visualizations
Experimental Workflow
Caption: Workflow for disulfide-bridged cyclic peptide synthesis.
Chemical Mechanism of Disulfide Formation
Caption: Oxidation of cysteine thiols to form a disulfide bond.
References
- 1. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. cem.de [cem.de]
- 5. Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Resin Disulfide Bridge Formation with Fmoc-Cysteine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of disulfide bridges in peptides synthesized on solid support using Fmoc-cysteine derivatives. On-resin cyclization is a powerful strategy that often minimizes intermolecular side reactions and simplifies purification compared to solution-phase methods.[1] The formation of disulfide bonds is a critical post-translational modification that dictates the structural integrity and biological activity of many peptides and proteins.[1][2]
Core Concepts: Cysteine Protecting Groups and Orthogonal Strategies
The successful on-resin formation of a disulfide bond relies on two key steps: the selective deprotection of the cysteine thiol groups and their subsequent oxidation to form a cystine bridge.[1] The choice of cysteine protecting group is therefore paramount and dictates the synthetic strategy. An ideal protecting group must be stable throughout the repetitive cycles of Nα-Fmoc deprotection and amino acid coupling, yet be selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.[3][4]
For peptides containing multiple disulfide bonds, an orthogonal protection strategy is essential. This involves using a combination of cysteine protecting groups that can be removed independently of each other, allowing for the regioselective formation of specific disulfide linkages.[1][5][6]
A summary of commonly used cysteine protecting groups in Fmoc solid-phase peptide synthesis (SPPS) is provided below:
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Key Characteristics |
| Trityl | Trt | Trifluoroacetic acid (TFA), Iodine (I₂) | Commonly used for routine synthesis; removed during standard TFA cleavage.[4][7] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate, Silver trifluoromethanesulfonate, N-Chlorosuccinimide (NCS) | Stable to TFA, allowing for purification of the protected peptide before disulfide formation.[1][4][8] |
| 4-Methoxytrityl | Mmt | 1-2% TFA in Dichloromethane (DCM) | Highly acid-labile; allows for selective deprotection on-resin.[1][4] |
| tert-Butyl | tBu | Mercury(II) acetate, Phenylsulfenyl chloride (PhSCl) | Stable to TFA and iodine oxidation.[4] |
| 3-Nitro-2-pyridinesulfenyl | Npys | Thiols (e.g., DTT), Phosphines | Activates the thiol group towards disulfide bond formation; useful for mixed disulfides.[4] |
| tert-Butylthio | StBu | Thiols (e.g., DTT), Phosphines | Stable to TFA; allows for selective on-resin deprotection.[4] |
| 2,4,6-Trimethoxyphenylsulfenyl | STmp | Mild thiolysis (e.g., DTT) | Stable to piperidine, easily removed under mild reducing conditions.[1] |
| Diphenylmethyl | Dpm | TFA | Similar lability to Trt; can be used in combination with Mmt.[4] |
On-Resin Oxidation Reagents
Several reagents can be employed for the on-resin oxidation of free thiols to form a disulfide bond. The choice of oxidant and reaction conditions is critical to ensure high efficiency and minimize side reactions, particularly with sensitive amino acid residues like methionine and tryptophan.[1][9]
| Oxidizing Reagent | Typical Conditions | Notes |
| Iodine (I₂) / Methanol (MeOH) or Dimethylformamide (DMF) | 0.1 M I₂ in DMF or DMF/DCM/MeOH (5-10 eq.)[1] | A widely used and effective method. Can cause iodination of sensitive residues like Tyr, His, and Trp.[4] |
| N-Chlorosuccinimide (NCS) / DMF | NCS (2 eq.) in DMF for 15 min[4] | A rapid and efficient reagent. Compatible with methionine and tryptophan residues.[9][10] |
| Thallium(III) trifluoroacetate (Tl(TFA)₃) / DMF | A potent oxidizing agent, but its use is often avoided due to toxicity.[4] | |
| Air Oxidation | A milder method, but can be slow and may lead to incomplete oxidation. | |
| Diethyl azodicarboxylate (DEAD) | DEAD (1 eq.) in DMF[11] | An alternative azodicarboxylate-mediated method.[11] |
Experimental Protocols
Protocol 1: On-Resin Disulfide Bond Formation Using Iodine Oxidation of Fmoc-Cys(Trt)-OH Residues
This protocol describes the simultaneous deprotection of two Trityl-protected cysteine residues and their subsequent oxidation to form a disulfide bridge on the resin.
Materials:
-
Peptidyl-resin containing two Fmoc-Cys(Trt)-OH residues
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[1]
-
Cold diethyl ether
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.[1]
-
Wash the resin thoroughly with DMF (3x) and then DCM (3x).[1]
-
Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF, or a mixture of DMF/DCM/MeOH).[1]
-
Add the iodine solution to the resin (typically 5-10 equivalents of I₂ per cysteine pair).[1]
-
Agitate the mixture at room temperature and monitor the reaction progress using Ellman's test to detect the disappearance of free thiols.
-
Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess iodine and byproducts.[1]
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail. Note: Thiol-based scavengers should be avoided as they can reduce the newly formed disulfide bond.[4]
-
Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.[1]
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Protocol 2: On-Resin Disulfide Bond Formation Using N-Chlorosuccinimide (NCS)
This protocol is suitable for peptides where the cysteine thiol protecting groups have been selectively removed on-resin (e.g., Mmt, STmp).
Materials:
-
Peptidyl-resin with free cysteine thiol groups
-
N,N-Dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Cleavage cocktail
-
Cold diethyl ether
Procedure:
-
Swell the peptidyl-resin with free thiol groups in DMF.
-
Wash the resin with DMF.[4]
-
Treat the peptidyl-resin with NCS (2 equivalents) in DMF for 15 minutes at room temperature.[4]
-
Wash the resin with DMF and DCM.[4]
-
Cleave the peptide from the resin. Thiol scavengers should not be used in the cleavage cocktail.[4]
-
Precipitate, wash, and dry the peptide as described in Protocol 1.
-
Purify the cyclic peptide by RP-HPLC.
Protocol 3: Orthogonal Strategy for Two Disulfide Bonds Using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH
This protocol outlines the synthesis of a peptide with two regioselectively formed disulfide bonds.
Procedure:
-
Solid-Phase Peptide Synthesis: Assemble the linear peptide on a suitable resin, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH at the desired positions.[1]
-
First Disulfide Bond Formation:
-
Second Disulfide Bond Formation:
-
The Trt groups remain stable during the mild acid treatment for Mmt removal.[1]
-
The second disulfide bond can be formed simultaneously with cleavage from the resin using a TFA cleavage cocktail that also promotes oxidation, or by using iodine in the cleavage mixture.[1] Alternatively, after cleavage and purification of the monocyclic peptide, the second disulfide bond can be formed in solution. For on-resin formation, after the first cyclization, the resin is washed and then treated with iodine as described in Protocol 1.[1]
-
-
Cleavage and Purification: Cleave the bicyclic peptide from the resin and purify by RP-HPLC.[1]
Visualizations
Caption: On-resin disulfide bond formation workflow.
Caption: Orthogonal synthesis of a two-disulfide bridged peptide.
Analytical Characterization
The formation of the disulfide bridge and the purity of the final cyclic peptide should be confirmed by appropriate analytical techniques.
-
Ellman's Test: Used to monitor the disappearance of free sulfhydryl groups during the oxidation reaction, indicating the formation of the disulfide bond.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified cyclic peptide. A shift in retention time is often observed between the linear and cyclic forms.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product. The formation of a disulfide bond results in a loss of two mass units (2 Da) compared to the linear, reduced peptide.[12][13]
-
Peptide Mapping: Involves enzymatic or chemical cleavage of the peptide followed by LC-MS analysis to confirm the connectivity of the disulfide bridges, especially in peptides with multiple disulfide bonds.[12][14]
Applications in Drug Development
Disulfide-rich peptides are of significant interest in drug development due to their enhanced stability and constrained conformations, which can lead to increased potency and selectivity for their biological targets.[2][15][16] The conformational rigidity imposed by disulfide bridges can lock a peptide into its bioactive conformation, improving its resistance to proteolytic degradation.[2][5] This makes them attractive scaffolds for the development of novel therapeutics.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Solid-Phase Peptide Cyclization with Two Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Disulfide Bridge Determination - Creative Peptides [creative-peptides.com]
- 13. Disulfide Bridge (S-S) Analysis - Creative Proteomics [creative-proteomics.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. Disulfide Bridged Peptides | Eurogentec [eurogentec.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for (Fmoc-Cys-OSu)₂ in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of Solid-Phase Peptide Synthesis (SPPS), the formation of disulfide bonds is a critical step for producing peptides with defined three-dimensional structures and biological activities. While the post-synthetic oxidation of cysteine residues is a common strategy, the use of pre-formed dimeric building blocks offers a unique approach to introduce disulfide bridges directly during chain elongation. (Fmoc-Cys-OSu)₂, the N-hydroxysuccinimide ester-activated dimer of Fmoc-protected cysteine, is one such reagent designed for this purpose.
This document provides detailed application notes on the use of (Fmoc-Cys-OSu)₂ in Fmoc-based SPPS. We will cover its primary application in the synthesis of cyclic peptides, present a comparative overview with other common cysteine derivatives, and provide detailed experimental protocols for its use. The primary advantage of using (Fmoc-Cys-OSu)₂ lies in the direct and early incorporation of the disulfide bond, which can be beneficial for the synthesis of peptides with multiple disulfide bridges where regioselectivity is a concern.
Comparative Data of Cysteine Derivatives in Fmoc-SPPS
The choice of the cysteine building block in SPPS depends on the synthetic strategy, particularly concerning disulfide bond formation. Below is a comparison of (Fmoc-Cys-OSu)₂ with other commonly used cysteine derivatives.
| Feature | (Fmoc-Cys-OSu)₂ | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH |
| Primary Use | Direct incorporation of a disulfide bond | Introduction of a cysteine residue for post-synthetic oxidation | Introduction of a protected cysteine for selective, post-synthetic oxidation |
| Coupling Method | Direct coupling of the activated ester | Requires a coupling reagent (e.g., HBTU, DIC) | Requires a coupling reagent (e.g., HBTU, DIC) |
| Disulfide Bond Formation | Pre-formed; incorporated during synthesis | Post-synthetic oxidation (e.g., air, I₂) after cleavage | Post-synthetic selective oxidation (e.g., I₂) after Acm removal |
| Orthogonality | Disulfide bond is stable to standard SPPS conditions | Trt group is removed during final TFA cleavage | Acm group is stable to TFA; removed by specific reagents (e.g., I₂) |
| Racemization Risk | Lower risk as it's a pre-activated ester | Prone to racemization with strong activating agents[1][2] | Moderate risk, dependent on activation method |
| Key Advantage | Simplifies synthesis of simple cyclic peptides; potential for regioselectivity | Cost-effective and straightforward for single disulfide bonds[1] | Allows for controlled, sequential disulfide bond formation in complex peptides[3] |
| Considerations | Less common reagent; limited to symmetric dimers | Incomplete deprotection can occur; Trt cation can cause side reactions[4] | Requires an additional on-resin or solution-phase deprotection step |
Experimental Protocols
The following protocols provide a general guideline for the use of (Fmoc-Cys-OSu)₂ in manual Fmoc-SPPS.
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]
-
Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.
-
Coupling: Perform the coupling of the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. Monitor the reaction using a qualitative test like the Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Incorporation of (Fmoc-Cys-OSu)₂
This protocol details the specific steps for coupling the dimeric cysteine building block. This step replaces the standard amino acid coupling in Protocol 1 at the desired position in the peptide sequence.
-
Resin Preparation: After the Fmoc deprotection of the N-terminal amino group of the resin-bound peptide (as described in Protocol 1, step 2), wash the resin thoroughly with DMF.
-
Preparation of (Fmoc-Cys-OSu)₂ Solution: In a separate vial, dissolve (Fmoc-Cys-OSu)₂ (1.5 to 2.0 equivalents relative to the resin loading) in DMF.
-
Coupling Reaction: Add the (Fmoc-Cys-OSu)₂ solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature. The OSu ester is highly reactive and generally does not require an additional coupling reagent.[6]
-
Monitoring: Monitor the reaction for the disappearance of the free amine using the Kaiser test. If the reaction is incomplete after 4 hours, it can be left overnight.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted (Fmoc-Cys-OSu)₂ and by-products.
-
Chain Elongation: Proceed with the standard Fmoc-SPPS cycle (Protocol 1) to add the subsequent amino acids to one of the N-termini of the now resin-bound cysteine dimer.
Protocol 3: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[7] TIS is a scavenger that traps reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and then dry it under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the logical flow of synthesizing a cyclic peptide using (Fmoc-Cys-OSu)₂ in comparison to the standard post-synthetic oxidation method.
Caption: Comparative workflows for bicyclic peptide synthesis.
Caption: Coupling of (Fmoc-Cys-OSu)₂ to a resin-bound peptide.
Conclusion
The use of (Fmoc-Cys-OSu)₂ offers a strategic alternative for the synthesis of disulfide-containing peptides, particularly for simple cyclic structures or as a component in more complex, regioselectively constrained molecules. By incorporating the disulfide bond during the synthesis, it can streamline the workflow and potentially avoid side reactions associated with post-synthetic oxidation. However, researchers should consider the availability of the reagent and the specific requirements of their target peptide when choosing the most appropriate cysteine derivative for their SPPS campaign.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes: Site-Specific Antibody-Drug Conjugate (ADC) Preparation with a Novel Disulfide Re-bridging Agent
Introduction
Antibody-Drug Conjugates (ADCs) represent a premier class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The method of conjugation is critical to the safety and efficacy of an ADC. Traditional stochastic conjugation to lysine or cysteine residues results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR) and conjugation sites, which can lead to unpredictable pharmacokinetics and a narrow therapeutic window.
Site-specific conjugation technologies have emerged to overcome these limitations, producing homogeneous ADCs with a precisely defined DAR and improved stability.[1] One of the most promising site-specific strategies is the re-bridging of native interchain disulfide bonds. This approach involves the selective reduction of the four interchain disulfides in a typical IgG1 antibody, followed by the introduction of a bifunctional linker that covalently reconnects the resulting pairs of cysteine residues while simultaneously attaching a cytotoxic payload.[2] This method preserves the antibody's structural integrity and does not require genetic engineering.
This document provides detailed application notes and protocols for the use of (Fmoc-Cys-OSu)₂ , a conceptual, novel, homobifunctional reagent designed for the site-specific preparation of ADCs via disulfide re-bridging. This reagent is envisioned to react with the two thiol groups generated from a reduced disulfide bond, creating a stable covalent bridge and introducing a defined attachment point for a cytotoxic drug, resulting in a homogeneous ADC with a DAR of 4.
Principle of the Method
The preparation of a site-specific ADC using the disulfide re-bridging method involves a three-step process:
-
Selective Reduction: The four interchain disulfide bonds of the monoclonal antibody (mAb) are selectively reduced to yield eight reactive thiol (-SH) groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The more stable intrachain disulfide bonds remain intact, preserving the overall structure of the antibody.
-
Conjugation and Re-bridging: The reduced antibody is then treated with the pre-formed (Fmoc-Cys-OSu)₂-Payload conjugate. The bifunctional nature of the reagent allows it to span the two cysteine thiols from a former disulfide bond, forming a new, stable bridge. This reaction results in the covalent attachment of four linker-payload molecules per antibody, yielding a homogeneous ADC with a DAR of 4.
-
Purification and Characterization: The resulting ADC is purified from excess reagents and any unconjugated species. The final product is then thoroughly characterized to confirm its homogeneity, DAR, stability, and potency.
Mechanism of Action
The proposed mechanism involves the nucleophilic attack of the cysteine thiols on the reactive groups of the (Fmoc-Cys-OSu)₂-Payload linker, leading to the formation of a stable, covalent bridge.
Data Presentation
The following tables summarize the expected quantitative data from the successful preparation and evaluation of an ADC using this method, based on typical results for disulfide re-bridging technologies.
Table 1: Physicochemical Characteristics of the Prepared ADC
| Parameter | Stochastic Cysteine ADC | Site-Specific Re-bridged ADC |
| Average DAR | 3.5 (Heterogeneous) | 3.95 (Highly Homogeneous) |
| % Unconjugated Antibody | < 5% | < 1% |
| % High DAR Species (>4) | 15-25% | < 2% |
| % Aggregation (by SEC) | 2-5% | < 1% |
Table 2: In Vitro Cytotoxicity against Target Cancer Cell Line (e.g., HER2+)
| Compound | IC₅₀ (ng/mL) |
| Unconjugated Antibody | > 1000 |
| Non-specific ADC (DAR ~3.5) | 15.5 |
| Site-Specific Re-bridged ADC (DAR = 4) | 8.2 |
| Free Cytotoxic Payload | 0.5 |
Table 3: Pharmacokinetic Parameters in a Rodent Model
| ADC Type | Half-life (t₁/₂) (days) | Clearance (mL/day/kg) |
| Non-specific ADC (DAR ~3.5) | 8.5 | 5.2 |
| Site-Specific Re-bridged ADC (DAR = 4) | 14.2 | 2.8 |
Experimental Protocols
Protocol 1: Selective Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the selective reduction of the four interchain disulfide bonds of a human IgG1 antibody.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
0.5 M Sodium Borate buffer, pH 8.0
-
PBS (Phosphate-Buffered Saline), pH 7.4, degassed
-
Nitrogen gas
Procedure:
-
Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.
-
In a reaction vial, add the monoclonal antibody solution to a final concentration of 5 mg/mL.
-
Add Sodium Borate buffer to a final concentration of 50 mM.
-
Purge the vial with nitrogen gas for 5 minutes.
-
Add the 10 mM TCEP solution to the antibody solution to achieve a final molar ratio of 2.5 moles of TCEP per mole of antibody.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
After incubation, cool the reaction mixture to 4°C. The reduced antibody is now ready for immediate use in the conjugation step.
Protocol 2: Conjugation with (Fmoc-Cys-OSu)₂-Payload
This protocol details the conjugation of the reduced antibody with the disulfide re-bridging reagent.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
(Fmoc-Cys-OSu)₂-Payload conjugate, 10 mM stock in DMSO
-
Propylene glycol
-
PBS, pH 7.4, degassed
Procedure:
-
To the reduced antibody solution, add propylene glycol to a final concentration of 10% (v/v) to aid in the solubility of the linker-payload.
-
Add the (Fmoc-Cys-OSu)₂-Payload stock solution to the reduced antibody solution to achieve a final molar ratio of 5 moles of linker-payload per mole of antibody (a 1.25 molar excess per pair of thiols).
-
Incubate the reaction at 4°C for 16 hours with gentle mixing.
-
To quench the reaction, add a 20-fold molar excess of N-acetylcysteine and incubate for an additional 30 minutes at 4°C.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and its subsequent characterization.
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass Spectrometer (e.g., Q-TOF) suitable for protein analysis
Procedure:
A. Purification:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the SEC column.
-
Collect the fractions corresponding to the monomeric antibody peak.
-
Pool the relevant fractions and concentrate the purified ADC using a centrifugal filter device.
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
B. Characterization:
-
DAR and Homogeneity Analysis (HIC-HPLC):
-
Analyze the purified ADC on a HIC column.
-
A homogeneous, re-bridged ADC should yield a single major peak, corresponding to the DAR 4 species. Integrate the peak areas to quantify homogeneity.
-
-
Mass Confirmation (Mass Spectrometry):
-
Deglycosylate the ADC using PNGase F.
-
Analyze the intact deglycosylated ADC by LC-MS to confirm the mass of the final conjugate, which should correspond to the mass of the antibody plus four linker-payload molecules.
-
Visualizations
Chemical Conjugation Pathway
The following diagram illustrates the chemical transformation during the re-bridging conjugation process.
ADC Mechanism of Action in a Target Cell
This diagram outlines the signaling pathway and mechanism of action of the prepared ADC upon reaching a target cancer cell.
References
Application Notes and Protocols for Protein Labeling Using Bifunctional Crosslinkers for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The precise covalent modification of proteins with imaging probes is a cornerstone of modern life sciences research. While the specific reagent (Fmoc-Cys-OSu)2 is not a commercially available or widely documented labeling compound, its nomenclature suggests a bifunctional reagent designed to react with two different functional groups within a protein, likely leveraging both cysteine and amine reactivity. The "Cys" component points to the targeting of thiol groups on cysteine residues, while the "OSu" indicates an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines found on lysine residues and the protein's N-terminus. The dimeric "(...)-2" structure could imply a design for introducing disulfide bonds or for specific crosslinking applications.
This document provides a comprehensive guide to the principles and protocols for a common and powerful class of reagents that fulfill this bifunctional labeling strategy: heterobifunctional crosslinkers, particularly those containing an NHS ester and a maleimide group . These reagents allow for the controlled, covalent attachment of imaging probes to proteins by targeting both lysine and cysteine residues, providing a versatile approach for a wide range of imaging applications.[1][2]
Section 1: Principle of Heterobifunctional Labeling
Heterobifunctional crosslinkers possess two different reactive groups, allowing for sequential or selective conjugation of two molecules.[2] For protein labeling with an imaging probe, one end of the crosslinker reacts with the protein, and the other end reacts with the probe. Alternatively, the crosslinker can be used to link two different sites on the same protein or to connect two different proteins.
The most common pairing for targeting cysteine and lysine residues is a maleimide group and an N-hydroxysuccinimide (NHS) ester.[2][3]
-
Maleimide: Reacts specifically with sulfhydryl (thiol) groups on cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.[3][4]
-
NHS Ester: Reacts with primary amines on lysine residues and the N-terminus at a pH range of 7.2-8.5 to form a stable amide bond.[3][4][5]
The differential pH requirements for these reactions allow for a two-step sequential conjugation, which minimizes undesirable side reactions and provides greater control over the labeling process.[1][4]
Workflow for Two-Step Sequential Protein Labeling
The general workflow for labeling a protein with a fluorescent probe using a Maleimide-PEG-NHS ester crosslinker is depicted below. This strategy first activates the amine-containing protein with the NHS ester end of the crosslinker, followed by conjugation to a sulfhydryl-containing probe.
Caption: Workflow for two-step protein labeling with a Maleimide-PEG-NHS ester.
Section 2: Quantitative Data and Reaction Parameters
The efficiency of protein labeling is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for using Maleimide-PEG-NHS ester crosslinkers.
Table 1: Reaction Conditions for Heterobifunctional Crosslinkers
| Parameter | Amine Reaction (NHS Ester) | Sulfhydryl Reaction (Maleimide) | References |
| pH Range | 7.2 - 8.5 | 6.5 - 7.5 | [3][4] |
| Optimal pH | 8.0 | 7.0 | [1] |
| Reaction Buffer | Phosphate, Borate, HEPES | Phosphate, MES, HEPES | [5][6] |
| Incubation Time | 30-60 min at RT; 2 hours at 4°C | 1-2 hours at RT; overnight at 4°C | [2][4] |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | [2][4] |
| Molar Excess of Reagent | 10- to 50-fold over protein | 1.1- to 5-fold over activated protein | [3][4] |
| Quenching Reagent | 1 M Tris-HCl or Glycine | 1 mM β-mercaptoethanol or Cysteine | [2] |
Note: Buffers containing primary amines (e.g., Tris) or sulfhydryls should be avoided during the respective conjugation steps as they will compete with the reaction.[4]
Table 2: Typical Labeling Efficiencies and Specificity
| Labeling Method | Typical Efficiency | Specificity | Key Considerations | References |
| Cysteine (Maleimide) | 70-90% | >95% | Requires accessible, reduced cysteine residues. | [7] |
| Lysine (NHS Ester) | Variable | Moderate | Abundance of lysines can lead to heterogeneous labeling. | [1] |
| Two-Step Heterobifunctional | High | High | Sequential steps and purification improve specificity. | [2][4] |
Section 3: Experimental Protocols
The following are detailed protocols for labeling proteins using a two-step approach with a Maleimide-PEG-NHS ester crosslinker.
Protocol 1: Two-Step Labeling of a Protein with a Sulfhydryl-Containing Probe
This protocol describes the conjugation of a protein rich in primary amines (Protein-NH₂) to a sulfhydryl-containing fluorescent probe (Probe-SH).
Materials:
-
Protein-NH₂ (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
Sulfhydryl-containing probe (Probe-SH)
-
Mal-PEGn-NHS Ester (e.g., Mal-PEG8-NHS)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
Procedure:
Step A: Activation of Protein-NH₂ with Maleimide Groups
-
Equilibrate the vial of Mal-PEGn-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the crosslinker in DMSO or DMF to a stock concentration of 10-20 mM.[3]
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any free sulfhydryls in the subsequent step.
Step B: Conjugation of Maleimide-Activated Protein to Probe-SH
-
Immediately after desalting, add the Probe-SH to the maleimide-activated protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing probe over the protein is recommended.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
(Optional) To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[2]
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted probe and other byproducts.
Protocol 2: Cysteine-Specific Labeling in the Presence of Lysines
This protocol is for labeling a protein with a single, accessible cysteine residue using a maleimide-functionalized probe.
Materials:
-
Protein with a free cysteine residue (Protein-SH)
-
Maleimide-functionalized fluorescent probe
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Reducing agent (optional): DTT or TCEP
-
Desalting column
Procedure:
-
Dissolve the protein at 50–100 µM in the Reaction Buffer.
-
(Optional) If disulfide bonds are present, reduce the protein by adding a 10-fold molar excess of DTT or TCEP and incubating for 30 minutes at room temperature.[6] If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide probe. TCEP does not need to be removed if used in moderation.[6][8]
-
Dissolve the maleimide-functionalized probe in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the probe to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled protein using a desalting column or dialysis to remove unreacted probe.
Section 4: Signaling Pathways and Logical Relationships
Chemoselectivity in Protein Labeling
The ability to selectively target different amino acid residues is crucial for precise protein labeling. The pH of the reaction buffer is the primary determinant of chemoselectivity between cysteine and lysine residues.
Caption: Control of chemoselectivity for cysteine vs. lysine labeling by pH.
While the specific reagent this compound remains elusive, the principles of bifunctional labeling are well-established and provide a powerful toolkit for protein modification in imaging studies. Heterobifunctional crosslinkers, such as those containing NHS esters and maleimides, offer a reliable and controllable method for conjugating imaging probes to proteins by targeting lysine and cysteine residues. By carefully controlling reaction conditions, particularly pH, researchers can achieve high efficiency and specificity in their labeling experiments, leading to high-quality data in downstream imaging applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides to Nanoparticles using (Fmoc-Cys-OSu)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cells or tissues is a cornerstone of modern drug development. A powerful strategy to achieve this is the conjugation of targeting peptides to nanoparticle-based delivery systems. These peptide-nanoparticle conjugates can enhance cellular uptake, improve pharmacokinetic profiles, and reduce off-target effects.[1][2] This document provides detailed application notes and protocols for the bioconjugation of peptides to amine-functionalized nanoparticles using the homobifunctional crosslinker, N,N'-(Disulfanediylbis(ethane-2,1-diyl))bis(2-(9H-fluoren-9-yl)-N-(2,5-dioxopyrrolidin-1-yl)oxy)-2-mercaptoacetamide), abbreviated as (Fmoc-Cys-OSu)₂.
(Fmoc-Cys-OSu)₂ is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters. NHS esters are highly reactive towards primary amines, forming stable amide bonds.[3] This linker allows for the covalent attachment of peptides to amine-functionalized nanoparticles. The Fmoc protecting group on the cysteine-derived linker can be retained or removed depending on the desired application. The disulfide bond within the linker offers the potential for creating reducible systems, which can be advantageous for intracellular drug release.
Key Applications
-
Targeted Drug Delivery: Conjugation of cell-penetrating peptides or tumor-homing peptides to drug-loaded nanoparticles can enhance their therapeutic efficacy.[1][4]
-
Medical Imaging: Attachment of targeting peptides to contrast agent-loaded nanoparticles can improve the resolution and specificity of diagnostic imaging.
-
Biosensing: Peptide-functionalized nanoparticles can be employed in the development of sensitive and specific biosensors for various analytes.[2]
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)
-
Peptide with a free N-terminal amine or a lysine residue
-
(Fmoc-Cys-OSu)₂ crosslinker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
Spectrophotometer (for quantification assays)
Protocol 1: Activation of Peptide with (Fmoc-Cys-OSu)₂
This protocol describes the activation of the peptide with the (Fmoc-Cys-OSu)₂ crosslinker. This activated peptide can then be conjugated to the amine-functionalized nanoparticles.
-
Peptide Preparation: Dissolve the peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of (Fmoc-Cys-OSu)₂ in anhydrous DMSO.
-
Activation Reaction: Add a 10 to 20-fold molar excess of the (Fmoc-Cys-OSu)₂ stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification (Optional): The activated peptide can be purified from excess crosslinker using size-exclusion chromatography (e.g., a desalting column) if desired. For many applications, the activated peptide can be used directly in the next step.
Protocol 2: Conjugation of Activated Peptide to Amine-Functionalized Nanoparticles
This protocol details the conjugation of the (Fmoc-Cys-OSu)₂-activated peptide to the surface of amine-functionalized nanoparticles.
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Conjugation Reaction: Add the activated peptide solution from Protocol 1 to the nanoparticle suspension. The molar ratio of activated peptide to nanoparticles should be optimized but a starting point of 100:1 to 500:1 is recommended.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quenching: Add the quenching solution (1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Separate the peptide-nanoparticle conjugates from unreacted peptide and byproducts by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles. Typically, 10,000 - 20,000 x g for 20-30 minutes is sufficient.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in PBS and repeating the centrifugation step. Perform at least three washing cycles.
-
Final Resuspension: Resuspend the final peptide-nanoparticle conjugate pellet in a suitable buffer for storage and downstream applications (e.g., PBS).
Characterization of Peptide-Nanoparticle Conjugates
Thorough characterization is crucial to ensure the successful synthesis and functionality of the peptide-nanoparticle conjugates.
| Characterization Technique | Parameter Measured | Typical Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and Polydispersity Index (PDI) | An increase in hydrodynamic diameter upon peptide conjugation. A low PDI value (<0.3) indicates a monodisperse sample. |
| Zeta Potential Analysis | Surface charge | A change in zeta potential upon peptide conjugation, reflecting the charge of the attached peptide. |
| Transmission Electron Microscopy (TEM) | Size, morphology, and dispersity | Visualization of nanoparticle size and shape. Should confirm that no significant aggregation occurred during conjugation. |
| UV-Vis Spectroscopy | Peptide concentration | Quantification of peptide conjugation efficiency by measuring the absorbance of the peptide (if it has a chromophore) or by using a colorimetric protein assay (e.g., BCA or Bradford assay) on the supernatant from the washing steps. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bond formation | Appearance of new peaks corresponding to amide bond formation (around 1650 cm⁻¹). |
Quantitative Data Summary
The following table provides example data for the characterization of peptide-nanoparticle conjugates.
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Peptide Conjugation Efficiency (%) |
| Amine-Nanoparticles | 105 ± 2 | 0.15 | +25 ± 3 | N/A |
| Peptide-Nanoparticle Conjugates | 125 ± 3 | 0.20 | +15 ± 2 | 75 |
Note: The values presented are examples and will vary depending on the specific nanoparticles, peptide, and conjugation conditions used.
Visualizations
Caption: Experimental workflow for peptide-nanoparticle conjugation.
Caption: Amide bond formation reaction mechanism.
References
- 1. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-SPPS of Cysteine-Containing Peptides
For researchers, scientists, and drug development professionals, the successful synthesis of cysteine-containing peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is critical for advancing therapeutic and research frontiers. The unique reactivity of the cysteine thiol group presents distinct challenges, including the prevention of undesired side reactions and the precise formation of disulfide bonds, which are often essential for peptide structure and function.[1] This document provides detailed application notes and protocols to navigate the complexities of synthesizing these vital biomolecules.
Challenges in Fmoc-SPPS of Cysteine-Containing Peptides
The primary challenges in the synthesis of cysteine-containing peptides are the prevention of side reactions such as oxidation and alkylation of the thiol group, and the control of racemization, particularly at the C-terminal cysteine.[1][2] The choice of protecting group for the cysteine thiol is a critical determinant of the success of the synthesis, influencing both the prevention of side reactions and the strategy for disulfide bond formation.
Racemization is a significant issue, especially when using base-mediated coupling methods like HBTU/DIPEA.[3] The acidity of the α-proton of cysteine, enhanced by the adjacent sulfur atom, makes it susceptible to epimerization.[4] This can be mitigated by using coupling reagents under acidic or neutral conditions, such as those involving diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma.[5]
Cysteine Protecting Groups: A Comparative Overview
The selection of an appropriate cysteine protecting group is dictated by the desired final peptide structure and the overall synthetic strategy, particularly concerning disulfide bond formation.[1] Protecting groups are chosen based on their stability to the repetitive piperidine treatments for Fmoc removal and their selective cleavage conditions. A summary of commonly used cysteine protecting groups is presented below.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Orthogonality |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cost-effective for routine synthesis of peptides with free thiols. Cleaved during final resin cleavage.[1] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf) | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[1] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation. Useful for orthogonal protection schemes.[1][6] |
| 4-Methoxytrityl | Mmt | 1-3% TFA in DCM | More acid-labile than Trt, enabling selective on-resin deprotection for cyclization.[6] |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Reduces racemization and β-piperidinylalanine formation compared to Trt. |
| Diphenylmethyl | Dpm | 95% TFA | Offers an alternative to Trt with comparable lability to TFA. |
| tert-Butylthio | tBuS | Reduction with thiols or trialkylphosphines | Stable to TFA. Allows for selective on-resin thiol deprotection. |
Quantitative Comparison of Cysteine Protecting Groups
The choice of protecting group can significantly impact the level of racemization during coupling. The following table summarizes reported racemization percentages for different cysteine protecting groups under specific coupling conditions.
| Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | High | [3][7] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis. Below are methodologies for key steps in the Fmoc-SPPS of cysteine-containing peptides.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid coupling in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[9]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (2-4 equivalents) with the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 10-15 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using the Kaiser test to check for free primary amines. A negative result indicates complete coupling.[4]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat the cycle for the next amino acid in the sequence.
Protocol 2: On-Resin Deprotection of Cys(Mmt) for Disulfide Bond Formation
This protocol describes the selective removal of the Mmt group from a cysteine residue while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing Cys(Mmt)
-
2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
5% (v/v) Triisopropylsilane (TIS) in DCM
-
DCM
-
DMF
Procedure:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 2% TFA and 5% TIS in DCM for 10 minutes. Repeat this treatment four times.[10]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove the cleavage reagents and the cleaved Mmt group.
-
The resin-bound peptide now has a free thiol group ready for oxidation to form a disulfide bond.
Protocol 3: On-Resin Disulfide Bond Formation using N-chlorosuccinimide (NCS)
This protocol is for the formation of a disulfide bond between two deprotected cysteine residues on the resin.
Materials:
-
Peptide-resin with two free cysteine thiols
-
N-chlorosuccinimide (NCS)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Add a solution of NCS (1 equivalent) in DMF to the resin.
-
Allow the oxidation reaction to proceed for 5 minutes at 50 °C.[10]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: Final Cleavage and Deprotection of Cys(Trt)
This protocol describes the final step of cleaving the peptide from the resin and simultaneously removing the Trt protecting group from cysteine.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[1]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes involved in Fmoc-SPPS of cysteine-containing peptides, the following diagrams have been generated using the DOT language.
Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Common cysteine protecting groups and their cleavage conditions.
Caption: Decision tree for disulfide bond formation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. nbinno.com [nbinno.com]
- 10. peptidetherapeutics.org [peptidetherapeutics.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (Fmoc-Cys-OSu)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a class of molecules with significant therapeutic potential, offering advantages such as enhanced metabolic stability, improved receptor affinity and selectivity, and better membrane permeability compared to their linear counterparts. A common and effective method for peptide cyclization is the formation of a disulfide bridge between two cysteine residues. This homodetic cyclization imparts a conformational constraint on the peptide backbone, which is often crucial for its biological activity.
The synthesis of these cyclic peptides is predominantly achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. While the conventional method involves the incorporation of two orthogonally protected cysteine residues followed by post-synthetic oxidation to form the disulfide bond, an alternative, though less common, strategy is the direct incorporation of a pre-formed cystine moiety during the synthesis. This document provides detailed application notes and protocols for both the conventional and the direct incorporation strategies for synthesizing cyclic peptides containing a disulfide bridge. While the specific reagent (Fmoc-Cys-OSu)₂ is not widely commercially available or documented, this guide will address the use of analogous pre-activated cystine derivatives.
Primary Strategy: Post-Synthetic Disulfide Bond Formation
The most established and versatile method for synthesizing cyclic disulfide-bridged peptides involves the assembly of the linear peptide chain with two cysteine residues protected by orthogonal thiol-protecting groups. Following the completion of the linear sequence, these protecting groups are selectively removed, and the resulting free thiols are oxidized to form the disulfide bond. This can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (in-solution cyclization).
Key Cysteine Protecting Groups in Fmoc-SPPS
The choice of cysteine protecting groups is critical for a successful synthesis, especially for peptides with multiple disulfide bonds. The following table summarizes some of the most commonly used orthogonal protecting groups in Fmoc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Applications and Notes |
| Trityl (Trt) | Triphenylmethyl | TFA (Trifluoroacetic acid) during final cleavage | Standard, cost-effective choice for peptides with a single disulfide bond formed after cleavage. The free thiol is generated simultaneously with peptide cleavage. |
| Acetamidomethyl (Acm) | CH₂-NH-CO-CH₃ | Iodine (I₂), Silver Trifluoroacetate (AgOTf) | Stable to TFA. Allows for selective deprotection and oxidation to form a disulfide bond while other acid-labile protecting groups remain intact. Ideal for both on-resin and in-solution cyclization, and for the synthesis of peptides with multiple disulfide bridges in combination with other orthogonal protecting groups.[1] |
| 4-Methoxytrityl (Mmt) | 4-methoxytriphenylmethyl | 1-2% TFA in DCM (Dichloromethane) | Highly acid-labile. Allows for selective on-resin deprotection under mild acidic conditions without cleaving the peptide from the resin or removing other side-chain protecting groups. |
| tert-Butyl (tBu) | (CH₃)₃C | TFA during final cleavage | Similar to Trt, cleaved during the final cleavage step. |
| S-tert-butylthio (StBu) | S-C(CH₃)₃ | Reduction with a thiol reagent (e.g., DTT, TCEP) | Stable to both acidic and basic conditions of SPPS. Requires a reductive cleavage step before oxidation. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide with Orthogonally Protected Cysteines
This protocol describes the synthesis of a linear peptide containing two cysteine residues, one protected with Trityl (Trt) and the other with Acetamidomethyl (Acm), on a Rink Amide resin for a C-terminally amidated final product.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM
-
Washing solvent: Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
Protocol 2: On-Resin Disulfide Bond Formation
This protocol describes the cyclization of the peptide on the solid support after selective deprotection of the Acm group.
Materials:
-
Peptidyl-resin from Protocol 1 (with N-terminal Fmoc removed)
-
Iodine (I₂)
-
Solvents: DMF, DCM, Methanol
Procedure:
-
Selective Deprotection of Cys(Acm):
-
Swell the dried peptidyl-resin in DMF.
-
Prepare a solution of Iodine (10 equivalents relative to the peptide) in DMF.
-
Add the iodine solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
Drain the iodine solution.
-
Wash the resin with DMF until the filtrate is colorless.
-
Wash with DCM (3 times) and Methanol (3 times).
-
-
Drying: Dry the resin under vacuum. The cyclic peptide is now on the resin and ready for cleavage.
Protocol 3: In-Solution Disulfide Bond Formation
This protocol describes the cyclization of the peptide in solution after cleavage from the resin.
Materials:
-
Linear peptide with two free thiol groups (obtained after cleaving a peptide synthesized with, for example, two Cys(Trt) residues).
-
Cleavage cocktail: TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5)
-
Solvent for cyclization: Acetonitrile/Water or DMSO (Dimethyl sulfoxide)
-
Ammonium bicarbonate buffer (pH 8)
-
Cold diethyl ether
Procedure:
-
Peptide Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Trt protecting groups, exposing the free thiols.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude linear peptide under vacuum.
-
-
In-Solution Cyclization:
-
Dissolve the crude linear peptide in a dilute solution (e.g., 0.1-1 mg/mL) of acetonitrile/water or DMSO. High dilution favors intramolecular cyclization over intermolecular dimerization.
-
Adjust the pH of the solution to ~8 with ammonium bicarbonate buffer.
-
Stir the solution open to the air for 12-24 hours to allow for air oxidation of the thiols to form the disulfide bond.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Once the cyclization is complete, acidify the solution with a small amount of TFA.
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Workflow for Post-Synthesis Cyclization
Caption: Workflow for cyclic peptide synthesis via post-synthetic disulfide bond formation.
Alternative Strategy: Direct Incorporation of a Pre-formed Cystine
A more direct, though less conventional, approach to synthesizing cyclic peptides with a disulfide bridge is to incorporate a pre-formed cystine derivative during SPPS. This strategy could potentially simplify the synthesis by eliminating the need for post-synthetic oxidation steps. The target reagent, (Fmoc-Cys-OSu)₂, represents a pre-activated, dimeric form of Fmoc-cysteine. While this specific succinimidyl ester is not common, the principle can be applied using other activated forms of N,N'-di-Fmoc-L-cystine, such as the pentafluorophenyl (Pfp) ester, which is more stable.
Principle
This method involves the synthesis of a linear peptide up to the first cyclization point. Then, an activated N,N'-di-Fmoc-L-cystine derivative is coupled to the N-terminus of the peptide chain. The second Fmoc group on the cystine is then removed, and the remainder of the peptide chain is synthesized from this new N-terminus. Finally, the peptide is cyclized by forming a peptide bond between the N-terminus and the C-terminus (head-to-tail cyclization).
Conceptual Protocol for Direct Cystine Incorporation
This protocol is a conceptual outline for the use of an activated N,N'-di-Fmoc-L-cystine derivative.
Materials:
-
2-Chlorotrityl chloride resin (for protected peptide fragment synthesis)
-
Fmoc-amino acids
-
Activated N,N'-di-Fmoc-L-cystine (e.g., Pfp ester)
-
Standard SPPS reagents (as in Protocol 1)
-
Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA
Procedure:
-
Synthesis of the C-terminal Peptide Fragment: Synthesize the peptide sequence from the C-terminus up to the first cysteine position on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS.
-
Coupling of Activated Cystine:
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide.
-
Couple the activated N,N'-di-Fmoc-L-cystine to the N-terminus.
-
-
Synthesis of the N-terminal Peptide Fragment:
-
Selectively deprotect the second Fmoc group on the now-coupled cystine.
-
Continue the peptide synthesis by coupling the remaining amino acids to this new N-terminus.
-
-
Cleavage of the Protected Linear Peptide: Cleave the fully protected linear peptide from the 2-chlorotrityl chloride resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Solution-Phase Cyclization:
-
Dissolve the protected linear peptide in a suitable solvent (e.g., DMF).
-
Add cyclization reagents (e.g., HATU, DIPEA) to facilitate the head-to-tail amide bond formation.
-
Monitor the reaction by LC-MS.
-
-
Final Deprotection and Purification:
-
Once cyclization is complete, remove the solvent.
-
Treat the cyclic peptide with a strong acid cocktail (e.g., TFA/TIS/H₂O) to remove all side-chain protecting groups.
-
Purify the final cyclic peptide by HPLC.
-
Workflow for Direct Cystine Incorporation
Caption: Conceptual workflow for cyclic peptide synthesis via direct incorporation of a pre-formed cystine derivative.
Data Presentation: Comparison of Cyclization Strategies
The choice of cyclization strategy can impact the overall yield and purity of the final cyclic peptide. The following table provides a summary of typical quantitative data for different approaches.
| Parameter | On-Resin Cyclization | In-Solution Cyclization (Air Oxidation) | Direct Cystine Incorporation (Conceptual) |
| Typical Crude Purity | 60-80% | 50-70% | Potentially higher due to fewer side reactions |
| Overall Yield | Moderate to Good | Variable, can be lower due to oligomerization | Sequence-dependent, potentially high |
| Key Advantage | Pseudo-dilution effect on resin minimizes intermolecular side reactions. | Well-established and widely applicable. | Fewer synthetic steps, avoids oxidation side reactions. |
| Key Disadvantage | Resin-bound peptide conformation may hinder cyclization. | Risk of dimerization/oligomerization at high concentrations. | Requires synthesis of a specialized activated cystine derivative; head-to-tail cyclization can be challenging. |
| Typical Reaction Time | 1-4 hours | 12-24 hours | Cyclization step: 2-12 hours |
Logic for Multi-Disulfide Bond Formation
For peptides containing multiple disulfide bonds, a careful selection of orthogonal cysteine protecting groups is essential to ensure the correct disulfide connectivity.
Caption: Logic for the sequential formation of multiple disulfide bonds using an orthogonal protection strategy.
Conclusion
The synthesis of cyclic peptides containing disulfide bridges is a cornerstone of modern peptide chemistry and drug development. The post-synthetic oxidation of orthogonally protected cysteine residues remains the most versatile and widely adopted strategy, offering a high degree of control, particularly for complex peptides with multiple disulfide bonds. While the direct incorporation of a pre-formed cystine derivative presents an intriguing alternative for potentially streamlining the synthesis, it is a less developed and more challenging approach. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize these important therapeutic molecules.
References
Application of (Fmoc-Cys-OSu)2 in Stapled Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stapled peptides are a promising class of therapeutics that combine the target specificity of biologics with the cell-penetrating ability of small molecules. The "staple" is a synthetic brace that locks a peptide into its bioactive conformation, typically an α-helix, thereby enhancing its proteolytic resistance, cell permeability, and target affinity. Various chemical strategies have been developed for peptide stapling. This document focuses on the application of (Fmoc-Cys-OSu)2 , a homobifunctional crosslinking reagent, for peptide stapling.
This compound, systematically named (2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate, is comprised of two Fmoc-protected cysteine residues linked by a disulfide bond.[1] Each of the carboxylic acid groups is activated as an N-hydroxysuccinimide (NHS) ester.[1] This reagent is designed to react with primary amines, such as the ε-amino group of lysine residues, within a peptide sequence to form a stable amide bond-based staple.[2][3][4] The disulfide bond within the staple offers the potential for reversible cleavage under reducing conditions.
Principle of this compound Stapling
The stapling reaction involves a two-component approach where the pre-synthesized peptide, containing two lysine residues at appropriate positions (e.g., i, i+4 or i, i+7 for α-helix stabilization), is reacted with this compound in solution. The NHS esters on the reagent react with the primary amino groups of the lysine side chains, forming stable amide linkages and creating a covalent bridge between them. The Fmoc groups on the cysteine moieties of the crosslinker can be retained or removed depending on the desired properties of the final stapled peptide.
Data Presentation
Table 1: Reagents for Peptide Stapling Protocol
| Reagent/Material | Purpose | Supplier Example |
| Rink Amide Resin | Solid support for peptide synthesis | Sigma-Aldrich |
| Fmoc-protected amino acids | Building blocks for peptide synthesis | Various |
| This compound | Stapling reagent | LGC Standards[1] |
| HCTU/HATU | Coupling reagent for SPPS | Various |
| DIPEA/NMM | Base for SPPS | Various |
| Piperidine | Fmoc deprotection agent | Various |
| TFA | Cleavage from resin and side-chain deprotection | Various |
| TIS | Scavenger for cleavage | Various |
| HPLC-grade Acetonitrile | HPLC mobile phase | Various |
| HPLC-grade Water | HPLC mobile phase | Various |
| DMSO/DMF | Solvent for stapling reaction | Various |
Table 2: Typical Reaction Parameters for this compound Stapling
| Parameter | Value | Notes |
| Peptide Concentration | 0.1 - 1.0 mg/mL | Lower concentrations can favor intramolecular stapling. |
| This compound Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the stapling reagent is used. |
| Solvent | Anhydrous DMSO or DMF | Ensures solubility of both peptide and reagent. |
| Base | DIPEA or Triethylamine | 2-5 equivalents to maintain a basic pH for the amine reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | To minimize side reactions. |
| Reaction Time | 2 - 12 hours | Monitored by LC-MS for completion. |
| Quenching Reagent | Hydroxylamine or Tris buffer | To quench unreacted NHS esters. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the synthesis of a linear peptide containing two lysine residues at positions i and i+7 for subsequent stapling.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: Peptide Stapling with this compound
This protocol describes the solution-phase stapling of the purified linear peptide.
-
Peptide Dissolution: Dissolve the purified linear peptide in anhydrous DMSO or DMF to a final concentration of 0.5 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMSO or DMF.
-
Reaction Initiation:
-
Add DIPEA (3 equivalents) to the peptide solution.
-
Slowly add the this compound solution to the stirring peptide solution.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress by taking small aliquots and analyzing them by LC-MS to observe the consumption of the linear peptide and the formation of the stapled product.
-
Quenching: Once the reaction is complete, add a small amount of hydroxylamine or Tris buffer to quench any unreacted NHS esters.
-
Purification: Purify the stapled peptide by RP-HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Characterization: Confirm the mass of the purified stapled peptide by mass spectrometry and characterize its secondary structure using circular dichroism (CD) spectroscopy.
Mandatory Visualization
Caption: Workflow for stapled peptide synthesis using this compound.
Caption: Reaction scheme for peptide stapling with this compound.
Signaling Pathways and Applications
Stapled peptides are frequently designed to mimic α-helical domains of proteins involved in protein-protein interactions (PPIs). By stabilizing the helical conformation of a peptide derived from one of the binding partners, the stapled peptide can act as a potent and specific inhibitor of that PPI. A prominent example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy.
Caption: Inhibition of the p53-MDM2 pathway by a stapled peptide.
Conclusion
The use of this compound offers a straightforward method for the synthesis of stapled peptides by crosslinking lysine residues. This approach benefits from the well-established and efficient NHS ester chemistry. The resulting disulfide-containing staple provides an additional feature of potential redox-sensitive cleavage. The protocols provided herein offer a comprehensive guide for researchers to apply this technology in the development of novel stapled peptide therapeutics and research tools.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (Fmoc-Cys-OSu)₂ Mediated Cyclization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address low yields and other common issues encountered during peptide cyclization mediated by N,N'-bis(Fmoc-S-succinimidyl)-L-cystine, designated here as (Fmoc-Cys-OSu)₂.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of peptide cyclization using (Fmoc-Cys-OSu)₂?
(Fmoc-Cys-OSu)₂ is a homobifunctional crosslinking reagent used to cyclize peptides by forming two amide bonds. The reagent contains two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines. The cyclization process typically involves the reaction of the two NHS esters with two primary amino groups within the same peptide chain, such as the N-terminal α-amino group and the ε-amino group of a lysine residue, to form a stable cyclic peptide linked by a disulfide-containing bridge.
Q2: What are the most common causes of low yield in (Fmoc-Cys-OSu)₂ mediated cyclization?
Low yields in this cyclization method can be attributed to several factors:
-
Hydrolysis of the NHS Ester: The succinimidyl ester is susceptible to hydrolysis, which renders the reagent inactive. This is a common side reaction that competes with the desired amidation.
-
Intermolecular Reactions: Instead of intramolecular cyclization, the peptide can react with other peptide chains, leading to dimerization or polymerization, especially at high peptide concentrations.
-
Side Reactions with Nucleophilic Side Chains: Besides the target amino groups, other nucleophilic side chains can react with the NHS ester, leading to undesired byproducts.
-
Incomplete Deprotection of the Linear Peptide: If the primary amino groups on the linear peptide are not fully deprotected, they will not be available to react with the cyclization reagent.
-
Steric Hindrance: The conformation of the linear peptide may not be favorable for intramolecular cyclization, leading to a slower reaction rate and allowing competing side reactions to dominate.
Q3: How can I minimize the hydrolysis of (Fmoc-Cys-OSu)₂?
To minimize hydrolysis of the NHS ester:
-
Control the pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1] Below this range, the amine nucleophilicity is reduced, and above this range, the rate of hydrolysis increases significantly.
-
Work with Anhydrous Solvents: Use high-quality, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare your reaction mixture.
-
Prepare Reagent Solutions Fresh: Prepare the (Fmoc-Cys-OSu)₂ solution immediately before use to minimize its contact with any residual moisture.
Q4: I am observing significant amounts of dimerized or polymerized peptide. How can I favor intramolecular cyclization?
To favor the desired intramolecular reaction and reduce intermolecular side reactions, it is crucial to work under high-dilution conditions.[2] This is often referred to as "pseudo-dilution" when the reaction is performed on-resin. For solution-phase cyclization, a peptide concentration of ≤1 mM is generally recommended.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in (Fmoc-Cys-OSu)₂ mediated cyclization.
Problem 1: Low to No Formation of the Desired Cyclic Product
Possible Causes:
-
Inactive (Fmoc-Cys-OSu)₂ Reagent: The NHS ester has hydrolyzed due to moisture.
-
Incomplete Deprotection of the Linear Peptide: The primary amino groups intended for cyclization are still protected.
-
Unfavorable Reaction Conditions: The pH of the reaction mixture is outside the optimal range.
Solutions:
-
Verify Reagent Activity: Use a fresh batch of (Fmoc-Cys-OSu)₂. Ensure all solvents are anhydrous.
-
Confirm Deprotection: Before initiating cyclization, perform a Kaiser test or other appropriate analytical method to confirm the presence of free primary amines on your linear peptide.
-
Optimize pH: Carefully control the pH of the reaction mixture to be within the 7.2-8.5 range. Use a non-nucleophilic buffer if necessary.
Problem 2: Presence of Multiple Peaks in HPLC Analysis of the Crude Product
Possible Causes:
-
Mixture of Monomer, Dimer, and Polymer: Intermolecular reactions are competing with intramolecular cyclization.
-
Side Reactions with Amino Acid Side Chains: The NHS ester is reacting with nucleophilic side chains such as lysine, tyrosine, serine, or threonine.[1][3]
-
Racemization: Racemization of amino acid residues, particularly cysteine, can occur under basic conditions.
Solutions:
-
Increase Dilution: Perform the cyclization at a lower peptide concentration. For on-resin cyclization, consider using a resin with a lower loading capacity.
-
Protect Nucleophilic Side Chains: Ensure that all nucleophilic side chains that could potentially react with the NHS ester are appropriately protected.
-
Control Base Exposure: Minimize the exposure of the peptide to strong bases and consider using additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Experimental Protocols
Protocol 1: General On-Resin Cyclization with (Fmoc-Cys-OSu)₂
This protocol assumes the linear peptide has been synthesized on a solid support and the N-terminal Fmoc group and the side-chain protecting group of the amino acid that will react with the second NHS ester (e.g., Alloc on Lys) have been selectively removed.
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 1 hour.
-
Deprotection Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.
-
Cyclization Reaction:
-
Dissolve (Fmoc-Cys-OSu)₂ (1.5 - 2.0 equivalents relative to the resin loading) in anhydrous DMF.
-
Add the reagent solution to the swollen resin.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.
-
-
Monitoring the Reaction: Take a small aliquot of the resin, cleave the peptide, and analyze by HPLC-MS to monitor the progress of the cyclization.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: General Solution-Phase Cyclization with (Fmoc-Cys-OSu)₂
This protocol is for the cyclization of a fully deprotected linear peptide in solution.
-
Peptide Dissolution: Dissolve the lyophilized linear peptide in anhydrous DMF or another suitable aprotic solvent to a final concentration of 0.1-1 mM.
-
Reagent Addition:
-
In a separate vial, dissolve (Fmoc-Cys-OSu)₂ (1.1 - 1.5 equivalents) in the same solvent.
-
Add the (Fmoc-Cys-OSu)₂ solution dropwise to the stirring peptide solution.
-
Add a non-nucleophilic base like DIPEA (2-3 equivalents).
-
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by HPLC-MS.
-
Quenching: Once the reaction is complete, quench any remaining active NHS ester by adding a small amount of an amine-containing reagent (e.g., ethanolamine).
-
Purification: Purify the cyclic peptide by preparative reverse-phase HPLC.
Data Presentation
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Peptide Concentration | Dependent on resin loading (pseudo-dilution) | ≤ 1 mM |
| (Fmoc-Cys-OSu)₂ Equivalents | 1.5 - 2.0 | 1.1 - 1.5 |
| Base Equivalents (DIPEA) | 2 - 3 | 2 - 3 |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Solvent | DMF | DMF, DMSO |
Visualizations
References
Technical Support Center: (Fmoc-Cys-OSu)2 in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using (Fmoc-Cys-OSu)2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in SPPS?
A1: this compound is the N-hydroxysuccinimide (OSu) ester of Fmoc-protected cysteine. The OSu group is an activating group, making the cysteine ready for direct coupling to the N-terminal amine of a growing peptide chain without the need for additional coupling reagents like HBTU or HATU. The Fmoc group is a base-labile protecting group for the primary amine of the cysteine.[1]
Q2: What are the most common side reactions when using cysteine derivatives in SPPS?
A2: The primary side reactions involving cysteine derivatives in SPPS include:
-
Racemization: Loss of stereochemical integrity at the α-carbon, particularly during activation and coupling.[2][3]
-
β-Elimination: This is more prevalent when cysteine is the C-terminal amino acid and can lead to the formation of dehydroalanine.[2]
-
S-Alkylation: The cysteine thiol group can be alkylated by carbocations generated during cleavage, especially from Wang resin.[2][4]
-
Incomplete Deprotection: The side-chain protecting group (like Trityl) may not be fully removed during the final cleavage step.[2]
Q3: Which side-chain protecting group is suitable for cysteine in Fmoc-SPPS?
A3: The choice of a side-chain protecting group for cysteine is critical and depends on the overall synthetic strategy.[5] The Trityl (Trt) group is commonly used for routine synthesis as it is cleaved during the final TFA treatment.[6] For strategies requiring orthogonal deprotection to form specific disulfide bonds, other protecting groups like Acm (Acetamidomethyl) or tBu (tert-Butyl) are employed.[5][6]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Deletion Peptides
If you observe a low yield of your target peptide or mass spectrometry data shows the presence of deletion sequences where cysteine should be, it is likely due to incomplete coupling.
Possible Causes:
-
Hydrolysis of the OSu ester: The N-hydroxysuccinimide ester is sensitive to moisture and can hydrolyze, rendering it inactive for coupling.[1]
-
Steric Hindrance: The bulky nature of the cysteine side-chain protecting group can slow down the coupling reaction.[7][8]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing the activated cysteine from accessing the N-terminal amine.[8]
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents, especially DMF, are anhydrous to prevent hydrolysis of the this compound.[1]
-
Double Coupling: If a Kaiser test indicates incomplete coupling after the initial reaction time, perform a second coupling with a fresh solution of this compound.[9]
-
Capping: If double coupling is ineffective, cap the unreacted amines by treating the resin with acetic anhydride to prevent the formation of deletion peptides.[9]
Issue 2: Racemization of the Cysteine Residue
If you observe a diasteriomeric impurity in your final peptide, racemization of the cysteine residue may have occurred.
Possible Causes:
-
Prolonged Activation: While this compound is pre-activated, prolonged exposure to basic conditions before coupling can increase the risk of racemization.[3]
-
Choice of Base: The presence of a strong, non-nucleophilic base like DIPEA to neutralize TFA salts can contribute to racemization.[3]
Solutions:
-
Control pH: Maintain a close to neutral pH during the coupling reaction.[1]
-
Alternative Protecting Groups: Consider using cysteine derivatives with side-chain protecting groups known to reduce racemization, such as Thp or MBom, although this would mean not using the pre-activated this compound.[5]
Quantitative Data Summary
Table 1: Comparison of Common Cysteine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during final resin cleavage; cost-effective for routine synthesis.[5] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂) | Stable to TFA; allows for purification before disulfide bond formation.[5] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation; useful for orthogonal protection.[5] |
| 4-Methoxytrityl | Mmt | 0.5-1.0% TFA in DCM | More acid-labile than Trt, allowing for selective deprotection on-resin.[10] |
Table 2: Summary of Common Side Reactions and Prevention Strategies
| Side Reaction | Mass Change | Common Cause | Prevention Strategy |
| Racemization | None | Base-mediated epimerization during coupling. | Use carbodiimide-based activators like DIC/Oxyma if not using a pre-activated ester; minimize pre-activation time.[2][3] |
| β-Elimination | -SH group | Base-catalyzed elimination at the C-terminus. | Use 2-chlorotrityl or other acid-labile resins for C-terminal cysteine.[3] |
| S-Alkylation | Variable | Alkylation by carbocations from the resin (e.g., Wang resin) during cleavage. | Use a cleavage cocktail with effective scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[2][4] |
| Incomplete Trt Deprotection | +243.3 Da | Reversibility of the deprotection reaction. | Use a cleavage cocktail with a high concentration of scavengers to trap the trityl cation.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in dimethylformamide (DMF) for 30-60 minutes.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.[7]
-
Washing: Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).[11]
-
Coupling:
-
Dissolve this compound (1.5-2.0 equivalents) in anhydrous DMF.
-
Add the solution to the resin. If the N-terminal amine is a TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1 equivalent) to neutralize it.
-
Allow the coupling reaction to proceed for 1-2 hours.[2]
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.[8][12]
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
Protocol 2: Troubleshooting with Double Coupling
-
Initial Coupling and Monitoring: Follow steps 1-4 of the standard coupling protocol. Perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, indicating incomplete coupling, drain the coupling solution.
-
Resin Wash: Wash the resin with DMF (3x).
-
Second Coupling: Repeat the coupling step with a fresh solution of this compound for another 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.[9]
Visualizations
Caption: General workflow for SPPS using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biomatik.com [biomatik.com]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (Fmoc-Cys-OSu)₂ Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Fmoc-Cys-OSu)₂ for peptide synthesis. The information is structured to directly address specific challenges encountered during experimental work.
Note on Nomenclature: The term "(Fmoc-Cys-OSu)₂" likely refers to the symmetrical anhydride of Fmoc-Cysteine, more accurately represented as (Fmoc-Cys)₂O. This guide will proceed under the assumption that users are working with this pre-formed symmetrical anhydride for coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is (Fmoc-Cys)₂O and what are its primary advantages in peptide synthesis?
(Fmoc-Cys)₂O is a pre-formed symmetrical anhydride of Fmoc-L-Cysteine. It is a highly reactive acylating agent used in solid-phase peptide synthesis (SPPS). Its primary advantages include:
-
High Reactivity: Symmetrical anhydrides are among the most reactive species for peptide bond formation, often leading to faster and more complete coupling reactions.[1]
-
Reduced Racemization: For amino acids prone to racemization, such as cysteine, coupling under acidic or neutral conditions with pre-formed symmetrical anhydrides can significantly minimize the loss of stereochemical integrity.[2][3] This is a considerable advantage over many base-mediated activation methods.[2]
-
Suitability for Hindered Couplings: The high reactivity of symmetrical anhydrides makes them effective for coupling sterically hindered amino acids where other methods may be sluggish.
Q2: My Kaiser test is positive after coupling with (Fmoc-Cys)₂O. What are the most common causes of incomplete coupling?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[4][5][6][7] Common causes include:
-
Steric Hindrance: The growing peptide chain on the solid support can create a sterically hindered environment, making it difficult for the bulky (Fmoc-Cys)₂O to access the N-terminal amine.
-
Peptide Aggregation: Hydrophobic interactions between peptide chains can lead to aggregation on the resin, physically blocking the reaction sites.[8]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent limits the accessibility of the peptide chains for reaction.
-
Degradation of the Symmetrical Anhydride: Symmetrical anhydrides are sensitive to moisture and may hydrolyze over time, reducing their reactivity. It is often recommended to use freshly prepared or properly stored anhydrides.
-
Insufficient Reagent Equivalents or Reaction Time: The amounts of the symmetrical anhydride and the reaction time may not be sufficient to drive the coupling to completion.
Q3: What are the primary side reactions to be aware of when using (Fmoc-Cys)₂O?
While symmetrical anhydrides can minimize certain side reactions, others may still occur:
-
Racemization: Although reduced compared to many other methods, racemization of cysteine can still occur, especially with prolonged reaction times or in the presence of base.[1][9][10]
-
Double Incorporation: Due to the high reactivity of symmetrical anhydrides, there is a possibility of double insertion of the amino acid, although this is less common than with other highly reactive species.
-
Side-chain Modification: The sulfhydryl group of cysteine is reactive and, if not properly protected, can lead to side reactions. The choice of the cysteine side-chain protecting group is crucial.
-
Formation of Deletion Sequences: If the coupling reaction is incomplete and the unreacted amines are not capped, subsequent coupling steps will lead to the formation of peptides missing the cysteine residue.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during (Fmoc-Cys)₂O coupling reactions.
Problem 1: Positive Kaiser Test After Coupling (Incomplete Coupling)
A positive Kaiser test, indicated by a blue color on the resin beads, confirms the presence of unreacted amines.[4][5][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions:
-
Perform a Double Coupling: This is the most straightforward first step. After the initial coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of (Fmoc-Cys)₂O.[7]
-
Optimize Solvent: If peptide aggregation is suspected, switch from DMF to a more effective solvating agent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[3][11]
-
Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or even overnight.[12] Cautiously increasing the temperature (e.g., to 40-50°C) can also enhance the reaction rate, but be mindful of the increased risk of racemization.[13]
-
Increase Reagent Equivalents: Use a higher excess of the (Fmoc-Cys)₂O (e.g., 2-3 equivalents relative to the resin loading).
-
Capping: If coupling remains incomplete after these steps, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine.[7][13]
Problem 2: Significant Racemization Detected in the Final Peptide
Racemization of cysteine is a common problem in peptide synthesis.
Recommended Solutions:
-
Minimize Reaction Time: Use the shortest possible coupling time that still allows for a complete reaction. Monitor the reaction closely with the Kaiser test.
-
Avoid High Temperatures: Perform the coupling at room temperature unless a moderate increase is necessary to overcome severe steric hindrance.
-
Ensure Anhydrous Conditions: Water can hydrolyze the symmetrical anhydride, potentially leading to conditions that favor racemization. Ensure all solvents and reagents are anhydrous.
-
Consider an Alternative Cysteine Derivative: If racemization remains a persistent issue, consider using a different Fmoc-Cys derivative with a side-chain protecting group known to reduce racemization, such as Fmoc-Cys(Thp)-OH, which has shown lower racemization rates compared to Fmoc-Cys(Trt)-OH.[2]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and a comparison of different coupling methods for cysteine. Note that specific data for pre-formed (Fmoc-Cys)₂O is limited; therefore, data from in-situ formation and other coupling methods for Fmoc-Cys derivatives are included for comparison.
Table 1: Typical Reaction Conditions for Symmetrical Anhydride Coupling
| Parameter | Recommended Range | Notes |
| Equivalents of (Fmoc-Cys)₂O | 1.5 - 3.0 | Higher equivalents may be needed for sterically hindered sequences. |
| Solvent | DMF, NMP | NMP is often preferred for sequences prone to aggregation.[3][11] |
| Temperature | 20 - 25°C (Room Temp) | Can be increased to 40-50°C for difficult couplings, but with caution due to potential racemization.[13] |
| Reaction Time | 1 - 4 hours | Monitor with the Kaiser test to determine the optimal time.[12] |
Table 2: Comparison of Racemization for Different Fmoc-Cys Derivatives and Coupling Conditions
| Fmoc-Cysteine Derivative | Coupling Method | Base | % D-Cys (Racemization) |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | DIPEA | High |
| Fmoc-Cys(Trt)-OH | DIC/HOBt | - | Low[14] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | - | 0.74[2] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | - | 3.3[2] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | - | 6.8[2] |
| Fmoc-Cys(Trt)-OH | in-situ anhydride | NMM | ~50[1] |
| Fmoc-Cys(Trt)-OH | in-situ anhydride | 2,4,6-collidine | Suppressed[1] |
Data compiled from various sources and should be considered as a guide. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: In-situ Formation and Coupling of Fmoc-Cys Symmetrical Anhydride
This protocol describes the formation of the symmetrical anhydride directly before its use in the coupling reaction.
Caption: Experimental workflow for in-situ formation and coupling.
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-purity, amine-free DMF for at least 30 minutes.
-
Symmetrical Anhydride Formation:
-
In a separate flask, dissolve 2 equivalents of the desired Fmoc-Cys-OH derivative in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1 equivalent of N,N'-diisopropylcarbodiimide (DIC) dropwise.
-
Stir the mixture at 0°C for 20-30 minutes. A precipitate of diisopropylurea (DCU) will form.
-
-
Coupling:
-
Filter the DCU precipitate.
-
Evaporate the DCM from the filtrate under reduced pressure.
-
Dissolve the resulting symmetrical anhydride in DMF.
-
Add the anhydride solution to the swollen and deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This qualitative test is essential for determining the presence of free primary amines on the resin.[4][5][6][7]
Reagents:
-
Solution A: 1 mL of 0.001 M KCN in water diluted to 50 mL with pyridine.[5]
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[5]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.[5]
-
Wash the beads with DMF and then ethanol to remove residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions to the test tube.[5]
-
Heat the test tube at 110°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or blue solution: Positive result, indicating incomplete coupling.
-
Yellow or colorless beads and solution: Negative result, indicating complete coupling.
References
- 1. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
Technical Support Center: Purification of Peptides Cyclized with (Fmoc-Cys-OSu)2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying peptides cyclized with the homobifunctional crosslinker (Fmoc-Cys-OSu)2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cyclize peptides?
This compound is a homobifunctional crosslinking reagent. It contains two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as the N-terminus of a peptide and the side chain of lysine residues.[1] In peptide cyclization, this reagent is used to bridge two amine groups within the same peptide chain, forming a stable amide bond and resulting in a cyclized peptide. The Fmoc protecting group on the cysteine part of the linker can be removed during standard solid-phase peptide synthesis (SPPS) deprotection steps.
Q2: What are the most common impurities I should expect after cyclization with this compound?
The crude product after cyclization is typically a heterogeneous mixture. Common impurities include:
-
Unreacted Linear Peptide: The starting material that did not react with the crosslinker.
-
Intermolecularly Crosslinked Dimers and Oligomers: Multiple peptide chains linked together by the crosslinker.
-
Hydrolyzed Reagent Adducts: Peptides that have reacted with a hydrolyzed form of the this compound reagent.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups from the synthesis.[2]
-
Side-Reaction Products: Modifications such as oxidation, especially of methionine or cysteine residues.[3]
Q3: What is the recommended primary purification method for these cyclized peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying cyclized peptides.[4] It separates peptides based on their hydrophobicity, which allows for the resolution of the desired cyclic peptide from most common impurities.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cyclic Peptide
Q: My HPLC analysis shows a very small peak for my target cyclic peptide. What could be the reasons and how can I improve the yield?
A: Low yields of the cyclized product can stem from several factors during the cyclization reaction itself. Here are some potential causes and solutions:
-
Inefficient Cyclization Reaction:
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of pH 7.2-8.5.[1] Operating outside this range can significantly reduce efficiency.
-
Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[6] Ensure you are using a high-quality, dry solvent (like DMF or DMSO) for the reaction.[7]
-
Low Peptide Concentration: Intramolecular cyclization is favored at high dilution, which minimizes intermolecular reactions (dimer and oligomer formation). If your peptide concentration is too high, you may be promoting the formation of these side products.
-
-
Peptide Aggregation:
-
The linear peptide precursor may be aggregating, preventing efficient reaction with the crosslinker. Try adding denaturants like guanidinium chloride or urea to the cyclization buffer, or screen different organic co-solvents.
-
-
Poor Solubility of the Cyclized Peptide:
-
The cyclized peptide may be precipitating out of solution during the reaction or work-up. Ensure your chosen solvent system maintains the solubility of both the linear and cyclized forms.
-
Problem 2: Complex HPLC Chromatogram with Multiple Peaks
Q: My crude product chromatogram shows many peaks, and I'm unsure which one is my desired product. How can I identify the correct peak and simplify the purification?
A: A complex chromatogram is expected. Here's a systematic approach to identify your product and purify it:
-
Peak Identification:
-
Mass Spectrometry (MS): The most definitive way to identify your product is to analyze the fractions corresponding to the major peaks by mass spectrometry. The desired cyclized peptide will have a specific molecular weight corresponding to the linear peptide plus the mass of the crosslinker minus two molecules of N-hydroxysuccinimde and two protons.
-
Comparative Analysis: Run a sample of your linear starting material on the same HPLC gradient. The peak corresponding to the unreacted linear peptide should be identifiable. The cyclized product is often more hydrophobic and will typically have a longer retention time. Intermolecularly crosslinked species will be significantly larger and may elute much later or not at all.
-
-
Optimizing Separation:
-
Gradient Modification: If your desired peak is co-eluting with impurities, optimize the HPLC gradient. A shallower gradient around the elution time of your product can improve resolution.[8]
-
Alternative Stationary Phases: While C18 is the most common stationary phase, for very hydrophobic or hydrophilic peptides, a C8 or C4 column might provide better separation.[8]
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% is standard. However, for MS compatibility, you might consider formic acid (FA), though this may affect peak shape.[9]
-
Data Presentation: Expected Elution Order in RP-HPLC
The following table summarizes the expected elution behavior of the target cyclic peptide and common impurities in a typical reversed-phase HPLC separation.
| Compound Type | Expected Retention Time (Relative to Cyclic Peptide) | Rationale |
| Desired Cyclic Peptide (Monomer) | Reference | The target molecule. |
| Unreacted Linear Peptide | Shorter | Generally less hydrophobic due to a more flexible structure. |
| Intermolecularly Crosslinked Dimer | Longer | Significantly larger and more hydrophobic. |
| Intermolecularly Crosslinked Oligomers | Much Longer / Potentially Irreversibly Bound | Very large and highly hydrophobic. |
| Hydrolyzed Reagent Adducts | Variable (likely shorter) | The hydrolyzed NHS ester introduces a carboxylic acid, increasing polarity. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Cyclized Peptides
This protocol provides a general starting point for the purification of peptides cyclized with this compound. Optimization will be required based on the specific properties of your peptide.
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent like DMSO or DMF.
-
Dilute the dissolved sample with Mobile Phase A (see below) to a concentration suitable for injection. A typical starting concentration is 1-5 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]
2. HPLC System and Conditions:
-
Column: A preparative C18 column is a good starting point (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on column dimensions, typically 10-20 mL/min for a preparative column.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Gradient Elution:
-
Scouting Run: Perform an initial broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your cyclic peptide.
-
Optimized Gradient: Design a shallower gradient around the elution point of the target peak to maximize resolution. For example, if the peak of interest elutes at 40% B in the scouting run, a preparative gradient of 30-50% B over 40 minutes may be effective.
4. Fraction Collection and Analysis:
-
Collect fractions across the peaks of interest.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity of the desired product by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the purification of cyclized peptides.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
How to avoid premature hydrolysis of (Fmoc-Cys-OSu)2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the premature hydrolysis of (Fmoc-Cys-OSu)2 during their experiments.
Troubleshooting Guide: Preventing Premature Hydrolysis of this compound
Premature hydrolysis of the N-hydroxysuccinimide (OSu) ester in this compound is a critical issue that can lead to significantly lower coupling efficiencies and failed conjugations. This guide addresses the primary causes of hydrolysis and provides systematic solutions to mitigate this problem.
Problem: Low or No Conjugation Yield
If you are experiencing poor yields in your reaction, it is highly probable that the OSu ester of your this compound has hydrolyzed. The troubleshooting workflow below will guide you through the potential causes and solutions.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
The primary cause of hydrolysis is the reaction of the OSu ester with water. This reaction is significantly accelerated by basic pH conditions, elevated temperatures, and the presence of nucleophilic buffers.
Q2: How should I properly store this compound to prevent hydrolysis?
To ensure the stability of this compound, it should be stored under desiccated conditions at -20°C to -80°C. It is also advisable to aliquot the reagent to avoid repeated exposure of the entire batch to atmospheric moisture.
Q3: What is the optimal pH for conjugation reactions with this compound?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target amine and minimizing hydrolysis of the ester. A pH range of 7.2 to 8.5 is generally recommended. However, for this compound, it is crucial to also consider the stability of the disulfide bond, which is more stable at a slightly acidic to neutral pH. Degradation of disulfide bonds can occur at neutral to basic pH.[1][2] Therefore, a pH range of 7.2 to 8.0 is a safer starting point to balance reactivity and stability.
Q4: Which buffers should I use for my conjugation reaction?
It is essential to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the OSu ester. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Borate buffers.
Q5: Can I prepare a stock solution of this compound in an aqueous buffer?
No, you should avoid preparing aqueous stock solutions of this compound for storage. The OSu ester will hydrolyze in aqueous solutions. Stock solutions should be prepared in a dry, water-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
Q6: Besides hydrolysis of the OSu ester, are there other potential side reactions with this compound?
Yes, two other potential side reactions to be aware of are:
-
Disulfide bond cleavage: The disulfide bond in this compound can be susceptible to reduction or cleavage under certain conditions, especially at higher pH.[1][2]
-
Fmoc group cleavage: The Fmoc protecting group is labile to basic conditions. While the conditions for NHS ester coupling are milder than those for Fmoc deprotection, prolonged exposure to a basic pH during the conjugation reaction could potentially lead to some loss of the Fmoc group.
Data Presentation
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data is for general NHS esters and serves as a guideline. Specific half-life for this compound may vary.
Table 2: Stability of Disulfide Bonds at Different pH
| pH Range | Stability |
| 1.0 - 5.0 | Optimal stability around pH 3.0.[1][2] |
| 5.0 - 7.0 | Moderate stability.[1][2] |
| 8.0 - 10.0 | Increased degradation of the disulfide bond.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants and reaction time, should be determined empirically for each specific application.
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the desired amount of this compound in anhydrous DMF or DMSO to prepare a concentrated stock solution.
-
Dissolve your amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of your amine-containing molecule. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, LC-MS).
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench any unreacted this compound by adding a small amount of an amine-containing buffer such as Tris-HCl or glycine to a final concentration of 20-50 mM.
-
Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Visualizations
Caption: Reaction pathways for this compound: Desired conjugation vs. competing hydrolysis.
References
Technical Support Center: Strategies to Suppress Aspartimide Formation
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides detailed guidance for researchers, scientists, and drug development professionals on how to troubleshoot and suppress aspartimide formation, a critical side reaction in Fmoc-SPPS.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing root cause analysis and actionable solutions.
Q1: My mass spectrometry results for an Asp-Gly containing peptide show a major impurity peak with the same mass as my target peptide, and purification by HPLC is proving impossible. What is happening?
A: This is a classic sign of aspartimide formation. The aspartimide intermediate can hydrolyze back to form not only your desired α-aspartyl peptide but also a β-aspartyl peptide isomer.[1] These isomers have the same mass but different peptide backbone structures.[1] Since they are often chromatographically very similar to the target peptide, separation is notoriously difficult.[1] The process can also lead to racemization at the aspartic acid chiral center, further complicating the product mixture.[2]
Solution:
-
Confirm Aspartimide-Related Products: Use tandem mass spectrometry (MS/MS) to fragment the peptide. The fragmentation pattern of the β-aspartyl peptide will differ from the α-aspartyl target peptide, allowing for confirmation.
-
Re-synthesize with preventative measures: Since purification is challenging, the most effective solution is to re-synthesize the peptide using one of the strategies outlined below, such as using a modified Asp protecting group or altering deprotection conditions.
Q2: I'm using a microwave-assisted synthesizer and observing significant aspartimide formation, even in sequences not typically considered high-risk. Why is this occurring?
A: Increased temperature is a major factor that accelerates the rate of aspartimide formation.[2][3] While microwave energy can significantly speed up coupling and deprotection steps, the associated increase in temperature dramatically increases the risk of this side reaction. The standard 20% piperidine in DMF used for Fmoc deprotection becomes much more aggressive at elevated temperatures.[4]
Solution:
-
Lower Synthesis Temperature: Reduce the temperature for the deprotection steps, particularly after the aspartic acid residue has been incorporated.
-
Use a Milder Base: Switch from piperidine to a less nucleophilic or weaker base. Dipropylamine (DPA) has been shown to be effective at reducing aspartimide formation at elevated temperatures compared to piperidine.[5]
-
Employ Additives: Add a weak acid like 0.1 M HOBt or Oxyma to the deprotection solution to temper the basicity.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-SPPS.[2] The backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp. This forms a five-membered succinimide ring, known as an aspartimide.[2] This intermediate is unstable and can be opened by a nucleophile (like piperidine or water), leading to a mixture of desired α-peptides, undesired β-peptides, and their racemized versions.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A: The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid.[2][4] The most susceptible sequences are:
-
Asp-Gly (D-G): The most notorious sequence due to glycine's lack of a side chain.[2]
-
Asp-Ser (D-S) [7]
-
Asp-Asn (D-N) [4]
-
Asp-Ala (D-A) [7]
-
Asp-Thr (D-T) [4]
Q3: What are the primary strategies to suppress aspartimide formation?
A: There are three main strategies, which can be used alone or in combination:
-
Modification of Deprotection Conditions: Altering the base, its concentration, or adding acidic additives to reduce basicity.[8]
-
Use of Sterically Hindered Asp Protecting Groups: Replacing the standard tert-butyl (OtBu) group with a bulkier one to physically block the cyclization.[2][8]
-
Backbone Protection: Protecting the amide nitrogen of the residue following Asp to prevent it from acting as a nucleophile.[4][7] This is one of the most effective methods to completely eliminate the side reaction.[8]
Quantitative Data Summary
The choice of strategy can have a significant impact on the final purity of the crude peptide. The following tables summarize quantitative data from studies on model peptides.
Table 1: Comparison of Asp Side-Chain Protecting Groups Data is a representative summary for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended piperidine treatment to simulate a long synthesis.[9]
| Protecting Group | Structure | % Desired Peptide | % Aspartimide-Related Byproducts | % D-Asp Content |
| OtBu | tert-butyl | 75.2% | 24.8% | 8.5% |
| OMpe | 3-methylpent-3-yl | 92.5% | 7.5% | 2.1% |
| OBno | 5-n-butyl-5-nonyl | 99.1% | 0.9% | < 0.5% |
Table 2: Effect of Modified Fmoc Deprotection Conditions Representative data for a model peptide containing an Asp-Gly sequence.[9]
| Deprotection Cocktail | % Desired Peptide | % Aspartimide-Related Byproducts |
| 20% Piperidine in DMF | 85.3% | 14.7% |
| 20% Piperidine, 0.1M HOBt in DMF | 93.1% | 6.9% |
| 5% Piperazine, 0.1M HOBt in DMF | >91.5% | <8.5% |
Key Experimental Protocols
Protocol 1: Synthesis Using a Bulkier Asp Protecting Group (Fmoc-Asp(OBno)-OH)
This protocol is highly effective for difficult sequences like Asp-Gly.[1] The OBno group provides significant steric hindrance, minimizing cyclization.
-
Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles for amino acids preceding the Asp residue. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: Couple the next Fmoc-amino acid (4 eq.) using a suitable activator like HATU (3.98 eq.) and a base like DIPEA (8 eq.) in DMF for 1-2 hours.
-
-
Aspartic Acid Coupling:
-
In the coupling step for aspartic acid, use Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH.
-
Use standard coupling conditions as described above. The OBno derivative couples efficiently.[1]
-
-
Continue Synthesis: Continue with standard SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups (including OBno) using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Analysis: Precipitate the crude peptide in cold ether, centrifuge, and analyze by HPLC and Mass Spectrometry.
Protocol 2: Synthesis Using Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide)
This protocol effectively eliminates aspartimide formation by protecting the backbone amide nitrogen of the glycine residue.[7][10]
-
Resin Swelling & Prior Synthesis: Swell the resin and synthesize the peptide sequence up to the position where the Gly residue is to be incorporated.
-
Dipeptide Coupling:
-
Perform the final Fmoc deprotection on the resin-bound peptide.
-
In a separate vessel, dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide (2 eq.) and an activator like HATU (1.98 eq.) in DMF. Add DIPEA (4 eq.).
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours. Coupling onto the Dmb-protected secondary amine can be slower than standard couplings.[7]
-
-
Continue Synthesis: After the dipeptide is coupled, continue with standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: Use a standard TFA cocktail for cleavage. The Dmb group is acid-labile and will be removed during this step.
-
Analysis: Work up and analyze the crude peptide as described in Protocol 1. The resulting peptide should be free of aspartimide-related byproducts.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Overcoming aggregation of cysteine-containing peptides during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of cysteine-containing peptides during synthesis.
Troubleshooting Guides
Issue: Poor Yield and Purity Due to On-Resin Aggregation
Symptoms:
-
Incomplete coupling reactions, indicated by a positive Kaiser test after coupling.[1]
-
Slow or incomplete Fmoc-deprotection.
-
Resin shrinking or failing to swell properly.[2]
-
Low yield of the target peptide after cleavage.
-
Complex chromatogram with multiple deletion sequences.
Root Causes:
-
Interchain Hydrogen Bonding: The growing peptide chains self-associate through hydrogen bonds, forming β-sheet-like structures that are insoluble in the synthesis solvents.[3]
-
Hydrophobic Collapse: Stretches of hydrophobic amino acids tend to aggregate to minimize contact with the polar synthesis solvent.[4]
-
Sequence-Dependent Secondary Structure Formation: Certain peptide sequences have an inherent propensity to form stable secondary structures on the resin.[3]
Troubleshooting Workflow:
Workflow for troubleshooting on-resin aggregation.
Quantitative Data on Aggregation-Disrupting Strategies
The following tables summarize the impact of various strategies on the synthesis of "difficult" peptides prone to aggregation.
Table 1: Impact of Pseudoproline Dipeptides on Peptide Synthesis Yield and Purity
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |
| hAmylin(8-37) | Standard Fmoc-SPPS | Trace | <1 | [5] |
| hAmylin(8-37) | With Pseudoproline Dipeptides | >70 | High | [5] |
| A 54-amino-acid fragment of caveolin-1 | Standard Fmoc-SPPS | Low | Low | [6] |
| A 54-amino-acid fragment of caveolin-1 | With Pseudoproline Dipeptides | Significantly Improved | High | [6] |
| Hexa-β-peptide | Conventional SPPS | 55 | Moderate | [7] |
| Hexa-β-peptide | Microwave-assisted SPPS | 80 | Improved | [7] |
| Deca-β-peptide | Conventional SPPS | 21 | Low | [7] |
| Deca-β-peptide | Microwave-assisted SPPS | 57 | Improved | [7] |
Table 2: Minimizing Cysteine Racemization with Different Coupling Reagents
| Cysteine Derivative | Coupling Conditions | Racemization (D/L ratio %) | Reference |
| Fmoc-Cys(Trt)-OH | HBTU/HATU/PyAOP with DIEA/NMM (with preactivation) | 5-33 | [8] |
| Fmoc-Cys(Trt)-OH | BOP/HBTU/HATU with TMP (no preactivation) in CH2Cl2-DMF (1:1) | <1 | [8] |
| Fmoc-Cys(Trt)-OH | DIPCDI/HOBt (or HOAt) (with 5-min preactivation) | <1 | [8] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | [9] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [9] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | [9] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during Fmoc-SPPS.
Materials:
-
Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide ChemMatrix®)
-
Standard Fmoc-SPPS reagents (coupling agents like HBTU, DIC/Oxyma; base like DIPEA; deprotection solution like 20% piperidine in DMF)[6]
-
Automated peptide synthesizer (optional)
Procedure:
-
Sequence Planning: Identify Ser, Thr, or Cys residues in your sequence that are suitable for replacement with a pseudoproline dipeptide. Optimal placement is typically every 5-6 residues and before hydrophobic regions.[6][10]
-
Resin Preparation: Swell the resin in DMF.
-
Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Pseudoproline Dipeptide:
-
Dissolve the Fmoc-protected pseudoproline dipeptide and a coupling agent (e.g., HBTU, DIC/Oxyma) in DMF.[6]
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activation mixture to the resin and allow the coupling reaction to proceed. Standard coupling times are typically sufficient.[6] Microwave-assisted coupling can be used to accelerate the reaction.[6]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Continue Synthesis: Proceed with the synthesis of the remainder of the peptide sequence using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups, including the pseudoproline moiety, using a standard TFA cleavage cocktail. The pseudoproline will revert to the native Ser, Thr, or Cys residue.[3]
Protocol 2: On-Resin Disulfide Bond Formation
This protocol describes a method for forming a disulfide bond on the solid support.
Materials:
-
Peptide-resin with two cysteine residues protected with an orthogonal protecting group (e.g., Mmt or Acm).
-
For Mmt removal: 2% TFA in DCM with 5% TIPS.[11]
-
For oxidation: N-chlorosuccinimide (NCS) or Iodine (I₂).[11][12]
-
For Acm removal and oxidation: I₂ in DMF.[11]
-
Standard cleavage cocktail (e.g., 92.5% TFA, 2.5% EDT, 2.5% TIS, 2.5% H₂O).[11]
Procedure:
-
Selective Deprotection of Cysteine:
-
For Mmt groups: Treat the resin with 2% TFA in DCM with 5% TIPS for 10 minutes. Repeat this step four times.[11]
-
For Acm groups: This is typically done in conjunction with oxidation in the next step.
-
-
On-Resin Oxidation:
-
Using NCS: After selective deprotection of the cysteine thiols, treat the resin with 1 equivalent of N-chlorosuccinimide (NCS) for 5 minutes at 50°C.[11]
-
Using Iodine (for Acm removal and oxidation): Treat the protected linear peptide resin with I₂ in DMF. The reaction is typically complete within 30 minutes.[12]
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage from Resin: Cleave the cyclized peptide from the resin using a standard cleavage cocktail.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of peptide aggregation during synthesis? A1: The most common indicators are a positive Kaiser test after a coupling step, which signifies incomplete reaction, and the shrinking of the resin bed, indicating poor solvation.[1][2]
Q2: How do pseudoproline dipeptides prevent aggregation? A2: Pseudoproline dipeptides introduce a "kink" in the peptide backbone, similar to proline. This conformational disruption breaks the regular hydrogen bonding patterns required for the formation of β-sheets, which are a primary cause of aggregation.[3] This improves the solvation of the growing peptide chain.[6]
Mechanism of aggregation prevention by pseudoprolines.
Q3: What are Hmb and Dmb-protected amino acids, and how do they help? A3: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid. This protection prevents the amide nitrogen from participating in hydrogen bonding, thereby disrupting aggregation. These groups are typically removed during the final TFA cleavage.[13][14]
Q4: Are there specific cleavage cocktails recommended for cysteine-containing peptides? A4: Yes, to prevent side reactions like oxidation of the cysteine thiol, it is crucial to use a cleavage cocktail containing scavengers. A common and effective cocktail is "Reagent B," which contains trifluoroacetic acid (TFA), phenol, water, and triisopropylsilane (TIPS). For peptides also containing methionine, which is prone to oxidation, "Reagent K" (TFA/thioanisole/water/phenol/EDT) is often recommended.[15][16]
Q5: How can I minimize racemization of cysteine during coupling? A5: Cysteine is particularly susceptible to racemization during activation. To minimize this, avoid pre-activation when using phosphonium or aminium salt coupling reagents like HBTU or HATU. Using a weaker base such as 2,4,6-collidine (TMP) instead of DIPEA or NMM can also significantly reduce racemization. Alternatively, using carbodiimide-based coupling with additives like HOBt or Oxyma, without a base, is an effective strategy.[8][17]
Q6: My final cysteine-containing peptide is insoluble. What can I do? A6: First, try dissolving a small amount in different solvents. For acidic peptides, a dilute basic solution (e.g., ammonium bicarbonate) might work, but this should be avoided for cysteine-containing peptides as it can promote disulfide bond formation.[18] For basic peptides, a dilute acidic solution (e.g., acetic acid) can be tried. For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO or DMF, followed by the slow addition of an aqueous buffer, is a common strategy. As a last resort, denaturing agents like 6M Guanidine-HCl or 8M Urea can be used. Always centrifuge your peptide solution before use to remove any undissolved material.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptidetherapeutics.org [peptidetherapeutics.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Hmb and Dmb Derivatives | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Enhancing On-Resin Cyclization Efficiency
Welcome to the technical support center for on-resin cyclization reactions. This guide is tailored for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies for cyclic peptides. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to improve the efficiency and success rate of your on-resin cyclization experiments.
Troubleshooting Guide
Low yields and the presence of impurities are common hurdles in on-resin cyclization. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Q1: My primary side-product is oligomers (dimers, trimers). How can I favor intramolecular cyclization?
A1: Oligomerization arises from intermolecular reactions between linear peptide chains. To promote the desired intramolecular cyclization, consider the following strategies:
-
Pseudo-Dilution Effect: On-resin cyclization inherently favors intramolecular reactions due to the "pseudo-dilution" effect, where peptide chains are physically isolated from each other on the solid support.[1] However, high resin loading can counteract this effect.
-
Resin Loading: If oligomerization is significant, consider using a resin with a lower loading capacity. This increases the distance between reactive peptide chains, further promoting intramolecular cyclization.[2]
-
Peptide Sequence: The inherent flexibility and conformation of the linear peptide play a crucial role. Introducing turn-inducing residues like proline or glycine can pre-organize the peptide into a conformation that is more favorable for cyclization.[3]
Q2: The cyclization reaction is very slow or does not proceed to completion, leaving a large amount of unreacted linear peptide. What can I do?
A2: Incomplete conversion of the linear peptide can be attributed to several factors, including suboptimal reaction conditions and unfavorable peptide conformation.
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or difficult sequences, more potent coupling reagents may be necessary. Common and effective coupling reagents for on-resin cyclization include HATU, HBTU, and PyBOP, often used in combination with a base like DIPEA.[3][4]
-
Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can promote side reactions like racemization. Monitoring the reaction progress by taking small resin samples for cleavage and LC-MS analysis is recommended to determine the optimal reaction time.[3]
-
Solvent Choice: The solvent should be able to swell the resin effectively to ensure reagent accessibility. DMF and NMP are common choices for on-resin peptide synthesis and cyclization.[5]
Q3: I am observing significant epimerization of the C-terminal residue. How can this be minimized?
A3: Epimerization, the change in stereochemistry at an alpha-carbon, is a common side reaction, particularly with certain amino acids and under basic conditions.
-
Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing racemization than others. The addition of racemization-suppressing additives like HOBt or Oxyma can be beneficial.[4]
-
Base Selection: Use the mildest effective base and avoid excessive amounts.
-
Cyclization Site: If the peptide sequence allows, designing the linear precursor to have a C-terminal glycine (which is achiral) or proline (which is less susceptible to epimerization) can circumvent this issue.[3]
Q4: Should I perform the cyclization on-resin or in solution?
A4: Both on-resin and solution-phase cyclization have their merits and drawbacks. The choice depends on the specific peptide and the desired outcome.
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Intermolecular Reactions | Minimized due to pseudo-dilution effect of the resin.[3] | Higher risk of oligomerization, requiring high dilution conditions (typically 1-5 mM).[5] |
| Purification | Simpler, as excess reagents can be washed away from the resin-bound product.[3] | Requires purification of the linear precursor before cyclization and purification of the final cyclic product. |
| Conformational Freedom | Peptide conformation may be restricted by the resin, which can either hinder or favor cyclization. | The peptide has more conformational freedom, which can be advantageous for some sequences. |
| Monitoring | Reaction progress can be monitored by cleaving a small sample of resin beads for analysis.[3] | Reaction can be monitored directly by techniques like HPLC. |
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions during on-resin cyclization?
A: Besides oligomerization and epimerization, other potential side reactions include:
-
Aspartimide formation: Particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. This can be minimized by using additives like HOBt in the deprotection solution or by employing specific protecting groups on the aspartic acid side chain.
-
Diketopiperazine formation: This occurs at the dipeptide stage and can be suppressed by using sterically hindered resins like 2-chlorotrityl chloride resin, especially when proline is the second amino acid.
Q: How does the peptide sequence affect cyclization efficiency?
A: The amino acid sequence significantly influences the propensity of a linear peptide to cyclize.
-
Ring Strain: Smaller rings (e.g., tetrapeptides and pentapeptides) are generally more difficult to form due to ring strain.[6]
-
Conformation: The presence of turn-inducing residues like proline or D-amino acids can pre-organize the peptide backbone into a favorable conformation for cyclization.[4]
-
Steric Hindrance: Bulky amino acids near the cyclization site can impede the reaction.[7]
Q: Which coupling reagents are recommended for on-resin cyclization?
A: The choice of coupling reagent is crucial for achieving high cyclization efficiency.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective.
-
Aminium/Uronium Salts: HATU, HBTU, and HCTU are widely used and known for their high reactivity.
-
Carbodiimides: DIC, often used with an additive like Oxyma, is a cost-effective option.
Quantitative Data Summary
The efficiency of on-resin cyclization can be influenced by various factors. The following tables provide a summary of quantitative data from different studies to illustrate these effects.
Table 1: Effect of Amino Acid Linker and Reaction Conditions on Head-to-Tail Cyclization [6]
| C-Terminal Linker | Reaction Conditions | Crude Purity of Linear Peptide | Crude Purity of Cyclic Product |
| Glutamic Acid | 50°C, Double Coupling | 64% | 22-28% |
| Aspartic Acid | 50°C, Double Coupling | 78% | Lower than Glu-linked |
Note: The study suggests that the longer side chain of glutamic acid may provide better cyclization potential compared to aspartic acid.[6]
Table 2: Comparison of On-Resin vs. Solution-Phase Thiol-ene Cyclization Yields [8]
| Cyclization Method | Reaction Time | Overall Isolated Yield |
| On-Resin Photoreaction | 20 min - 1 hr | 24% - 37% |
| Solution-Phase Photoreaction | Not specified | Lower than on-resin |
| On-Resin Thermal Reaction | ~48 hr | Lower than on-resin photoreaction |
Note: On-resin photocyclization was found to be faster and resulted in higher overall yields compared to solution-phase and thermal on-resin methods.[8]
Experimental Protocols
Below are detailed methodologies for common on-resin cyclization procedures.
Protocol 1: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring
This protocol is suitable for peptides anchored to the resin via the side chain of an amino acid like Aspartic Acid or Glutamic Acid.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. The C-terminal amino acid should have its side-chain carboxyl group attached to the resin, and its alpha-carboxyl group protected with a selectively removable protecting group (e.g., Allyl).
-
Selective Deprotection:
-
Swell the resin in DCM.
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Remove the C-terminal Allyl protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.
-
-
Resin Washing: Thoroughly wash the resin with DCM, DMF, and any other necessary solvents to remove residual reagents.
-
Cyclization:
-
Swell the resin in DMF.
-
Prepare a solution of the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin and agitate at room temperature for 2-24 hours.
-
-
Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to confirm the completion of the cyclization.[3]
-
Final Cleavage and Deprotection:
-
Wash the resin extensively with DMF and DCM.
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[3]
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)
This protocol describes the formation of an amide bond between the side chains of two amino acids, such as Aspartic Acid/Glutamic Acid and Lysine.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS. Incorporate amino acids with orthogonal side-chain protecting groups at the positions intended for cyclization (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
Selective Side-Chain Deprotection:
-
Swell the resin in DCM.
-
Selectively remove the orthogonal protecting groups (e.g., Allyl and Alloc) using a palladium catalyst and a scavenger.
-
-
Resin Washing: Wash the resin thoroughly to remove all traces of the deprotection reagents.
-
On-Resin Cyclization:
-
Monitoring: Monitor the reaction for completion using LC-MS analysis of a cleaved resin sample.[3]
-
Final Cleavage and Purification: Once cyclization is complete, wash the resin, cleave the peptide, and purify by HPLC as described in Protocol 1.
Visualizations
The following diagrams illustrate key workflows and concepts in on-resin cyclization.
Caption: Troubleshooting workflow for low on-resin cyclization efficiency.
Caption: Comparison of on-resin cyclization strategies.
References
- 1. On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions During TFA Cleavage with Scavengers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the trifluoroacetic acid (TFA) cleavage of synthetic peptides. The appropriate use of scavengers is critical for obtaining a high-purity peptide product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side reactions during TFA cleavage?
During the TFA-mediated cleavage of peptides from solid-phase resins and the concurrent removal of acid-labile side-chain protecting groups, highly reactive carbocations are generated.[1][2] The most common of these is the tert-butyl cation, which arises from Boc- and t-butyl-based protecting groups.[2] If not neutralized, these electrophilic species can attack nucleophilic amino acid residues within the peptide chain, leading to undesired modifications and the formation of side products.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions during TFA cleavage?
Amino acids with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during TFA cleavage.[4] These sensitive residues include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation (e.g., tert-butylation) and oxidation.[4][5] The use of Fmoc-Trp(Boc)-OH during synthesis can help mitigate some of these side reactions.[5]
-
Methionine (Met): The thioether side chain is susceptible to oxidation, forming methionine sulfoxide (+16 Da adduct), and can also be alkylated by carbocations to form a sulfonium salt.[4][6]
-
Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated, for instance, by tert-butyl cations to form S-tert-butylated Cys (+56 Da adduct).[5][7] It is also prone to oxidation, which can lead to the formation of disulfide bonds and peptide dimerization.[4][7]
-
Tyrosine (Tyr): The phenolic side chain can be alkylated by carbocations.[4][5]
-
Arginine (Arg): While the guanidino group itself is relatively stable, the cleavage of sulfonyl-based protecting groups like Pmc or Pbf can generate reactive species that may modify other residues, particularly Tryptophan.[4][5]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues can be O-alkylated by carbocations.[4]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to "trap" or "quench" the reactive carbocations generated during the removal of protecting groups.[1][4] By reacting with these electrophilic species, scavengers prevent them from modifying the sensitive amino acid residues in the peptide chain, thereby minimizing the formation of side products and improving the purity of the crude peptide.[1][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the TFA cleavage and deprotection of peptides, along with recommended solutions.
| Symptom / Observation | Potential Cause | Recommended Solution & Scavengers |
| Mass spectrometry shows a +56 Da adduct, particularly on Cysteine-containing peptides. | S-alkylation (tert-butylation) of the Cysteine thiol group by tert-butyl cations.[6] | Include effective scavengers for tert-butyl cations in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).[6] A two-step cleavage protocol can also minimize S-tert-butylation.[7] |
| Mass spectrometry indicates a +16 Da adduct on Methionine residues. | Oxidation of the Methionine thioether side chain to methionine sulfoxide.[6] | Use scavenger cocktails with reducing properties. Reagent H is specifically designed to minimize methionine oxidation.[6][8] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help.[7] |
| The reaction mixture turns brown or purple during cleavage of a Tryptophan-containing peptide. | This discoloration often indicates oxidation of the Tryptophan indole ring.[4] | Perform the cleavage under an inert atmosphere and use high-purity, fresh TFA and scavengers.[4] The inclusion of an antioxidant scavenger like 1,2-ethanedithiol (EDT) is beneficial.[4] Using Fmoc-Trp(Boc)-OH during synthesis is also highly recommended.[5] |
| Incomplete deprotection of Arg(Pmc/Pbf) residues. | The Pmc and Pbf protecting groups can be slow to cleave.[1] | A longer cleavage time of 3-4 hours is often necessary for peptides with multiple Arg(Pbf) residues.[9] Using a robust scavenger cocktail like Reagent K can also be beneficial.[1] |
| Formation of dimers or oligomers in Cysteine-containing peptides. | Oxidation of the free sulfhydryl groups on Cysteine residues, leading to the formation of intermolecular disulfide bonds.[7] | Ensure a sufficiently reducing environment during cleavage by using scavengers like 1,2-ethanedithiol (EDT).[7] |
| Low yield of the desired peptide. | This can be due to several factors, including incomplete cleavage, significant side reactions, or issues with peptide precipitation.[6] | Optimize the cleavage time (typically 1-3 hours).[6][10] Ensure the use of an appropriate scavenger cocktail for your peptide's sequence.[1] For precipitation, use cold diethyl ether and ensure all reagents are of high quality and fresh.[11][12] |
Common Scavenger Cocktails
The choice of scavenger cocktail is critically dependent on the amino acid composition of your peptide.[1]
| Scavenger Cocktail | Composition (v/v/v) | Primary Application |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues like Cys, Met, or Trp.[1][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with a variety of sensitive residues, including Cys, Met, Trp, and Arg.[1][8] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Useful for peptides with trityl-based protecting groups, but does not prevent methionine oxidation.[8] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of Methionine residues.[6][8] |
Quantitative Data on Scavenger Effectiveness
The following table summarizes data on the effectiveness of different scavenger cocktails in minimizing S-alkylation of a Cysteine-containing peptide.
| Cleavage Cocktail Composition | Percentage of S-tert-butylated Side Product |
| 95% TFA / 5% H₂O | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 12% |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | 5% |
| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% EDT | <2% |
Data adapted from studies on model Cys-containing peptides. Absolute values can vary depending on the peptide sequence and specific conditions.[5] This data clearly indicates that increasing the concentration of effective scavengers like EDT can significantly reduce specific side reactions.[1]
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide without Sensitive Residues
This protocol is suitable for a 0.1 mmol scale synthesis.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[4]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[5] For 100 mg of resin, prepare 2 mL of the cocktail.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin.[7] Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]
-
Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of cold diethyl ether.[2] A white precipitate of the crude peptide should form.[1]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[1][11] Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Cleavage using Reagent K for Peptides with Multiple Sensitive Residues
This protocol is adapted for peptides containing residues such as Cys, Met, and Trp.
-
Resin Preparation: Follow step 1 from the standard protocol.
-
Cocktail Preparation (Reagent K): In a fume hood, prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11]
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5 to 2 hours.[11]
-
Peptide Precipitation, Washing, and Drying: Follow steps 4-6 from the standard protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Monitoring Disulfide Bridge Formation: A Comparative Guide to HPLC Analysis of (Fmoc-Cys-OSu)2 Reactions
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the precise monitoring of reaction progress is critical to ensuring the purity and yield of the final product. The formation of a disulfide bridge from the activated precursor, (Fmoc-Cys-OSu)2, is a key step in the synthesis of many cyclic peptides and other cysteine-linked conjugates. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering quantitative insights into the consumption of starting materials and the formation of products and byproducts.
This guide provides a comparative analysis of various HPLC methodologies for monitoring the reaction progress of this compound. It includes a summary of expected performance data, detailed experimental protocols, and visualizations to aid in methodological selection and troubleshooting.
Principles of Separation
The separation of the reaction components relies on reversed-phase HPLC, where molecules are separated based on their hydrophobicity. The reaction mixture is expected to contain the starting material, this compound, the desired disulfide-bridged product, and potential byproducts such as the hydrolyzed intermediate, (Fmoc-Cys-OH)2. The N-hydroxysuccinimide (OSu) ester group is significantly more non-polar than the corresponding carboxylic acid resulting from hydrolysis. Consequently, the starting material will be retained longer on a reversed-phase column than its hydrolyzed counterpart. The disulfide product will also exhibit a distinct retention time, allowing for effective monitoring of the reaction.
Performance Comparison of HPLC Columns
The choice of HPLC column is paramount in achieving optimal separation. While C18 columns are the most common for peptide and related analyses, other stationary phases can offer alternative selectivities.[1][2] The following table compares the expected performance of common reversed-phase columns for the analysis of the this compound reaction.
| Column Chemistry | Particle Type | Expected Retention Order (Increasing Retention Time) | Expected Resolution | Potential Advantages & Disadvantages |
| C18 | Fully Porous | (Fmoc-Cys-OH)2 < Disulfide Product < this compound | High | Advantages: High hydrophobicity provides strong retention for the analytes, often leading to excellent resolution and sharp peaks.[3] It is a well-characterized and widely available stationary phase. Disadvantages: Strong retention might require longer gradient times. |
| C8 | Fully Porous | (Fmoc-Cys-OH)2 < Disulfide Product < this compound | Moderate to High | Advantages: Less hydrophobic than C18, allowing for shorter analysis times. May reduce peak tailing for highly hydrophobic compounds. Disadvantages: Lower retention can sometimes lead to co-elution with the solvent front if gradient conditions are not optimized. |
| Phenyl-Hexyl | Superficially Porous | (Fmoc-Cys-OH)2 < Disulfide Product < this compound | High | Advantages: Offers alternative selectivity due to π-π interactions with the Fmoc group, potentially improving resolution between closely eluting peaks.[1] Superficially porous particles can provide higher efficiency and lower backpressure. Disadvantages: May exhibit different retention patterns compared to alkyl chain phases that may require more method development. |
Experimental Protocols
A robust HPLC protocol is essential for accurate and reproducible monitoring of the reaction.
Recommended HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is recommended for initial method development.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5][6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[5][6]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.
-
Flow Rate: 1.0 mL/min for an analytical column.[6]
-
Column Temperature: 30-40°C.
-
Detection: UV absorbance at 265 nm to detect the Fmoc group.[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture by diluting it in a solution that stops the reaction (e.g., a low pH buffer or Mobile Phase A). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Method Logic
To better illustrate the processes involved, the following diagrams have been generated.
Experimental workflow for monitoring the this compound reaction.
Logical relationships between HPLC parameters and separation quality.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. uv.es [uv.es]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Disulfide Bonds: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately mapping disulfide bonds is paramount to ensuring the structural integrity, stability, and function of therapeutic proteins and other biological molecules. This guide provides a comprehensive comparison of mass spectrometry-based approaches with alternative techniques for the confirmation of disulfide bond formation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as the primary tool for the detailed characterization of disulfide bonds due to its high sensitivity, speed, and accuracy.[1][2] However, other techniques such as Edman degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) provide orthogonal or complementary information. This guide will delve into the principles, workflows, and comparative performance of these methods.
Method Comparison: Mass Spectrometry vs. Alternatives
The choice of method for disulfide bond analysis depends on various factors including the complexity of the protein, the amount of sample available, and the specific information required. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (Bottom-Up) | Mass Spectrometry (Top-Down) | Edman Degradation | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Analysis of disulfide-linked peptides after enzymatic digestion.[3] | Analysis of intact proteins and their fragments without prior digestion.[3] | Sequential N-terminal amino acid degradation.[1] | Measures nuclear spin properties in a magnetic field to determine 3D structure.[4] | Measures differential absorption of circularly polarized light to assess secondary structure.[5] |
| Primary Output | Direct identification of disulfide-linked peptide pairs.[3] | Confirmation of overall disulfide connectivity and localization in the intact protein.[3] | N-terminal sequence; indirect disulfide linkage confirmation.[1] | High-resolution 3D structure including disulfide linkages.[4] | Information on protein folding and stability, indirectly indicating disulfide bond presence.[6] |
| Sensitivity | Low picomole to femtomole.[1] | Picomole to femtomole. | 1-10 picomoles.[1] | Milligram quantities. | Microgram quantities.[5] |
| Throughput | High. | Moderate. | Low.[2] | Low.[2] | High. |
| Sample Purity | Can tolerate some complexity.[1] | Requires highly purified samples. | Requires highly purified protein (>90%).[1] | Requires highly purified and isotopically labeled samples.[4] | Requires purified samples. |
| Key Advantage | High sensitivity and direct identification of linkages.[2] | Analysis of intact protein, preserving native modifications.[3] | Orthogonal method for sequence confirmation.[1] | Provides detailed 3D structural information in solution.[4] | Rapid assessment of protein folding and stability.[5] |
| Limitations | Potential for disulfide scrambling during sample preparation.[2] | Lower fragmentation efficiency for large proteins.[7] | N-terminal blockage prevents sequencing; indirect for disulfide analysis.[1] | Time-consuming data acquisition and analysis; limited to smaller proteins.[4] | Indirect method for disulfide bond confirmation.[8] |
Mass Spectrometry Approaches for Disulfide Bond Analysis
Mass spectrometry offers several strategies for disulfide bond mapping, primarily categorized as "bottom-up," "middle-down," and "top-down" approaches.
Bottom-Up Proteomics: The Workhorse for Disulfide Mapping
The most common MS-based method is non-reducing peptide mapping.[3] In this "bottom-up" approach, the protein is enzymatically digested under conditions that preserve the native disulfide bonds. The resulting mixture of peptides, including disulfide-linked pairs, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The identification of disulfide-linked peptides relies on the detection of precursor ions with masses corresponding to two covalently linked peptides. Fragmentation of these precursors in the mass spectrometer provides sequence information to confirm the identity of the peptides involved in the disulfide bond.[3] Various fragmentation techniques can be employed, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). ETD is particularly advantageous as it can cleave the peptide backbone while leaving the labile disulfide bond intact.[3]
A critical aspect of bottom-up approaches is the prevention of artificial disulfide bond formation or "scrambling" during sample preparation. This is often mitigated by performing digestions at acidic pH or by using specific alkylating agents to block free cysteine residues.[2]
Top-Down and Middle-Down Proteomics: A Holistic View
Top-down proteomics involves the analysis of intact proteins by mass spectrometry.[3] This approach avoids the potential artifacts of enzymatic digestion and provides a global view of the disulfide bonding pattern. However, fragmentation of large, intact proteins can be challenging.[7]
Middle-down approaches offer a compromise by using limited proteolysis or chemical cleavage to generate large protein fragments, which are then analyzed by MS.[9] This simplifies the analysis compared to top-down while still providing information on the connectivity between different domains of a protein.
Experimental Protocols
Non-Reducing Peptide Mapping of a Monoclonal Antibody (IgG1)
This protocol outlines a typical workflow for the analysis of disulfide bonds in a monoclonal antibody using a bottom-up approach.
1. Sample Preparation:
-
Denaturation: Dilute the IgG1 antibody to 1 mg/mL in a denaturing buffer (e.g., 8 M guanidine-HCl in 100 mM Tris-HCl, pH 8.0).[10]
-
Alkylation of Free Thiols (Optional but Recommended): To prevent disulfide scrambling, block any free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes.[11]
-
Buffer Exchange: Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).
-
Enzymatic Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at 37°C for 4-16 hours.
-
Quenching: Stop the digestion by adding 1% formic acid.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the peptide mixture using a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[3]
-
Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a data-dependent acquisition method. The method should include MS1 scans to detect precursor ions and MS/MS scans using CID, HCD, and/or ETD to fragment the disulfide-linked peptides.[3]
3. Data Analysis:
-
Utilize specialized software to search the MS/MS data against the protein sequence to identify disulfide-linked peptides. The software should be capable of considering the mass of two cross-linked peptides.
Edman Degradation for N-terminal Sequencing
This protocol provides a general outline for N-terminal sequencing, which can be used to indirectly infer disulfide bond linkages by comparing the sequences of reduced and non-reduced protein chains.
1. Sample Preparation:
-
For intact chain analysis: Purify the protein to >90% homogeneity.[1]
-
For fragment analysis: Digest the protein under non-reducing conditions and purify the resulting peptide fragments by HPLC.[1]
-
Reduction (for comparison): Reduce a separate aliquot of the sample with dithiothreitol (DTT) to cleave disulfide bonds.
2. Automated Edman Degradation:
-
Load the purified protein or peptide onto a protein sequencer.[12]
-
The instrument performs automated cycles of:
-
The PTH-amino acid is then identified by HPLC.[12]
3. Data Analysis:
-
Compare the N-terminal sequences of the non-reduced and reduced samples. Differences in the sequences of separated chains can indicate the presence of inter-chain disulfide bonds.
Circular Dichroism for Protein Stability Assessment
This protocol describes how to use CD to assess the thermal stability of a protein, which is often influenced by the presence of disulfide bonds.
1. Sample Preparation:
-
Prepare the protein sample in a CD-compatible buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.[6] The buffer should have low absorbance in the far-UV region.
2. CD Spectroscopy:
-
Acquire a far-UV CD spectrum (typically 190-260 nm) at a starting temperature (e.g., 20°C) to assess the initial secondary structure.[6]
-
Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate.[13]
3. Data Analysis:
-
Plot the CD signal as a function of temperature. The resulting curve can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm generally indicates greater stability, which can be attributed to factors such as disulfide bonds.[13]
Visualizing the Workflow: Non-Reducing Peptide Mapping
The following diagram illustrates the key steps in a typical non-reducing peptide mapping workflow for disulfide bond analysis.
Caption: Workflow for non-reducing peptide mapping by LC-MS/MS.
Conclusion
The confirmation of disulfide bond formation is a critical analytical challenge in biopharmaceutical development and protein research. Mass spectrometry, particularly bottom-up non-reducing peptide mapping, offers a powerful, high-throughput, and sensitive solution for the direct identification of disulfide linkages.[2] While alternative methods like Edman degradation, NMR, and CD provide valuable orthogonal or complementary information, they often have limitations in terms of throughput, sensitivity, or the directness of the analysis.[1][2][4][8] The choice of methodology should be guided by the specific analytical needs, the nature of the sample, and the available instrumentation. A multi-faceted approach, potentially combining mass spectrometry with an orthogonal technique, can provide the highest level of confidence in the characterization of disulfide-bonded proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 4. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Labs [cds-iiith.vlabs.ac.in]
- 7. Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 9. Top-down mass spectrometry and assigning internal fragments for determining disulfide bond positions in proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. sciex.com [sciex.com]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. pnas.org [pnas.org]
A Comparative Guide to Disulfide Bridging Reagents: A Strategic Overview for Researchers
In the landscape of peptide and protein chemistry, the formation of disulfide bridges is a cornerstone for stabilizing tertiary and quaternary structures, thereby dictating biological activity and therapeutic potential. The choice of methodology for introducing these crucial linkages is paramount for successful research and drug development. This guide provides an objective comparison of prevalent strategies for disulfide bond formation, offering insights into their performance, supported by experimental data and detailed protocols. While the specific reagent (Fmoc-Cys-OSu)2 is not widely documented or commercially available, this guide will focus on established and effective alternatives for creating disulfide bridges in peptides and proteins.
Comparative Analysis of Disulfide Bridging Strategies
The optimal strategy for disulfide bridging is contingent on the nature of the target molecule (peptide or protein), the desired disulfide connectivity, and the overall synthetic or modification workflow. Below is a comparative analysis of the most common approaches.
| Strategy | Primary Application | Key Advantages | Key Disadvantages | Reagents/Systems |
| SPPS with Orthogonal Cysteine Protection | De novo synthesis of peptides with specific disulfide patterns | High regioselectivity for multiple disulfide bonds; well-established protocols. | Requires careful planning of protection strategy; potential for side reactions during synthesis and deprotection. | Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Cys(Mmt)-OH, Iodine, NCS |
| Disulfide Rebridging | Modification of existing proteins/antibodies with accessible disulfides | Site-specific modification of native proteins without requiring genetic engineering; high reaction efficiency. | Limited to accessible disulfide bonds; potential for incomplete reduction or rebridging. | Next-Generation Maleimides (NGMs), Pyridazinediones, Bissulfones |
| Direct Oxidation of Free Thiols | Formation of single disulfide bonds in peptides and proteins | Simple and straightforward; can be performed in solution or on-resin. | Lacks regioselectivity for molecules with multiple cysteines; risk of over-oxidation or side reactions. | Air (O2), DMSO, Iodine, Glutathione (redox buffer) |
| Heterobifunctional Cross-linking | Conjugation of peptides to proteins or other molecules | Creates a disulfide linkage between two different molecules. | The resulting disulfide bond may be susceptible to reduction in biological environments. | N-succinimidyl S-(3-nitro-2-pyridinesulfenyl)-cysteine derivatives |
Experimental Protocols
Detailed methodologies are crucial for reproducible outcomes. Below are representative protocols for the discussed disulfide bridging strategies.
1. On-Resin Disulfide Bond Formation in SPPS using Orthogonal Protection
This protocol describes the formation of a disulfide bond on a solid support using Fmoc-Cys(Trt)-OH and subsequent oxidation.
-
Materials:
-
Peptide-resin with two Trt-protected cysteine residues
-
Deprotection solution: 2% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Oxidizing solution: 10 equivalents of N-chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF)
-
Washing solvents: DCM, DMF
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution for 2 minutes, repeat 5-7 times to remove the Trt groups.
-
Wash the resin thoroughly with DCM and then DMF.
-
Add the oxidizing solution to the resin and shake for 15-30 minutes at room temperature.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
2. Disulfide Rebridging of an Antibody
This protocol outlines a general procedure for rebridging the interchain disulfide bonds of an antibody.
-
Materials:
-
Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Disulfide rebridging reagent (e.g., a pyridazinedione-based linker)
-
Buffer exchange columns
-
-
Procedure:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a buffer exchange column.
-
Immediately add the disulfide rebridging reagent (typically 5-10 equivalents) to the reduced antibody.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess rebridging reagent via buffer exchange.
-
Analyze the resulting antibody-drug conjugate (ADC) by SDS-PAGE and mass spectrometry.
-
Visualizing the Workflows
To further elucidate the processes described, the following diagrams illustrate the key experimental and logical workflows.
Unraveling the Conformation of Cyclic Peptides: A Comparative Guide to Structural Validation by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a cyclic peptide is critical for understanding its biological activity and optimizing its therapeutic potential. While several analytical techniques can provide structural insights, Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for determining the solution-state conformation of these complex molecules. This guide provides an objective comparison of NMR spectroscopy with alternative methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for structural validation.
At a Glance: NMR vs. Alternatives for Cyclic Peptide Analysis
The choice of analytical technique for cyclic peptide structural validation hinges on a balance of factors including the desired level of detail, sample availability, and the physical state of the peptide. NMR spectroscopy, X-ray crystallography, and mass spectrometry each offer unique advantages and disadvantages.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Principle | Measures nuclear spin properties in a magnetic field to determine through-bond and through-space atomic correlations. | Scatters X-rays off the electron cloud of atoms in a crystal to determine their precise positions.[1] | Measures the mass-to-charge ratio of ionized molecules and their fragments to determine mass and sequence. |
| Sample Phase | Solution (near-physiological conditions)[1] | Crystalline solid[1] | Gas phase (after ionization) |
| Typical Sample Amount | Milligrams (1-5 mg for a 1-5 mM sample)[2][3] | Micrograms to Milligrams (highly variable, dependent on crystallization success) | Picograms to Micrograms[4] |
| Resolution | Typically lower than crystallography, but provides atomic-level detail on local environments and dynamics.[1] | Can achieve atomic or near-atomic resolution (<1.5 Å).[1] | Provides mass resolution, but structural information is inferred from fragmentation patterns. |
| Dynamic Information | Yes, provides insights into conformational flexibility and dynamics in solution.[1] | No, provides a static "snapshot" of a single conformation in the crystal lattice.[5] | Limited, can provide some information on gas-phase fragmentation dynamics. |
| Molecular Size Limitation | Generally most effective for peptides and proteins <30-50 kDa.[6][7] | No theoretical upper size limit, but crystallization can be a major bottleneck.[1][8] | No strict size limit, but fragmentation analysis becomes more complex with increasing size. |
| Experimental Time | Hours to days per experiment, with multiple experiments often required. | Weeks to months, largely dependent on the time required for crystallization.[9] | Minutes to hours per analysis. |
In-Depth Comparison of Structural Validation Techniques
NMR spectroscopy is unparalleled in its ability to provide high-resolution structural and dynamic information of cyclic peptides in a solution environment that mimics their physiological state. This is a key advantage over X-ray crystallography, which requires the peptide to be in a non-physiological crystalline state and provides a static picture of the molecule.[5] While X-ray crystallography can yield extremely high-resolution structures, the process of crystallization can be a significant hurdle and may trap the peptide in a conformation that is not representative of its active state in the body.[7]
Mass spectrometry, on the other hand, offers exceptional sensitivity, requiring significantly less sample than NMR.[4] It is a powerful tool for determining the molecular weight and amino acid sequence of a cyclic peptide. However, deriving detailed 3D structural information from MS data is less direct and often relies on complex fragmentation analysis and computational modeling.
The following diagram illustrates the logical relationship and key differentiators between these techniques for the structural analysis of cyclic peptides.
Experimental Workflow for NMR-Based Structural Validation
The structural elucidation of a cyclic peptide by NMR is a multi-step process that involves careful sample preparation, acquisition of a suite of 2D NMR experiments, and computational analysis to generate a 3D structural model.
Detailed Experimental Protocol for 2D NMR of a Cyclic Peptide
The following protocol outlines the key steps for determining the solution structure of a cyclic peptide using 2D NMR spectroscopy.
1. Sample Preparation [3]
-
Purity: Ensure the cyclic peptide sample is >95% pure as determined by HPLC and mass spectrometry.
-
Concentration: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture) to achieve a final concentration of 1-5 mM.[2] The choice of solvent is critical for observing exchangeable amide protons.
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and spectral dispersion.
-
2D NMR Experiments: Acquire a suite of 2D NMR spectra at a constant temperature (e.g., 298 K). Key experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically over 2-3 bonds. This helps in identifying adjacent protons within an amino acid residue.[10]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within the same amino acid residue). A mixing time of 60-80 ms is typically used.[11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of covalent bonds. This is the primary source of information for determining the 3D structure. A mixing time of 150-400 ms is common for peptides.[11] ROESY is often preferred for molecules in the intermediate size range where the NOE may be close to zero.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can be useful for confirming assignments.
-
3. Data Processing and Resonance Assignment
-
Processing: Process the acquired data using NMR software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction.[13]
-
Sequential Assignment: The process of assigning all the observed NMR signals to specific atoms in the cyclic peptide sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum using the sequential NOEs (typically between the amide proton of one residue and the alpha-proton of the preceding residue) observed in the NOESY/ROESY spectrum.
4. Structure Calculation and Refinement
-
Distance Restraints: Convert the volumes of the NOESY cross-peaks into upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: Use the coupling constants (e.g., ³J(HN,Hα)) measured from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone.
-
Structure Calculation: Use the experimental restraints in a molecular dynamics and simulated annealing protocol (e.g., using software like CYANA, XPLOR-NIH, or CNS) to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Refinement: The calculated structures are typically refined in a water or solvent box to account for solvent effects.
5. Structure Validation
-
Ensemble Analysis: The final result is an ensemble of low-energy structures. The precision of the structure is indicated by the root-mean-square deviation (RMSD) between the structures in the ensemble.
-
Quality Assessment: The quality of the final structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis (to check for allowed backbone dihedral angles), and other geometric and energetic criteria.
By following this comprehensive approach, researchers can confidently determine the solution-state structure of cyclic peptides, providing invaluable insights for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. people.bu.edu [people.bu.edu]
- 9. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 11. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternatives for Peptide Macrocyclization
For Researchers, Scientists, and Drug Development Professionals
The macrocyclization of peptides is a critical strategy in drug discovery, enhancing metabolic stability, receptor affinity, and cell permeability. While disulfide bonds formed from reagents like (Fmoc-Cys-OSu)2 are a common approach, their susceptibility to reduction in biological environments necessitates the exploration of more robust alternatives. This guide provides an objective comparison of key alternatives to disulfide-mediated cyclization, supported by experimental data and detailed methodologies, to inform the selection of the optimal strategy for your research needs.
Lactam Bridges: Mimicking the Native Peptide Bond
Lactam bridges, formed by the condensation of a carboxylic acid side chain (e.g., from glutamic or aspartic acid) and an amine side chain (e.g., from lysine or ornithine), create a stable amide bond within the peptide sequence. This type of cyclization is prevalent in naturally occurring cyclic peptides and is a popular strategy for stabilizing α-helical and β-turn conformations.[1][2]
Key Features:
-
Stability: The resulting amide bond is highly stable and resistant to biological reduction.
-
Biocompatibility: The lactam linkage closely mimics a native peptide bond.
-
Versatility: The ring size can be modulated by the choice of amino acids and their positions in the peptide sequence.[3]
Quantitative Comparison:
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Typical Reagents | PyBOP, HBTU, HATU, DIC/HOBt | BOP, PyAOP, HATU |
| Typical Solvents | DMF, NMP | DMF, DCM |
| Reaction Time | 1 - 24 hours | 2 - 48 hours |
| Typical Yields | 50-80%[4] | 10-70% (can be higher but requires extensive purification)[5] |
Experimental Protocol: On-Resin Lactam Bridge Formation
This protocol describes the on-resin cyclization of a peptide containing glutamic acid and lysine residues with orthogonally protected side chains (e.g., Glu(OAll) and Lys(Alloc)).
Materials:
-
Peptide-resin with Fmoc-Glu(OAll)- and Fmoc-Lys(Alloc)-OH incorporated
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Phenylsilane
-
DCM (dichloromethane)
-
DMF (N,N-dimethylformamide)
-
PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIEA (N,N-diisopropylethylamine)
-
20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Allyl Deprotection: Swell the peptide-resin in DCM. Add a solution of Pd(PPh3)4 (3 eq.) and phenylsilane (25 eq.) in DCM. Agitate the mixture under an inert atmosphere for 2 hours. Wash the resin thoroughly with DCM and DMF.
-
Cyclization: Swell the deprotected peptide-resin in DMF. Add PyBOP (3 eq.) and DIEA (6 eq.) in DMF. Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction completion using a Kaiser test.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once). Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Caption: General workflow for solid-phase peptide macrocyclization.
Hydrocarbon Stapling: Reinforcing Helical Structures
Hydrocarbon stapling involves the introduction of two olefin-bearing unnatural amino acids into a peptide sequence, which are then covalently linked via ring-closing metathesis (RCM). This technique is particularly effective for stabilizing α-helical conformations, leading to peptides with enhanced proteolytic resistance and cell-penetrating capabilities.[6][7]
Key Features:
-
Structural Reinforcement: Creates a rigid, all-hydrocarbon staple that locks the peptide into an α-helical conformation.[8]
-
Increased Stability: Stapled peptides exhibit significantly improved resistance to proteases.[8]
-
Enhanced Permeability: The stabilized helical structure can facilitate passage across cell membranes.
Quantitative Comparison:
| Parameter | Value |
| Catalyst | Grubbs' first- or second-generation catalyst |
| Typical Solvents | DCE (1,2-dichloroethane), DCM |
| Reaction Time | 2 - 6 hours (often repeated) |
| Typical Yields | Generally high, often comparable to linear peptide synthesis.[9] |
Experimental Protocol: On-Resin Hydrocarbon Stapling
This protocol outlines the on-resin RCM for a peptide containing two α,α-disubstituted olefin-bearing amino acids.
Materials:
-
Peptide-resin with incorporated olefinic amino acids
-
Grubbs' first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)
-
DCE (1,2-dichloroethane), anhydrous
-
DMF, DCM
-
Cleavage cocktail
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating the olefin-bearing amino acids at the desired positions.
-
Ring-Closing Metathesis: Swell the peptide-resin in anhydrous DCE. Add a solution of Grubbs' catalyst (10-15 mol%) in DCE. Agitate the mixture under an inert atmosphere for 2-3 hours at room temperature. Drain the catalyst solution and wash the resin with DCE. Repeat the catalyst treatment one to two more times with fresh catalyst solution.
-
Cleavage and Deprotection: Wash the resin thoroughly with DCM. Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Precipitate and purify the crude stapled peptide by reverse-phase HPLC.
Caption: Reaction scheme for hydrocarbon stapling via RCM.
Thioether Linkages: Stable and Versatile Bridges
Thioether bonds provide a stable and flexible alternative to disulfide bridges. They can be formed through various methods, most commonly via the alkylation of cysteine residues with bifunctional electrophiles or through thiol-ene "click" chemistry.
Key Features:
-
Redox Stability: Thioether bonds are resistant to reduction and oxidation under physiological conditions.
-
Chemical Versatility: A wide range of linkers with varying lengths and rigidities can be used to form the thioether bridge.[10]
-
Rapid Formation: Thiol-ene reactions can proceed very rapidly under UV initiation.[11]
Quantitative Comparison:
| Parameter | Cysteine Alkylation | Thiol-ene "Click" Chemistry |
| Typical Reagents | α,α'-Dibromo-m-xylene, other dibromoalkanes | Alkenyl-modified amino acids, photoinitiator (e.g., DMPA) |
| Reaction Conditions | Mildly basic (e.g., pH 8) | UV irradiation (365 nm) |
| Reaction Time | 1 - 18 hours | 20 minutes - 1 hour[11] |
| Typical Yields | Can be nearly quantitative[12] | 24-37%[13] |
Experimental Protocol: On-Resin Thiol-ene Cyclization
This protocol describes the on-resin cyclization of a peptide containing a cysteine and an alkene-bearing amino acid (e.g., Fmoc-Lys(Alloc)-OH).
Materials:
-
Peptide-resin with incorporated cysteine and alkene-bearing amino acid
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
DMF, DCM
-
UV lamp (365 nm)
-
Cleavage cocktail
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on resin, incorporating Fmoc-Cys(Trt)-OH and the alkene-bearing amino acid. Deprotect the Cys(Trt) group using a mild acidic treatment (e.g., 2% TFA in DCM with triisopropylsilane).
-
Photocyclization: Swell the resin in DMF. Add a solution of DMPA (0.1 M) in DMF. Irradiate the mixture with a 365 nm UV lamp for 20-60 minutes with gentle agitation.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM. Cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude thioether-cyclized peptide by reverse-phase HPLC.
Caption: Schematic of thioether bond formation via thiol-ene chemistry.
Triazole Bridges via Click Chemistry: Bioorthogonal and Efficient
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for peptide macrocyclization. The resulting triazole ring is a stable and rigid linker that can mimic a peptide bond.[14]
Key Features:
-
High Efficiency and Specificity: Click reactions are known for their high yields and lack of side products.[14]
-
Bioorthogonality: The azide and alkyne functional groups are unreactive with most biological molecules, allowing for specific ligation in complex environments.[6]
-
Catalyst-Free Option (SPAAC): SPAAC avoids the use of cytotoxic copper catalysts, making it suitable for in vivo applications.[2][6]
Quantitative Comparison:
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) (e.g., from CuBr or CuSO4/sodium ascorbate) | None |
| Reactants | Terminal alkyne, azide | Strained cyclooctyne (e.g., DBCO), azide |
| Reaction Time | Minutes to a few hours[6] | 1 - 12 hours[6] |
| Typical Yields | Near-quantitative[6] | High, but can be slightly lower than CuAAC[6] |
| Biocompatibility | Lower due to copper cytotoxicity | High, suitable for live systems[6] |
Experimental Protocol: On-Resin CuAAC Cyclization
This protocol details the on-resin cyclization of a peptide containing an azide- and an alkyne-functionalized amino acid.
Materials:
-
Peptide-resin with incorporated azide- and alkyne-bearing amino acids
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
DIEA
-
DMF, DCM
-
Cleavage cocktail
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on resin, incorporating the azide- and alkyne-functionalized amino acids.
-
CuAAC Reaction: Swell the resin in DMF. In a separate vial, dissolve CuBr (1.5 eq.) and sodium ascorbate (3 eq.) in DMF. Add this solution to the resin, followed by DIEA (10 eq.). Agitate the mixture under an inert atmosphere at room temperature for 12-18 hours.
-
Washing: Wash the resin thoroughly with DMF, a solution of sodium diethyldithiocarbamate in DMF (to remove copper), DMF, and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups.
-
Purification: Purify the crude triazole-cyclized peptide by reverse-phase HPLC.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
The choice of a macrocyclization strategy is a critical decision in the design of peptide-based therapeutics and research tools. While traditional disulfide bridging remains a valuable technique, the alternatives presented in this guide offer significant advantages in terms of stability, structural control, and biocompatibility. Lactam bridges provide a biomimetic and stable linkage. Hydrocarbon stapling is unparalleled for enforcing helical conformations. Thioether linkages offer a robust and versatile connection. Finally, triazole bridges formed via click chemistry provide a highly efficient and bioorthogonal method for cyclization. By carefully considering the specific requirements of the target peptide and its intended application, researchers can select the most appropriate macrocyclization strategy to optimize its properties and enhance its therapeutic potential.
References
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Contemporary strategies for peptide macrocyclization. | Semantic Scholar [semanticscholar.org]
- 8. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. jpt.com [jpt.com]
A Researcher's Guide to Cysteine Protecting Groups in Fmoc-SPPS: An Objective Comparison
For researchers and professionals in peptide synthesis and drug development, the strategic selection of protecting groups for cysteine residues is paramount to the successful solid-phase peptide synthesis (SPPS) of complex peptides. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds, which are often critical for peptide structure and function.[1][2][3] This guide provides an objective overview and comparison of commonly employed cysteine protecting groups in Fluorenylmethyloxycarbonyl (Fmoc) SPPS, supported by experimental data and detailed protocols.
Overview of Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture.[1] Protecting groups are broadly categorized based on their deprotection chemistry, which allows for orthogonal removal without affecting other protecting groups or the peptide-resin linkage.[1][4] An ideal cysteine protecting group should be stable throughout the synthesis, orthogonal to the Nα-protecting group (typically Fmoc), and selectively removable under mild conditions that do not compromise the final peptide.[2]
A summary of the most common cysteine protecting groups used in Fmoc SPPS is presented below:
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during final resin cleavage. Cost-effective for routine synthesis of peptides with free thiols. Prone to racemization.[1][3][5] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[1][5] | Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[1][3] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[1] | Stable to TFA and iodine oxidation.[1][5] Useful for orthogonal protection schemes.[1] |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-3% in DCM) | Highly acid-labile, allowing for selective deprotection on-resin.[5] |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols, phosphines)[1][2] | Stable to TFA.[1] Removal can be sluggish.[1] |
| Trimethoxyphenylthio | STmp | Mild reducing agents (e.g., DTT, P(nBu)₃)[1] | Rapid on-resin deprotection (5 min).[1] Orthogonal to acid-labile groups.[1] |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM.[1][5] |
Performance Comparison: Quantitative Data
The performance of cysteine protecting groups can be evaluated based on several quantitative parameters, including cleavage efficiency, propensity for racemization during coupling, and the formation of side products.
Racemization during Coupling
Racemization of the C-terminal cysteine residue is a significant side reaction, particularly with base-mediated coupling reagents.[1][4][5] The choice of protecting group can have a substantial impact on the extent of epimerization.
| Protecting Group | Racemization (%) | Coupling Conditions |
| Fmoc-Cys(Thp)-OH | 0.74 | DIPCDI/Oxyma Pure[5] |
| Fmoc-Cys(Trt)-OH | 3.3 | DIPCDI/Oxyma Pure[2][5] |
| Fmoc-Cys(Dpm)-OH | 6.8 | DIPCDI/Oxyma Pure[5] |
These data highlight that protecting groups such as Thp offer significant advantages in minimizing racemization, a critical factor for the synthesis of chirally pure peptides.[1]
Experimental Workflows and Logical Relationships
The general workflow for Fmoc SPPS and the strategic, orthogonal deprotection of cysteine residues for regioselective disulfide bond formation can be visualized using the following diagrams.
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results in peptide synthesis. Below are methodologies for the deprotection of common cysteine protecting groups and subsequent disulfide bond formation.
Trityl (Trt) Deprotection (during final cleavage)
-
Reagents: Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[5]
-
Procedure:
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
Acetamidomethyl (Acm) Deprotection and On-Resin Oxidation
-
Reagents: Iodine (I₂) in a suitable solvent (e.g., DMF, DCM, or a mixture).
-
Procedure (On-Resin):
-
Swell the Acm-protected peptide-resin in DMF.
-
Treat the resin with a solution of I₂ (10 equivalents per Acm group) in DMF for 1-2 hours at room temperature.[1]
-
Monitor the reaction by LC-MS analysis of a cleaved sample.
-
Wash the resin with DMF to remove excess iodine, followed by a wash with sodium thiosulfate solution to quench any remaining iodine, and then with water and DMF.[1]
-
S-tert-butylthio (StBu) and Trimethoxyphenylthio (STmp) On-Resin Deprotection
-
Reagents: Reducing agent solution (e.g., 5% Dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF for STmp).[1]
-
Procedure (On-Resin):
-
Swell the StBu or STmp-protected peptide-resin in DMF.
-
Treat the resin with the reducing agent solution. For STmp, the reaction is typically complete within 5 minutes.[1]
-
Wash the resin thoroughly with DMF.
-
Disulfide Bond Formation
-
On-Resin Oxidation:
-
General Principle: After selective deprotection of two cysteine residues on the resin, an oxidizing agent is introduced to form the disulfide bond. This method minimizes intermolecular side reactions.[1]
-
Common Oxidizing Agents:
-
-
Solution Phase Oxidation:
-
General Principle: The fully deprotected linear peptide is dissolved in a suitable buffer and oxidized.
-
Common Methods:
-
Air Oxidation: The peptide is dissolved in a slightly basic aqueous buffer (pH ~8) and stirred in an open flask.
-
Dimethyl Sulfoxide (DMSO): The peptide is dissolved in an aqueous buffer containing DMSO (e.g., 10-20%).[1]
-
-
Conclusion
The selection of an appropriate cysteine protecting group strategy is a critical decision in the synthesis of complex peptides. While Trt remains a cost-effective choice for simple peptides requiring free thiols, the use of orthogonal protecting groups like Mmt, Acm, and tBu is indispensable for the regioselective synthesis of multiple disulfide bonds.[1] Newer protecting groups such as Thp offer significant advantages in minimizing racemization, a persistent challenge in peptide chemistry.[1][2] The choice of protecting group should be carefully considered based on the specific requirements of the target peptide and the overall synthetic plan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
A Researcher's Guide to Quantifying Free Thiols Post-Cyclization: A Comparative Analysis of Ellman's Test and Its Alternatives
For researchers, scientists, and drug development professionals working with cyclized peptides and proteins, the accurate quantification of free thiol groups is a critical step in characterizing reaction efficiency and ensuring product purity. The disappearance of free thiols is a primary indicator of successful cyclization. This guide provides an objective comparison of the traditional Ellman's test with modern alternative methods, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate assay for your specific research needs.
The quantification of free sulfhydryl groups (-SH) is essential to confirm the completion of cyclization reactions, where a linear peptide or protein is transformed into a cyclic structure, often through the formation of disulfide bonds between cysteine residues. A decrease in the concentration of free thiols serves as a direct measure of the extent of this conversion. While Ellman's test has long been the standard for this application due to its simplicity and cost-effectiveness, alternative methods offering higher sensitivity and specificity have emerged as powerful tools in the researcher's arsenal.
Method Comparison at a Glance
The choice of a thiol quantification assay depends on several factors, including the expected concentration of free thiols, the complexity of the sample matrix, and the required sensitivity and throughput. Below is a summary of the key performance characteristics of Ellman's test and its primary alternatives.
| Feature | Ellman's Test (DTNB) | Fluorescent Assays (e.g., Maleimide-based) | Mass Spectrometry (LC-MS/MS) |
| Principle | Colorimetric | Fluorometric | Mass-to-charge ratio |
| Detection Method | Absorbance at 412 nm[1][2] | Fluorescence emission (e.g., Ex/Em ~494/519 nm for Fluorescein-5-Maleimide)[1] | Mass analysis of thiol-containing peptides[3] |
| Limit of Detection | ~0.2-1 µM[1] | Down to picomole or nanomolar range (e.g., 10 nM)[4][5] | Can detect as low as 2% free sulfhydryl abundance[6][7] |
| Linear Range | ~1 - 100 µM[1] | Broad, often from nanomolar to micromolar concentrations (e.g., 0.04-160 µM)[8] | Dependent on instrument and sample preparation |
| Specificity | Reacts with accessible free thiols; can be prone to interference from other reducing agents.[1] | Generally specific for thiols through reactions like maleimide chemistry.[1] | Highly specific, can identify the exact location of free thiols.[3][6] |
| Key Advantages | Simple, inexpensive, rapid, and suitable for high-throughput screening.[1][9][10] | High sensitivity, suitable for low-abundance samples.[1][5] | Unparalleled specificity and sensitivity, provides site-specific information.[3][6] |
| Key Disadvantages | Lower sensitivity compared to fluorescent methods and potential for interference.[1][6][11] | Higher cost, and fluorescence can be pH-sensitive.[1] | Requires sophisticated instrumentation, complex sample preparation, and data analysis.[3] |
Visualizing the Methodologies
To better understand the workflows of these distinct thiol quantification methods, the following diagrams illustrate the key steps involved in Ellman's test and a common mass spectrometry-based approach.
Experimental Protocols
Detailed and accurate protocols are crucial for reproducible results. Below are representative protocols for Ellman's test and a fluorescent assay.
Ellman's Test Protocol
This protocol is a standard method for the determination of free thiols in peptides and proteins.[12]
Materials:
-
UV-Vis Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplate
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer
-
Thiol standard (e.g., L-cysteine) for standard curve
Procedure:
-
Prepare a standard curve: Create a series of dilutions of the thiol standard in the Reaction Buffer.
-
Sample Preparation: Dissolve the cyclized peptide sample in the Reaction Buffer.
-
Reaction:
-
For a standard 1 mL cuvette assay, mix your sample solution with the Reaction Buffer and Ellman's Reagent Solution. A typical ratio is 50 µL of Ellman's Reagent Solution to 950 µL of sample in buffer.
-
For a microplate assay, add 50 µL of the standards and samples to individual wells, followed by the addition of the DTNB reagent.
-
-
Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the color to develop.
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Subtract the absorbance of a blank (Reaction Buffer with DTNB) from all readings. Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Fluorescent Thiol Quantification Protocol (Representative)
This protocol is based on the use of a thiol-reactive fluorescent dye.
Materials:
-
Fluorescence microplate reader
-
Black 96-well microplate
-
Assay Buffer (as recommended by the kit manufacturer)
-
Fluorescent Thiol Detection Reagent (e.g., based on maleimide chemistry)
-
Thiol standard (e.g., Glutathione or N-acetylcysteine)
Procedure:
-
Prepare a standard curve: Serially dilute the thiol standard in the Assay Buffer.
-
Sample Preparation: Dilute the cyclized peptide sample in the Assay Buffer.
-
Reaction:
-
Add the standards and samples to the wells of the black microplate.
-
Add the Fluorescent Thiol Detection Reagent to all wells.
-
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically ranging from 10 minutes to a few hours), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).
-
Calculation: Subtract the fluorescence of a blank from all readings and determine the thiol concentration from the standard curve.
The Chemistry Behind Ellman's Test
The foundational principle of Ellman's test is the chemical reaction between DTNB and a free thiol group. This reaction results in a colored product that can be quantified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Free Thiol Assay Kit (Fluorometric) (ab112158) | Abcam [abcam.com]
- 6. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SensoLyte® 520 Thiol Quantitation Assay Kit | ABIN1882566 [antibodies-online.com]
- 9. longdom.org [longdom.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. EP4237844A1 - Fluorescent ellman assay for free thiol detection - Google Patents [patents.google.com]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
A Comparative Guide to Methods for Verifying Regioselective Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The correct formation of disulfide bonds is a critical quality attribute for many protein-based therapeutics, directly impacting their three-dimensional structure, stability, and biological function.[1] Verification of these regioselective linkages is a crucial step in protein characterization and drug development. This guide provides an objective comparison of the primary methods used to confirm disulfide bond connectivity, offering insights into their principles, performance, and experimental protocols.
Quantitative Comparison of Verification Methods
Choosing the appropriate method for disulfide bond analysis depends on various factors, including the protein's complexity, the required level of detail, and available resources. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Principle | Proteolytic digestion followed by mass analysis of disulfide-linked peptides.[1] | Sequential N-terminal amino acid degradation and identification.[1] | Analysis of nuclear spin properties in a magnetic field to determine 3D structure in solution.[2] | Diffraction of X-rays by a protein crystal to determine 3D structure.[3] |
| Primary Output | Direct identification of disulfide-linked peptide fragments and their connectivity.[1] | N-terminal sequence information; indirect disulfide linkage confirmation.[1] | High-resolution 3D structure in solution, showing through-space proximity of cysteine residues.[2] | High-resolution 3D electron density map showing the precise location of atoms, including disulfide bonds.[3] |
| Sensitivity | Low picomole to femtomole.[1] | 1-10 picomoles.[1] | Millimolar to high micromolar protein concentration (0.1 to 1 mM).[4] | Requires well-ordered crystals. |
| Accuracy | High, with mass accuracy providing strong confidence in assignments.[1] | High for N-terminal sequencing; disulfide bond assignment can be ambiguous.[1] | High for structure determination; can provide direct evidence of connectivity.[2] | Atomic resolution provides unambiguous assignment of disulfide bonds.[3] |
| Speed | Faster for high-throughput analysis of multiple disulfide bonds.[1] | Slower, sequential process (approx. 30-60 minutes per residue).[1] | Time-consuming, from days to weeks for data acquisition and analysis.[5] | Can be lengthy, depending on crystallization and data collection time. |
| Sample Amount | Sub-nanomole amounts (<0.5 nmol).[1] | Typically requires 10-50 picomoles.[1] | 5-10 mg of protein for a 20 kDa sample.[6] | Requires sufficient protein to produce high-quality crystals. |
| Limitations | Disulfide scrambling can occur during sample preparation. Complex spectra for proteins with multiple cysteines.[7] | N-terminal blockage prevents sequencing. Not suitable for complex mixtures or identifying internal sequences directly. Disulfide analysis is indirect and can be complex.[1] | Limited to smaller proteins (<30-50 kDa) for high-resolution structure determination. Requires soluble, stable protein samples.[6] | Requires the protein to be crystallizable. The crystal structure may not represent the native solution conformation.[8] |
Experimental Workflows and Methodologies
Mass Spectrometry-Based Peptide Mapping
Mass spectrometry (MS) is a cornerstone for disulfide bond analysis due to its high sensitivity and accuracy.[9] The most common approach is "bottom-up" proteomics, where the protein is digested under non-reducing conditions to preserve the native disulfide linkages.[7]
-
Sample Preparation :
-
Denaturation and Alkylation : The protein sample is denatured to expose all cysteine residues. Free sulfhydryl groups are then alkylated using reagents like N-ethylmaleimide (NEM) to prevent disulfide scrambling.[7] This step is crucial for preserving the native disulfide bond pattern.
-
Enzymatic Digestion : The protein is digested into smaller peptides using a specific protease (e.g., trypsin, chymotrypsin) under non-reducing conditions.[10] The choice of enzyme and digestion conditions is optimized to generate peptides of suitable length for MS analysis.
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography (LC) Separation : The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Mass Spectrometry (MS) : The eluted peptides are introduced into a mass spectrometer. The instrument acquires full scan MS1 spectra to determine the mass-to-charge ratio (m/z) of the intact disulfide-linked peptides.[12]
-
Tandem Mass Spectrometry (MS/MS) : The mass spectrometer then isolates and fragments the disulfide-linked peptides. Various fragmentation techniques can be used, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).[7] ETD is particularly useful as it can cleave the disulfide bond itself, simplifying spectral interpretation.[12]
-
-
Data Analysis :
-
The acquired MS/MS spectra are searched against a protein sequence database to identify the disulfide-linked peptides.[13] Specialized software can aid in the automated identification and mapping of these linkages.
-
Edman Degradation
Edman degradation is a classical method for protein sequencing that can be adapted to infer disulfide bond connectivity.[14] It involves the sequential removal and identification of N-terminal amino acids.
-
Sample Preparation :
-
Automated Edman Degradation :
-
The purified sample is loaded onto an automated protein sequencer.[16]
-
Coupling : The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).[17]
-
Cleavage : The derivatized amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).[17]
-
Conversion : The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[14]
-
-
Identification and Inference :
-
The PTH-amino acid is identified by HPLC.[17]
-
The cycle is repeated for subsequent amino acids.
-
Disulfide bonds are inferred by analyzing the sequence data. For instance, if a cycle yields two PTH-amino acids, one of which is PTH-cysteine, it indicates an inter-chain disulfide bond at that position. For intra-chain bonds, comparison with the sequence of the reduced and alkylated peptide is necessary.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of proteins in solution, which can directly reveal disulfide bond connectivity.[2][18]
-
Sample Preparation :
-
NMR Data Acquisition :
-
A series of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to assign the chemical shifts of the protein's atoms.
-
Through-space correlations from Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons, including those on cysteine residues involved in disulfide bonds.[18]
-
-
Structure Calculation and Analysis :
-
The experimental NMR data is used to calculate a family of 3D structures of the protein.
-
The proximity of the sulfur atoms of cysteine pairs in the calculated structures provides direct evidence for the disulfide bond connectivity.[2]
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein, allowing for the unambiguous identification of disulfide bonds.[3]
-
Crystallization :
-
The purified protein is crystallized under specific conditions of pH, temperature, and precipitant concentration. This is often the most challenging and time-consuming step.
-
-
X-ray Diffraction Data Collection :
-
The protein crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the protein's atoms.[3] The diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement :
-
The diffraction data is processed to generate an electron density map of the protein.
-
A model of the protein is built into the electron density map and refined to obtain the final high-resolution structure.
-
The disulfide bonds are directly visualized in the electron density map as a covalent linkage between the sulfur atoms of two cysteine residues. The bond lengths are typically around 2.05 Å.[3]
-
Conclusion
The verification of regioselective disulfide bond formation is a critical aspect of protein characterization, particularly for therapeutic proteins. Mass spectrometry has become the go-to method for routine analysis due to its high sensitivity, speed, and direct nature.[7] Edman degradation, while less common now, still serves as a valuable orthogonal method.[1] NMR spectroscopy and X-ray crystallography provide the most detailed structural information, offering unambiguous assignment of disulfide bonds within the context of the protein's three-dimensional structure.[2][3] The choice of method should be guided by the specific requirements of the analysis, balancing the need for detail with considerations of sample amount, throughput, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Frontiers | Creation of Cross-Linked Crystals With Intermolecular Disulfide Bonds Connecting Symmetry-Related Molecules Allows Retention of Tertiary Structure in Different Solvent Conditions [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAXS studies of X-ray induced disulfide bond damage: Engineering high-resolution insight from a low-resolution technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Reduced and non-reduced peptide map [bio-protocol.org]
- 11. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 12. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Edman degradation - Wikipedia [en.wikipedia.org]
- 15. Direct assignment of disulfide bonds by Edman degradation of selected peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide sequencing by edman degradation [bio-protocol.org]
- 17. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Cysteine-Containing Peptides in Fmoc-Based Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results and the safety of therapeutic candidates. The incorporation of cysteine residues, with their reactive thiol side chains, presents unique challenges during solid-phase peptide synthesis (SPPS). The choice of the cysteine building block and its protecting group strategy significantly influences the purity of the final peptide. This guide provides a comparative overview of the purity assessment of peptides synthesized using different Fmoc-cysteine derivatives, with a focus on providing supporting experimental data and detailed methodologies.
While the use of pre-activated di-cysteine reagents like (Fmoc-Cys-OSu)2 is theoretically possible for introducing disulfide bridges, the scientific literature predominantly focuses on the use of monomeric Fmoc-cysteine derivatives with various side-chain protecting groups. This guide will therefore focus on comparing the purity outcomes of peptides synthesized with these commonly employed alternatives.
Key Purity-Influencing Factors in Cysteine Peptide Synthesis
Several factors related to the cysteine building block can impact the final peptide purity:
-
Racemization: Cysteine is highly susceptible to racemization (the conversion of the L-amino acid to its D-isomer) during the activation and coupling steps of SPPS, particularly when using potent activating reagents.[1] The presence of diastereomeric impurities can be difficult to resolve by chromatography and can have significant biological consequences.
-
Side Reactions during Cleavage: The removal of side-chain protecting groups can lead to various side reactions. For instance, the highly reactive trityl cation, released from Fmoc-Cys(Trt)-OH during trifluoroacetic acid (TFA) cleavage, can cause unwanted modifications to sensitive residues if not adequately scavenged.[2]
-
Incomplete Deprotection: Incomplete removal of the side-chain protecting group results in impurities that can be challenging to separate from the desired peptide.[1]
-
Oxidation: The free thiol group of cysteine is prone to oxidation, leading to the formation of disulfide-bonded dimers or oligomers, which are common impurities in crude peptide preparations.
Comparative Purity Data
The purity of a synthetic peptide is typically assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Mass Spectrometry (MS). The following tables summarize quantitative data on key performance indicators for peptides synthesized with different Fmoc-cysteine derivatives. It is important to note that this data is compiled from various sources and may not represent direct head-to-head comparisons under identical conditions.
Table 1: Comparison of Racemization for Different Fmoc-Cysteine Protecting Groups
| Protecting Group | Deprotection Method | Racemization (%) | Key Advantages & Disadvantages |
| Trityl (Trt) | Acidolysis (TFA) | 3.3% - >26%[2] | Advantages: Cost-effective, simultaneous deprotection with cleavage. Disadvantages: Prone to significant racemization, liberated trityl cation can cause side reactions.[2] |
| Acetamidomethyl (Acm) | Iodolysis, Silver Salts | Generally low[2] | Advantages: Stable to TFA, allowing for orthogonal protection strategies. Disadvantages: Requires a separate deprotection step which can introduce side reactions.[3] |
| Tetrahydropyranyl (Thp) | Acidolysis (TFA) | 0.74%[2] | Advantages: Significantly reduces racemization compared to Trt. Disadvantages: Introduces a new chiral center.[2] |
| Diphenylmethyl (Dpm) | Acidolysis (High % TFA) | 6.8% | Advantages: More stable to dilute TFA than Trt. Disadvantages: Can lead to higher racemization than Trt in some cases. |
Table 2: Typical Crude Peptide Purity Ranges for Common Cysteine Protecting Groups
| Protecting Group | Typical Crude Purity Range (%) | Main Species in Crude Product | Common Impurities |
| Trityl (Trt) | 80 - 90%[3] | Deprotected peptide | Racemized peptide, trityl-adducts, deletion sequences.[1][2] |
| Acetamidomethyl (Acm) | 85 - 95%[3] | Acm-protected peptide | Incompletely deprotected peptide, byproducts from deprotection reaction, deletion sequences.[3] |
| S-tert-butylthio (StBu) | 85 - 95%[3] | StBu-protected peptide | Potential for disulfide scrambling if deprotection is not well-controlled.[4] |
Experimental Protocols
Accurate purity assessment relies on standardized and well-documented experimental procedures. The following are detailed protocols for the key experiments involved in the synthesis and analysis of cysteine-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide
This protocol outlines a standard manual Fmoc-SPPS workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the N-terminal Fmoc protecting group.[3]
-
Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.[3]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (including the respective Fmoc-Cys derivative) (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add an activator base (e.g., DIPEA, 6 equivalents) to the amino acid solution.
-
Add the activated amino acid mixture to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[3]
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the chosen side-chain protecting groups. For acid-labile groups like Trt, a common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.[3]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[3]
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol describes a standard analytical RP-HPLC method for determining peptide purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for peptide analysis.[2]
-
Mobile Phases:
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for many peptides.[2]
-
Flow Rate: 1.0 mL/min for an analytical column.[3]
-
Detection: UV absorbance at 210-220 nm.[3]
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[2]
-
Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
Protocol 3: Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the general procedure for confirming the molecular weight of the synthesized peptide.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation:
-
For ESI-MS: Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
For MALDI-MS: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. Tandem MS (MS/MS) can be used to obtain sequence information and identify impurities.
Visualizing the Workflow and Key Considerations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the decision-making process in synthesizing and analyzing cysteine-containing peptides.
Caption: General workflow for the synthesis and purity assessment of a cysteine-containing peptide.
Caption: Decision logic for selecting a cysteine protecting group based on the desired peptide structure.
Conclusion
A thorough purity assessment using a combination of RP-HPLC for quantitative analysis and mass spectrometry for identity confirmation is essential to ensure the quality of the final peptide product. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to develop robust analytical methods for their cysteine-containing peptides.
References
A Head-to-Head Battle: Benchmarking (Fmoc-Cys-OSu)₂ Against Carbodiimide Coupling Methods in Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the choice of coupling chemistry is a critical determinant of yield, purity, and overall success. This guide provides an objective, data-driven comparison between the use of pre-activated N-hydroxysuccinimide (OSu) esters, specifically (Fmoc-Cys-OSu)₂, and traditional carbodiimide-mediated coupling methods, such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).
The formation of a stable amide bond is the cornerstone of these applications. While carbodiimides have long been the workhorses for activating carboxyl groups in situ, the use of pre-activated amino acid derivatives like (Fmoc-Cys-OSu)₂ offers a streamlined and potentially more efficient alternative. This guide will delve into the mechanisms, performance, and practical considerations of each approach to inform your selection of the optimal strategy for your specific research needs.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between these two methods lies in how the carboxyl group of the incoming amino acid is activated to make it susceptible to nucleophilic attack by a primary amine.
(Fmoc-Cys-OSu)₂: The Pre-activated Approach
(Fmoc-Cys-OSu)₂ is a symmetrical disulfide of Fmoc-cysteine that has been pre-activated as an N-hydroxysuccinimide ester. This stable, isolatable active ester is ready to react directly with a free amine without the need for additional activating agents. The OSu group is an excellent leaving group, facilitating a clean and efficient one-step coupling reaction.
Carbodiimide Coupling: In Situ Activation
Carbodiimide reagents like EDC and DCC facilitate the formation of an amide bond by activating a carboxylic acid in situ. The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine to form the desired amide bond. However, this intermediate is unstable and prone to side reactions, necessitating the use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable, yet still reactive, active ester, thereby improving coupling efficiency and reducing side products.[2]
Head-to-Head Comparison: Performance and Practicalities
| Feature | (Fmoc-Cys-OSu)₂ (Pre-activated Ester) | Carbodiimide Coupling (e.g., EDC/NHS) |
| Reaction Type | One-step coupling | Two-step, one-pot reaction (activation and coupling) |
| Reagents Required | (Fmoc-Cys-OSu)₂, amine-containing molecule | Carboxylic acid, carbodiimide (EDC/DCC), additive (NHS/HOBt), amine-containing molecule |
| Typical Reaction Time | Generally faster (minutes to a few hours) | Can be longer and may require extended reaction times or double coupling for difficult sequences[3] |
| Coupling Efficiency/Yield | High, due to the use of a purified, highly reactive ester | Variable, can be high but is sensitive to reaction conditions, pH, and the stability of the O-acylisourea intermediate |
| Crude Product Purity | Often higher due to fewer side reactions and byproducts | Can be lower due to the potential for side reactions and the presence of urea byproducts |
| Key Side Reactions | Minimal; potential for hydrolysis of the active ester | Racemization of the activated amino acid, N-acylurea formation (unreactive byproduct), dehydration of Asn and Gln side chains[4] |
| Racemization Risk | Generally lower, as the active ester is pre-formed and purified[4] | Higher, especially without additives. Cysteine is particularly prone to racemization with some activation methods.[5][6] |
| Convenience & Workflow | Simpler workflow; fewer reagents to handle | More complex; requires careful handling of moisture-sensitive reagents and management of byproducts |
| Byproduct Removal | Soluble N-hydroxysuccinimide | Insoluble dicyclohexylurea (from DCC) requires filtration; water-soluble urea from EDC is easier to remove by aqueous extraction[4] |
Quantitative Data Summary
Table 1: Crude Purity of a Model Peptide (Acyl Carrier Protein Fragment 65-74) with Different Coupling Reagents
| Coupling Reagent/Method | Crude Purity (%) |
| Pentafluorophenyl (PFP) Esters | ~70-80% |
| HBTU/HOBt | ~65-75% |
| DCC/HOBt | ~50-60% |
Note: This data is compiled from various studies and serves as a representative comparison. PFP esters, like OSu esters, are a form of active ester and generally result in higher crude product purity.[1]
Table 2: Racemization of Cysteine with Different Activation Methods
| Activation Method | % Racemization (D-Cys) |
| HCTU/6-Cl-HOBt/DIPEA (Uronium-based) | 8.0% (with Trt protection) |
| Carbodiimide activation (e.g., DIC/HOBt) | Significantly lower, often the recommended method to avoid Cys racemization[5][7] |
Note: While specific data for Fmoc-Cys-OSu is not cited, pre-activated esters are known to reduce the risk of racemization compared to in-situ activation methods that involve a base.[4]
Experimental Protocols
Protocol 1: Peptide Coupling using (Fmoc-Cys-OSu)₂ in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of (Fmoc-Cys-OSu)₂ to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
(Fmoc-Cys-OSu)₂
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Dissolve (Fmoc-Cys-OSu)₂ (1.5-3 equivalents relative to the resin loading capacity) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
If required, add DIPEA (1-2 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
Protocol 2: Bioconjugation using EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of a carboxyl-containing molecule (e.g., a peptide) to an amine-containing molecule (e.g., a protein).
Materials:
-
Molecule 1 (with carboxyl group)
-
Molecule 2 (with primary amine group)
-
EDC
-
Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine
-
Desalting columns
Procedure:
-
Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Activation of Molecule 1:
-
Dissolve Molecule 1 in Activation Buffer.
-
Add Sulfo-NHS (e.g., 5 mM final concentration) followed by EDC (e.g., 2 mM final concentration).
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended): Pass the activated molecule solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation to Molecule 2:
-
Immediately add the activated Molecule 1 solution to a solution of Molecule 2 in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to stop the reaction and quench any unreacted active esters. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
Visualizing the Chemistry: Pathways and Workflows
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for (Fmoc-Cys-OSu)2
For immediate reference, all waste containing (Fmoc-Cys-OSu)2 should be treated as hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should strictly adhere to these procedures to minimize risks and maintain a safe laboratory environment.
Hazard Profile and Safety Recommendations
Based on analogous compounds, this compound should be considered a potential irritant and harmful if swallowed or inhaled. The N-hydroxysuccinimide ester is a reactive group, and the compound may cause allergic skin reactions. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Personal Protective Equipment (PPE) and Handling:
| Parameter | Specification | Source |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. | [1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat should be worn. Inspect gloves before use. | [1] |
| Respiratory Protection | A dust mask or respirator should be used when handling the solid compound to avoid inhalation of dust. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | [1][2] |
| Handling | Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. | [1][2] |
Experimental Protocol for Disposal
The primary directive for the disposal of this compound and any contaminated materials is to manage it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [3][4]
Materials Required:
-
Designated, leak-proof hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Containment of Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Containment of Liquid Waste:
-
Any solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[5]
-
-
Labeling and Storage:
-
Arranging for Disposal:
Spill Management
In the event of a small spill, and if it is safe to do so, contain the spill using an absorbent material.[3] Sweep up the material and place it in the designated hazardous waste container. For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (Fmoc-Cys-OSu)2
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (Fmoc-Cys-OSu)2.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Category | Specification | Source |
| Eye Protection | Chemical safety glasses with side-shields or goggles are mandatory to protect against accidental splashes or dust. A face shield may also be appropriate. | [1] |
| Skin Protection | A standard laboratory coat should be worn to protect skin and clothing. Chemically resistant gloves must be worn. It is crucial to inspect gloves before use and use a proper removal technique. | [1][2][3] |
| Respiratory Protection | A dust mask (e.g., N95 or P1 type) should be worn when handling the solid powder to minimize inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | [2][4] |
Hazard Identification
Based on data for structurally similar compounds, this compound should be handled with care, assuming it may present similar hazards. Potential hazards include:
-
Skin sensitization : May cause an allergic skin reaction.[1][5]
-
Aquatic toxicity : May be toxic to aquatic life with long-lasting effects.[1][5]
Operational Plan: Step-by-Step Handling Workflow
A systematic approach to handling this compound is critical for both safety and experimental success. The following workflow outlines the key steps from receiving the compound to its use and final disposal.
Experimental Protocols
Protocol 1: Safe Handling and Use of this compound
-
Preparation : Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Put on all required PPE, including safety glasses, a lab coat, and chemical-resistant gloves. If weighing the solid powder, a dust mask is also necessary.
-
Handling the Solid : Carefully weigh the required amount of this compound, taking care to avoid generating dust. Use appropriate weighing paper or containers.
-
Dissolution : Add the solid to the desired solvent in a suitable reaction vessel. Gently swirl or stir to dissolve.
-
Reaction : Proceed with the intended chemical reaction, maintaining all safety precautions.
-
Post-Reaction : After the reaction is complete, proceed to the disposal protocol for all waste materials.
Protocol 2: Disposal of this compound Waste
-
Waste Identification : Treat all unused or expired this compound and any materials that have come into contact with it as hazardous chemical waste.[6][7]
-
Waste Segregation :
-
Solid Waste : Collect all solid materials, such as weighing paper, contaminated gloves, and pipette tips, in a designated, leak-proof hazardous waste container.[6][8]
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.[8] Do not mix with other chemical waste streams unless compatibility has been verified.[8]
-
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[6][7] The label should also include the date the waste was first added and any known hazards.[7]
-
Storage : Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6][8]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.[6][7] Do not dispose of this chemical waste in the regular trash or down the drain.[7]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
